2-(Adamantan-1-yl)ethyl acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H22O2 |
|---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2-(1-adamantyl)ethyl acetate |
InChI |
InChI=1S/C14H22O2/c1-10(15)16-3-2-14-7-11-4-12(8-14)6-13(5-11)9-14/h11-13H,2-9H2,1H3 |
InChI Key |
YTFCITZYEJCLAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-(Adamantan-1-yl)ethyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route for 2-(Adamantan-1-yl)ethyl acetate, a molecule of interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the bulky, lipophilic adamantane cage. This document outlines the reaction pathway, provides detailed experimental protocols for each synthetic step, and presents the expected quantitative data in a structured format.
Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step process commencing from the commercially available 1-adamantaneacetic acid. The synthetic approach involves:
-
Reduction of 1-Adamantaneacetic Acid: The carboxylic acid functional group of 1-adamantaneacetic acid is reduced to a primary alcohol, yielding the intermediate 2-(adamantan-1-yl)ethanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is well-suited for this transformation.[1][2]
-
Esterification of 2-(Adamantan-1-yl)ethanol: The hydroxyl group of the intermediate alcohol is subsequently acetylated to form the final ester product, this compound. This can be effectively accomplished using acetic anhydride with a base catalyst, such as pyridine, to facilitate the reaction.
The overall synthetic pathway is depicted below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound.
Step 1: Synthesis of 2-(Adamantan-1-yl)ethanol
Reaction: Reduction of 1-Adamantaneacetic Acid
This procedure details the reduction of the carboxylic acid to a primary alcohol using lithium aluminum hydride.
Caption: Experimental workflow for the reduction of 1-adamantaneacetic acid.
Materials:
-
1-Adamantaneacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 1-adamantaneacetic acid in anhydrous THF is added dropwise.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally water again, while maintaining the temperature at 0 °C.
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF or ethyl acetate.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 2-(adamantan-1-yl)ethanol.
Step 2: Synthesis of this compound
Reaction: Esterification of 2-(Adamantan-1-yl)ethanol
This protocol describes the conversion of the primary alcohol to its corresponding acetate ester.
Materials:
-
2-(Adamantan-1-yl)ethanol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM) or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-(adamantan-1-yl)ethanol in pyridine (or dichloromethane with a catalytic amount of pyridine) at 0 °C, acetic anhydride is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with dichloromethane or diethyl ether and washed sequentially with 1 M HCl to remove pyridine, saturated sodium bicarbonate solution to neutralize any remaining acid, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
-
If necessary, the product can be further purified by flash column chromatography.
Quantitative Data
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 1-Adamantaneacetic Acid | C₁₂H₁₈O₂ | 194.27 | White solid |
| 2-(Adamantan-1-yl)ethanol | C₁₂H₂₀O | 180.29 | - |
| This compound | C₁₄H₂₂O₂ | 222.32 | - |
Table 2: Reaction Data
| Reaction Step | Reactants | Reagents | Typical Yield (%) |
| 1. Reduction | 1-Adamantaneacetic Acid | LiAlH₄, THF | 85-95 (Estimated) |
| 2. Esterification | 2-(Adamantan-1-yl)ethanol | Acetic Anhydride, Pyridine | >90 (Estimated) |
Table 3: Spectroscopic Data for 2-(Adamantan-2-yl)ethanol (Isomer)
Note: Spectroscopic data for the exact target intermediate, 2-(adamantan-1-yl)ethanol, is not available in the cited literature. The data below is for the isomeric 2-(adamantan-2-yl)ethanol and is provided for reference.[1]
| Data Type | Spectral Information |
| GC-MS | Available in public databases such as PubChem.[1] |
No publicly available spectroscopic data (NMR, IR, MS) was found for this compound in the performed searches.
Safety Considerations
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive, flammable solid that reacts violently with water and other protic solvents. It should be handled with extreme care under an inert atmosphere and away from any sources of moisture.
-
Pyridine is a flammable, toxic, and malodorous liquid. It should be handled in a well-ventilated fume hood.
-
Acetic anhydride is corrosive and a lachrymator. It should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a fume hood.
-
All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.
References
An In-depth Technical Guide on the Chemical Properties of 2-(Adamantan-1-yl)ethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Adamantan-1-yl)ethyl acetate. The information is curated for professionals in research and drug development who are interested in the unique characteristics of adamantane-containing compounds.
Core Chemical Properties
This compound, a derivative of the rigid, cage-like hydrocarbon adamantane, possesses a unique combination of lipophilicity and a defined three-dimensional structure. These attributes make it and other adamantane derivatives valuable scaffolds in medicinal chemistry.[1][2][3][4][5] While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized.
Table 1: General and Computed Properties of this compound [6]
| Property | Value |
| Molecular Formula | C₁₄H₂₂O₂ |
| Molecular Weight | 222.32 g/mol |
| CAS Number | 15782-66-8 |
| IUPAC Name | ethyl 2-(adamantan-1-yl)acetate |
| XLogP3-AA (Computed) | 3.9 |
| Topological Polar Surface Area (Computed) | 26.3 Ų |
| Hydrogen Bond Donor Count (Computed) | 0 |
| Hydrogen Bond Acceptor Count (Computed) | 2 |
| Rotatable Bond Count (Computed) | 4 |
Synthesis and Experimental Protocols
A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a logical and commonly employed synthetic pathway would involve a two-step process: the synthesis of the precursor, 2-(adamantan-1-yl)acetic acid, followed by its esterification with ethanol.
Step 1: Synthesis of 2-(Adamantan-1-yl)acetic Acid
Several methods for the synthesis of adamantane-based carboxylic acids have been reported. A plausible route to 2-(adamantan-1-yl)acetic acid is through the carboxylation of a suitable adamantane precursor. While a specific protocol for the 2-acetic acid derivative was not found, a general understanding can be drawn from the synthesis of other adamantane carboxylic acids.[7][8]
Step 2: Fischer Esterification of 2-(Adamantan-1-yl)acetic Acid
The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[9][10][11][12][13]
General Experimental Protocol (Hypothetical):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(adamantan-1-yl)acetic acid (1.0 eq) in an excess of absolute ethanol, which also serves as the solvent.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Caption: Fischer esterification of 2-(adamantan-1-yl)acetic acid.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available in the searched literature, the expected spectral features can be predicted based on the known spectra of the adamantane and ethyl acetate moieties.[14][15][16][17][18][19][20][21][22][23]
¹H NMR:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.
-
A singlet or multiplet for the methylene protons adjacent to the adamantyl group (-CH₂-COO-).
-
A complex series of multiplets in the aliphatic region characteristic of the adamantyl cage protons.
¹³C NMR:
-
A signal for the carbonyl carbon (-COO-) of the ester.
-
Signals for the methylene and methyl carbons of the ethyl group.
-
A signal for the methylene carbon adjacent to the adamantyl group.
-
Several distinct signals corresponding to the methine and methylene carbons of the adamantane cage.
IR Spectroscopy:
-
A strong C=O stretching vibration characteristic of an ester, typically in the range of 1735-1750 cm⁻¹.
-
C-O stretching vibrations.
-
C-H stretching and bending vibrations associated with the alkyl groups of both the adamantane and ethyl moieties.
Potential Applications in Drug Development
The adamantane scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to enhance the lipophilicity and metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles.[1][2][3][4][5] Adamantane derivatives have been successfully developed into drugs for a variety of therapeutic areas.
Established Roles of Adamantane in Pharmacology:
-
Antiviral Agents: Amantadine and rimantadine are notable examples of adamantane-based drugs used for the treatment of influenza A.[1][5]
-
Neurological Disorders: Memantine, an adamantane derivative, is used in the treatment of Alzheimer's disease by acting as an NMDA receptor antagonist.[3]
-
Enzyme Inhibition: The rigid structure of adamantane allows it to fit into the active sites of various enzymes, leading to the development of potent inhibitors.[24]
While no specific biological activity has been reported for this compound, its structural features suggest potential for investigation in several areas:
-
Prodrug Design: The ester functionality could be designed to be hydrolyzed in vivo, releasing a biologically active adamantane-containing carboxylic acid.
-
Enzyme Inhibitors: The combination of the lipophilic adamantane cage and the ester group could be explored for its potential to inhibit enzymes such as hydrolases or lipases.
Caption: Role of the adamantane scaffold in drug discovery.
Conclusion
This compound is a molecule with interesting structural features derived from its adamantane core. While specific experimental data on its physicochemical properties and biological activity are currently limited, its synthesis is feasible through established chemical transformations. The well-documented importance of the adamantane moiety in drug discovery suggests that this and related compounds could be valuable subjects for future research, particularly in the design of novel therapeutic agents with optimized pharmacokinetic properties. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ethyl 2-(adamantan-1-yl)acetate | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cerritos.edu [cerritos.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 14. rsc.org [rsc.org]
- 15. 2-Adamantyl acetate | C12H18O2 | CID 584176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Spectra [chm.bris.ac.uk]
- 18. Ethyl Acetate [webbook.nist.gov]
- 19. Adamantane [webbook.nist.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Ethyl acetate(141-78-6) IR Spectrum [chemicalbook.com]
- 23. 1-ETHYLADAMANTANE(770-69-4) 1H NMR spectrum [chemicalbook.com]
- 24. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-(Adamantan-1-yl)ethyl acetate
CAS Number: 15782-66-8
This technical guide provides a comprehensive overview of 2-(Adamantan-1-yl)ethyl acetate, a key intermediate in medicinal chemistry. The document is intended for researchers, scientists, and professionals engaged in drug development and organic synthesis.
Chemical and Physical Properties
This compound is a derivative of adamantane, a rigid, cage-like hydrocarbon. The incorporation of the adamantane moiety significantly influences the molecule's lipophilicity, a critical factor in drug design.
| Property | Value | Source |
| CAS Number | 15782-66-8 | [1] |
| Molecular Formula | C₁₄H₂₂O₂ | [1] |
| Molecular Weight | 222.32 g/mol | [1] |
| IUPAC Name | ethyl 2-(1-adamantyl)acetate | [1] |
Synthesis
The synthesis of this compound is typically achieved through the Fischer esterification of 1-adamantaneacetic acid with ethanol in the presence of an acid catalyst.[2][3][4] This reaction is reversible and is driven to completion by using an excess of the alcohol or by removing water as it is formed.[2][3]
Experimental Protocol: Fischer Esterification
Materials:
-
1-Adamantaneacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-adamantaneacetic acid in an excess of absolute ethanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show characteristic signals for both the adamantane and ethyl acetate moieties.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Adamantane CH₂ | 1.60-1.80 | m | 12H |
| Adamantane CH | ~2.00 | br s | 3H |
| -CH₂-COO- | ~2.20 | s | 2H |
| -O-CH₂-CH₃ | ~4.10 | q | 2H |
| -O-CH₂-CH₃ | ~1.25 | t | 3H |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will display signals corresponding to the unique carbon environments in the molecule. The chemical shifts for adamantane carbons are well-established.[5][6] The ester functionality will influence the chemical shifts of the adjacent carbons.[7]
| Carbon | Predicted Chemical Shift (ppm) |
| Adamantane C (quaternary) | ~30-35 |
| Adamantane CH | ~35-40 |
| Adamantane CH₂ | ~40-45 |
| -CH₂-COO- | ~45-50 |
| -O-CH₂-CH₃ | ~60 |
| C=O | ~170 |
| -O-CH₂-CH₃ | ~14 |
Predicted Mass Spectrum Fragmentation
In mass spectrometry, this compound is expected to undergo fragmentation. The molecular ion peak (M⁺) should be observed at m/z = 222. Key fragmentation patterns would likely involve the loss of the ethyl group, the ethoxy group, and fragmentation of the adamantane cage.[8][9] A prominent fragment would be the adamantyl cation at m/z = 135, which is a very stable carbocation.[10]
Applications in Drug Development
The adamantane scaffold is a valuable pharmacophore in medicinal chemistry due to its unique structural and physicochemical properties. Its high lipophilicity enhances the ability of drug candidates to cross cell membranes, a desirable trait for improving bioavailability.[11][12]
Role as a Lipophilic Moiety
The adamantyl group in this compound serves as a "lipophilic bullet," increasing the overall lipophilicity of molecules it is incorporated into. This property is crucial for designing drugs that can effectively penetrate the blood-brain barrier or target lipid-rich environments.[11]
Potential Therapeutic Applications
While specific biological activities for this compound are not extensively documented, adamantane derivatives have shown a broad range of therapeutic potential, including:
-
Antiviral Activity: Adamantane derivatives, such as amantadine and rimantadine, are known for their efficacy against influenza A virus by targeting the M2 proton channel.[11][13]
-
Enzyme Inhibition: The rigid adamantane structure can serve as an anchor to bind to the active sites of various enzymes. Adamantane-containing compounds have been investigated as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and cholinesterases.[14][15]
-
Anticancer and Antimicrobial Activities: Numerous adamantane derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents.[12][16][17]
Signaling Pathways and Experimental Workflows
The specific signaling pathways modulated by this compound have not been elucidated in the available literature. However, based on the activities of other adamantane derivatives, it could potentially be involved in pathways related to viral replication or enzymatic processes.
General Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Logical Relationship in Drug Discovery
The incorporation of an adamantane moiety into a drug candidate follows a logical design principle to enhance its pharmacological properties.
References
- 1. Ethyl 2-(adamantan-1-yl)acetate | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. kbfi.ee [kbfi.ee]
- 6. Solid-state chemical-shift referencing with adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass spectrum fragmentation of ethyl acetate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - Glubokova - Acta Naturae [actanaturae.ru]
- 14. mdpi.com [mdpi.com]
- 15. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Adamantan-1-yl)ethyl Acetate
This technical guide provides a comprehensive overview of 2-(Adamantan-1-yl)ethyl acetate, also known as ethyl 2-(adamantan-1-yl)acetate, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and analysis.
Physicochemical Properties
This compound is a derivative of adamantane, a bulky, rigid, and lipophilic hydrocarbon cage. These characteristics are often exploited in drug design to enhance the therapeutic properties of active compounds.
| Property | Value | Source |
| Molecular Formula | C14H22O2 | PubChem[1] |
| Molecular Weight | 222.32 g/mol | PubChem[1] |
| IUPAC Name | ethyl 2-(1-adamantyl)acetate | PubChem[1] |
| CAS Number | 15782-66-8 | PubChem[1] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound. These protocols are based on established organic chemistry principles and information available for related adamantane derivatives.
Synthesis Protocol: Fischer Esterification
A common method for the synthesis of ethyl esters is the Fischer esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst.
Materials:
-
2-(Adamantan-1-yl)acetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 2-(Adamantan-1-yl)acetic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography if necessary.
Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique to confirm the structure of the synthesized compound.
Instrumentation:
-
NMR spectrometer (e.g., Bruker WH-90 or similar)[2]
Sample Preparation:
-
Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl3).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
Expected Spectral Features:
-
¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and the protons of the adamantyl cage and the methylene group adjacent to it. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the unique carbons of the adamantyl moiety.
Visualizations
The following diagrams illustrate the synthesis workflow and the structural relationship of the functional groups in this compound.
References
An In-depth Guide to the IUPAC Nomenclature of 2-(Adamantan-1-yl)ethyl acetate
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed analysis of the IUPAC (International Union of Pure and Applied Chemistry) name for the chemical compound commonly known as 2-(Adamantan-1-yl)ethyl acetate.
Introduction to IUPAC Nomenclature for Esters
The IUPAC system for naming esters is a systematic method that follows a specific set of rules to provide an unambiguous name for a given chemical structure. Esters are derivatives of carboxylic acids and are formed from an alcohol and a carboxylic acid. The general principle for naming esters is to identify these two precursor molecules.
The naming convention is as follows:
-
The name of the alkyl (or aryl) group from the alcohol is stated first.
-
This is followed by the name of the carboxylate group derived from the carboxylic acid, where the '-oic acid' suffix is replaced with '-oate'[1][2][3].
For example, the ester formed from ethanol and acetic acid is named ethyl acetate (common name) or ethyl ethanoate (IUPAC name)[4][5].
Structural Decomposition of this compound
To determine the formal IUPAC name, the molecule is conceptually divided into its constituent alcohol and carboxylic acid parts.
-
Alcohol Component: The "2-(Adamantan-1-yl)ethyl" portion of the name originates from the corresponding alcohol, which is 2-(adamantan-1-yl)ethanol. This consists of an adamantane ring connected at its 1-position to an ethyl group, which in turn is bonded to the ester's oxygen atom. Adamantane is the preferred IUPAC name for the tricyclic hydrocarbon C₁₀H₁₆[6][7].
-
Carboxylic Acid Component: The "acetate" part of the name is derived from acetic acid. The systematic IUPAC name for acetic acid is ethanoic acid.
Derivation of the Preferred IUPAC Name
Following the established rules for ester nomenclature, the two component names are combined to form the final IUPAC name.
-
Identify the Alcohol Group: The alkyl group attached to the ester's single-bonded oxygen is 2-(adamantan-1-yl)ethyl .
-
Identify the Carboxylate Group: The parent carboxylic acid is acetic acid, for which the systematic IUPAC name is ethanoic acid. By replacing the "-oic acid" suffix with "-oate," we get ethanoate .
-
Combine the Names: The alkyl name from the alcohol precedes the carboxylate name.
Therefore, the preferred IUPAC name for the compound is:
2-(Adamantan-1-yl)ethyl ethanoate
The name "this compound" is widely used and understood, employing the common name "acetate." However, "ethanoate" is the formally correct term in systematic IUPAC nomenclature.
Logical Framework for Nomenclature
The process of naming this molecule can be visualized as a logical workflow. This ensures that all components of the structure are systematically identified and named according to IUPAC conventions.
Caption: Workflow for deriving the IUPAC name of an ester.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Naming Esters - Chemistry Steps [chemistrysteps.com]
- 3. Esters [chem.ucalgary.ca]
- 4. youtube.com [youtube.com]
- 5. Ethyl acetate CAS 141-78-6 | 100863 [merckmillipore.com]
- 6. Adamantane - Wikipedia [en.wikipedia.org]
- 7. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Adamantan-1-yl)ethyl Acetate: Synthesis, Characterization, and Potential Biological Activities
An Overview for Researchers, Scientists, and Drug Development Professionals
The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, is a privileged scaffold in medicinal chemistry. Its incorporation into various molecular frameworks has led to the development of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and enzyme-inhibiting properties. This technical guide provides a comprehensive literature review of 2-(Adamantan-1-yl)ethyl acetate, a derivative of adamantane. While direct experimental data for this specific compound is limited in the current literature, this document outlines a plausible synthetic route, predicted physicochemical and spectroscopic properties based on analogous compounds, and a review of the biological activities of structurally related adamantane derivatives. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and similar adamantane-containing molecules.
Physicochemical Properties
Basic physicochemical properties for this compound have been computed and are available in public databases.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂O₂ | PubChem[1] |
| Molecular Weight | 222.32 g/mol | PubChem[1] |
| CAS Number | 15782-66-8 | PubChem[1] |
| IUPAC Name | ethyl 2-(1-adamantyl)acetate | PubChem[1] |
| XLogP3-AA | 3.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established organic chemistry principles and published syntheses of similar adamantane esters, a reliable two-step synthetic route can be proposed. This involves the preparation of the precursor alcohol, 2-(adamantan-1-yl)ethanol, followed by its esterification.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 2-(Adamantan-1-yl)ethanol
This protocol is adapted from the general procedure for the reduction of carboxylic acids using lithium aluminum hydride.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Dissolve 1-adamantaneacetic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring. The addition should be slow enough to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(adamantan-1-yl)ethanol.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Experimental Protocol: Synthesis of this compound
This protocol is a standard procedure for the acylation of alcohols using acetic anhydride and pyridine.
-
Dissolve the purified 2-(adamantan-1-yl)ethanol in pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the final product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~2.1 | Triplet | 2H | Ad-CH₂ -CH₂-O- |
| ~2.0 | Singlet | 3H | -O-C(=O)-CH₃ |
| ~1.95 | Broad Singlet | 3H | Adamantane CH |
| ~1.70 | Quartet | 6H | Adamantane CH₂ |
| ~1.60 | Doublet | 6H | Adamantane CH₂ |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~171 | C =O |
| ~60 | -O-CH₂ -CH₃ |
| ~42 | Ad-CH₂ -CH₂-O- |
| ~40 | Adamantane CH₂ |
| ~37 | Adamantane C (quaternary) |
| ~34 | Adamantane CH |
| ~28 | Adamantane CH₂ |
| ~21 | -O-C(=O)-CH₃ |
| ~14 | -O-CH₂-CH₃ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2900-2850 | C-H stretching (adamantane and ethyl groups) |
| ~1740 | C=O stretching (ester) |
| ~1240 | C-O stretching (ester) |
Review of Biological Activities of Related Adamantane Derivatives
The adamantane nucleus is a key component in many biologically active compounds. While this compound has not been specifically evaluated in the reviewed literature, the known activities of its structural analogs provide a strong rationale for its investigation in several therapeutic areas.
Antiviral Activity
Adamantane derivatives are well-known for their antiviral properties, particularly against the influenza A virus. Amantadine and rimantadine are classic examples that target the M2 proton channel of the virus, inhibiting its replication.[2] The lipophilic nature of the adamantane cage is crucial for this activity. It is plausible that this compound could exhibit similar antiviral effects.
Anticancer Activity
Numerous adamantane derivatives have been synthesized and evaluated for their anticancer potential.[3] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or the modulation of signaling pathways involved in cancer progression. For instance, adamantane-containing compounds have been investigated as inhibitors of histone deacetylases (HDACs) and other epigenetic targets.
Enzyme Inhibition
The rigid adamantane scaffold is an excellent anchor for positioning functional groups to interact with the active sites of enzymes. Adamantane derivatives have been explored as inhibitors of a variety of enzymes:
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Inhibition of this enzyme is a potential therapeutic strategy for metabolic syndrome and type 2 diabetes. Several 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have shown potent inhibitory activity against 11β-HSD1.[4]
-
Cholinesterases: Adamantyl-based esters have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.
-
Soluble Epoxide Hydrolase (sEH): Adamantane-containing ureas and thioureas have been identified as potent inhibitors of sEH, an enzyme involved in the regulation of blood pressure and inflammation.[5]
Relevant Experimental Protocols for Biological Evaluation
To assess the potential biological activities of this compound, standard in vitro assays can be employed.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cell viability.
-
Cell Culture: Plate human cancer cell lines (e.g., HeLa, A549) in 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀).
Enzyme Inhibition Assay Workflow (General)
Caption: A generalized workflow for determining the in vitro enzyme inhibitory activity of a test compound.
Conclusion
While this compound is a structurally intriguing molecule, there is a notable lack of specific experimental data in the current scientific literature. This guide has provided a comprehensive overview based on the well-established chemistry and biology of the adamantane scaffold. The proposed synthetic route is robust and based on standard organic transformations. The predicted spectroscopic data provides a benchmark for future characterization of this compound. The extensive biological activities of related adamantane derivatives strongly suggest that this compound warrants further investigation as a potential therapeutic agent, particularly in the areas of virology, oncology, and enzyme inhibition. The experimental protocols outlined here offer a clear path for researchers to synthesize, characterize, and evaluate the biological profile of this and other novel adamantane-containing compounds.
References
- 1. Ethyl 2-(adamantan-1-yl)acetate | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 4. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structural Analysis of 2-(Adamantan-1-yl)ethyl acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 2-(Adamantan-1-yl)ethyl acetate, a molecule of interest in medicinal chemistry due to the unique properties conferred by its adamantane moiety. This document outlines the compound's physicochemical properties, provides detailed, plausible experimental protocols for its synthesis and characterization, and includes predicted spectroscopic data based on the analysis of its constituent functional groups. Furthermore, a general workflow for the biological evaluation of this compound is presented, including cytotoxicity assays and target identification strategies, to guide further research and drug development efforts.
Introduction
Adamantane and its derivatives have garnered significant attention in the field of drug discovery. The rigid, lipophilic, and cage-like structure of the adamantane nucleus can enhance the therapeutic potential of a parent molecule by improving its pharmacokinetic and pharmacodynamic properties.[1] Adamantane-containing compounds have demonstrated a wide range of biological activities, including antiviral, antibacterial, and central nervous system effects.[2] The incorporation of an adamantyl group can increase a molecule's lipophilicity, facilitating its passage through biological membranes, and can also influence its binding to target proteins.[3][4] This guide focuses on the structural and analytical characterization of this compound, providing a foundational resource for researchers exploring its potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from established chemical databases.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | ethyl 2-(1-adamantyl)acetate | [5] |
| CAS Number | 15782-66-8 | [5] |
| Molecular Formula | C₁₄H₂₂O₂ | [5] |
| Molecular Weight | 222.32 g/mol | [5] |
| Appearance | Predicted: Colorless oil or low-melting solid | - |
| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, ethyl acetate, dichloromethane), insoluble in water | - |
| XLogP3-AA | 3.9 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Synthesis Protocols
Two primary synthetic routes are proposed for the laboratory-scale preparation of this compound.
Synthesis of 2-(Adamantan-1-yl)acetic acid (Intermediate)
The precursor, 2-(Adamantan-1-yl)acetic acid, can be synthesized from 1-adamantanecarboxylic acid via Arndt-Eistert homologation.[6][7] This reaction extends the carbon chain of the carboxylic acid by one methylene group.
Experimental Protocol: Arndt-Eistert Homologation of 1-Adamantanecarboxylic acid
-
Acid Chloride Formation: 1-Adamantanecarboxylic acid is converted to its corresponding acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically performed at room temperature or with gentle heating. The excess reagent and solvent are removed under reduced pressure to yield the crude 1-adamantanecarbonyl chloride.
-
Reaction with Diazomethane: The crude acid chloride is dissolved in a suitable solvent (e.g., diethyl ether) and slowly added to a solution of diazomethane (CH₂N₂) at 0 °C. Diazomethane is a hazardous reagent and should be handled with extreme caution in a well-ventilated fume hood. The reaction mixture is stirred for several hours, allowing for the formation of the diazoketone intermediate.
-
Wolff Rearrangement: The diazoketone is then subjected to Wolff rearrangement, which can be induced by a metal catalyst (e.g., silver oxide, Ag₂O), photolytically, or thermally. The rearrangement produces a ketene intermediate.
-
Hydrolysis: The ketene is then hydrolyzed by the addition of water to yield 2-(adamantan-1-yl)acetic acid.
-
Purification: The product can be purified by recrystallization or column chromatography.
The logical flow of this synthesis is depicted in the following diagram:
Esterification of 2-(Adamantan-1-yl)acetic acid
The final product, this compound, can be synthesized from 2-(adamantan-1-yl)acetic acid via Fischer esterification.[8][9]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(adamantan-1-yl)acetic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The excess ethanol can be removed under reduced pressure. The residue is then diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude ester can be purified by column chromatography on silica gel.
The workflow for the Fischer esterification is presented below:
Spectroscopic Data (Predicted)
Due to the lack of publicly available experimental spectra for this compound, the following data are predicted based on known spectral data for adamantane derivatives and ethyl esters.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.12 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~ 2.15 | Singlet | 2H | -CH₂ -COO- |
| ~ 1.98 | Broad Singlet | 3H | Adamantane-CH |
| ~ 1.70 | Broad Singlet | 6H | Adamantane-CH₂ |
| ~ 1.62 | Broad Singlet | 6H | Adamantane-CH₂ |
| ~ 1.25 | Triplet | 3H | -O-CH₂-CH₃ |
Note: The adamantane protons will likely appear as broad, overlapping signals due to complex spin-spin coupling.
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 172 | C =O |
| ~ 60 | -O-CH₂ -CH₃ |
| ~ 45 | Adamantane-C -CH₂- |
| ~ 42 | Adamantane-CH₂ |
| ~ 37 | Adamantane-CH₂ |
| ~ 34 | Adamantane-C - (quaternary) |
| ~ 28 | Adamantane-CH |
| ~ 14 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2900-2850 | Strong | C-H stretch (adamantane) |
| ~ 1740 | Strong | C=O stretch (ester) |
| ~ 1240 | Strong | C-O stretch (ester) |
| ~ 1450 | Medium | C-H bend (adamantane) |
The IR spectrum is expected to be dominated by the strong C-H stretching bands of the adamantane cage and the characteristic strong carbonyl (C=O) and C-O stretching bands of the ethyl ester group.[10][11]
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), this compound is expected to show a molecular ion peak [M]⁺ at m/z = 222. The fragmentation pattern will likely be dominated by the loss of the ethyl group (-CH₂CH₃, m/z = 29) and the ethoxy group (-OCH₂CH₃, m/z = 45). A prominent peak corresponding to the adamantyl cation (C₁₀H₁₅⁺) at m/z = 135 is also anticipated, which is a characteristic fragment for adamantane-containing compounds.[12]
Table 5: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 222 | [M]⁺ |
| 177 | [M - OCH₂CH₃]⁺ |
| 135 | [C₁₀H₁₅]⁺ (adamantyl cation) |
Biological Activity and Evaluation Workflow
The adamantane moiety is known to confer lipophilicity, which can enhance a molecule's ability to cross cell membranes and interact with biological targets.[2][4] Adamantane derivatives have shown promise as antiviral, antibacterial, and CNS-active agents. The ethyl acetate group may be susceptible to hydrolysis by esterases in vivo, potentially releasing 2-(adamantan-1-yl)acetic acid as a metabolite.
A general workflow for the initial biological evaluation of this compound is proposed below.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[13][14]
Conclusion
This technical guide provides a detailed structural and analytical overview of this compound. While experimental data for this specific molecule is limited, this document offers robust predicted spectroscopic data and detailed synthetic protocols to facilitate further research. The unique properties of the adamantane moiety suggest that this compound could be a valuable building block in the development of new therapeutic agents. The provided biological evaluation workflow offers a clear path for investigating its potential pharmacological activities. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development who are interested in exploring the potential of adamantane-based compounds.
References
- 1. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. Ethyl 2-(adamantan-1-yl)acetate | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 7. Arndt-Eistert Synthesis [organic-chemistry.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dspace.biruni.edu.tr [dspace.biruni.edu.tr]
solubility of 2-(Adamantan-1-yl)ethyl acetate in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(Adamantan-1-yl)ethyl Acetate in Organic Solvents
Introduction
This compound is an organic ester characterized by the presence of a bulky, rigid, and highly lipophilic adamantane cage attached to an ethyl acetate moiety. The adamantane skeleton is a recurring structural motif in medicinal chemistry, valued for its ability to increase the lipophilicity of a parent molecule, which can be crucial for its interaction with biological targets.[1] The solubility of this compound in various organic solvents is a critical physical property that dictates its utility in synthesis, purification, formulation, and various analytical procedures.
This technical guide provides a comprehensive overview of the expected solubility profile of this compound, details a standard experimental protocol for its quantitative determination, and illustrates the underlying principles governing its solubility.
Theoretical Solubility Profile
The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities tend to be miscible.[2][3] The molecular structure of this compound contains two distinct regions influencing its polarity:
-
The Adamantane Group (C₁₀H₁₅-): This is a large, nonpolar, and rigid hydrocarbon cage. Its contribution dominates the overall character of the molecule, making it very hydrophobic or lipophilic.[4][5]
-
The Ethyl Acetate Group (-CH₂COOCH₂CH₃): This ester group introduces a degree of polarity due to the presence of electronegative oxygen atoms and the carbonyl group, which can act as a hydrogen bond acceptor.[6]
However, the large nonpolar surface area of the adamantane group is the predominant factor.[3] Consequently, this compound is expected to be readily soluble in nonpolar organic solvents and sparingly soluble in highly polar solvents. Its solubility will be a balance between the energy required to break the solute-solute and solvent-solvent intermolecular forces and the energy gained from forming new solute-solvent interactions.[3]
Predicted Solubility Data
| Solvent Class | Solvent Example | Dielectric Constant (Approx.) | Predicted Solubility | Rationale |
| Nonpolar | n-Hexane | 1.9 | High | "Like dissolves like"; strong van der Waals interactions between the nonpolar solvent and the adamantane cage.[2] |
| Toluene | 2.4 | High | Aromatic solvent effectively solvates the large hydrocarbon portion of the molecule.[3] | |
| Slightly Polar | Diethyl Ether | 4.3 | Moderate to High | Offers a balance of nonpolar character to dissolve the adamantane group and some polarity to interact with the ester. |
| Dichloromethane (DCM) | 9.1 | Moderate to High | A versatile solvent capable of dissolving compounds with a wide range of polarities. | |
| Polar Aprotic | Ethyl Acetate | 6.0 | Moderate | The solute and solvent share the same functional group, but the adamantane bulk may still limit miscibility compared to nonpolar solvents. |
| Acetone | 21 | Low to Moderate | The solvent's polarity is significantly higher, reducing its effectiveness in solvating the large nonpolar adamantane moiety.[7] | |
| Polar Protic | Ethanol | 25 | Low | The solvent's strong hydrogen-bonding network is not easily disrupted by the largely nonpolar solute.[8] |
| Methanol | 33 | Very Low | Higher polarity and stronger hydrogen bonding than ethanol further reduce solubility.[3] | |
| Water | 80 | Insoluble | The compound is highly nonpolar and cannot overcome the strong hydrogen bonds between water molecules.[5] |
Factors Influencing Solubility
The solubility of a compound like this compound is not intrinsic but is influenced by several interconnected factors. These relationships are crucial for selecting appropriate solvents for reactions, purifications, and formulations.
Figure 1. Logical diagram of key factors influencing the solubility of an organic compound.
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The saturation shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[9][10]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (e.g., n-Hexane, HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance (± 0.0001 g)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. An excess is critical to ensure that a saturated solution is in equilibrium with the undissolved solid.[11]
-
Record the mass of the added solid.
-
Add a known volume of the selected solvent to the vial (e.g., 5.0 mL).
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Allow the mixture to agitate for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[10][11] Preliminary studies may be needed to determine the minimum time to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to sediment. A resting period of several hours at the same constant temperature is recommended.[10]
-
To ensure complete removal of solid particles, which could falsely elevate the measured concentration, the supernatant must be clarified.[12]
-
Withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter into a clean vial. Alternatively, centrifuge the sample at high speed and carefully collect the supernatant.[10]
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or GC-FID).
-
Accurately dilute the filtered supernatant from the sample vial with the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration using the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL, mol/L, or g/100g of solvent.
-
The following diagram illustrates the general workflow for this experimental procedure.
Figure 2. Experimental workflow for the shake-flask solubility determination method.
Conclusion
This compound is predicted to be a highly lipophilic compound with excellent solubility in nonpolar organic solvents and poor solubility in polar solvents. This behavior is dominated by its large, nonpolar adamantane cage. While this guide provides a robust theoretical framework, it is imperative for researchers and drug development professionals to perform quantitative experimental verification using standardized protocols, such as the shake-flask method, to obtain precise solubility data essential for any scientific application.
References
- 1. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 11. scielo.br [scielo.br]
- 12. enamine.net [enamine.net]
An In-depth Technical Guide to 2-(Adamantan-1-yl)ethyl Acetate and its Analogs for Researchers and Drug Development Professionals
Introduction: The adamantane moiety, a rigid and lipophilic tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry for its ability to enhance the pharmacological properties of various drug candidates. Its incorporation into molecular scaffolds can improve metabolic stability, increase lipophilicity, and facilitate binding to biological targets. This technical guide focuses on 2-(Adamantan-1-yl)ethyl acetate and its analogs, providing a comprehensive overview of their synthesis, potential biological activities, and the experimental methodologies employed in their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂O₂ | PubChem |
| Molecular Weight | 222.32 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Synonyms | Ethyl 2-(adamantan-1-yl)acetate, 1-Adamantaneethyl acetate | PubChem |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 1-adamantane ethanol. The general workflow for the synthesis is outlined below.
Figure 1: General workflow for the synthesis of this compound.
Step 1: Synthesis of the Precursor, 2-(Adamantan-1-yl)ethanol
The precursor alcohol, 2-(Adamantan-1-yl)ethanol, can be synthesized via the reduction of 1-adamantaneacetic acid.
Experimental Protocol:
-
Reaction Setup: A solution of 1-adamantaneacetic acid in an anhydrous ether solvent, such as tetrahydrofuran (THF), is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄), is slowly added to the solution at a controlled temperature (typically 0 °C to room temperature).
-
Quenching: After the reaction is complete (monitored by thin-layer chromatography), the excess reducing agent is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Esterification to this compound
The final product is obtained by the esterification of 2-(Adamantan-1-yl)ethanol. Two common methods are Fischer esterification and acylation with an acyl halide or anhydride.
Method A: Fischer Esterification
Experimental Protocol:
-
Reaction Mixture: 2-(Adamantan-1-yl)ethanol is dissolved in an excess of acetic acid, which acts as both a reactant and a solvent. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added.
-
Reaction Conditions: The mixture is heated to reflux, and the reaction progress is monitored.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess acetic acid is neutralized. The product is extracted, and the organic layer is washed, dried, and concentrated. Purification is typically achieved through column chromatography.
Method B: Acylation with Acetic Anhydride
Experimental Protocol:
-
Reaction Mixture: 2-(Adamantan-1-yl)ethanol is dissolved in a suitable solvent (e.g., dichloromethane) along with a base, such as pyridine or triethylamine.
-
Acylation: Acetic anhydride is added dropwise to the solution at a controlled temperature.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.
Potential Biological Activities and Analogs
While no specific biological activity data for this compound has been found in the reviewed literature, the adamantane scaffold is a well-established pharmacophore. Adamantane derivatives have demonstrated a wide range of biological activities, including antiviral, antibacterial, and enzyme inhibitory effects.[1] The lipophilic nature of the adamantyl group often enhances the ability of a molecule to cross cell membranes and interact with hydrophobic pockets of target proteins.[2]
Antiviral Activity
Adamantane derivatives, most notably amantadine and rimantadine, are known for their antiviral activity against the influenza A virus by targeting the M2 proton channel.[3][4] It is plausible that esters of adamantane alcohols could also exhibit antiviral properties.
Enzyme Inhibition
Various adamantane derivatives have been investigated as inhibitors of a range of enzymes. For instance, adamantane-containing compounds have shown inhibitory activity against 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[5]
The general mechanism of action for many adamantane-based drugs involves the blockade of ion channels or binding to enzymatic active sites. A hypothetical signaling pathway illustrating the potential mechanism of an adamantane derivative as an ion channel blocker is presented below.
Figure 2: Hypothetical signaling pathway of an adamantane derivative as an ion channel blocker.
Analogs of this compound
Analogs of this compound can be synthesized by varying the ester group or by modifying the adamantane core. The exploration of such analogs is a common strategy in drug discovery to optimize activity and pharmacokinetic properties.
Table of Potential Analogs and Their Precursors:
| Analog Name | Precursor Alcohol | Acylating Agent | Potential Activity |
| 2-(Adamantan-1-yl)ethyl propionate | 2-(Adamantan-1-yl)ethanol | Propionyl chloride | Antiviral, Enzyme Inhibition |
| 2-(Adamantan-1-yl)ethyl benzoate | 2-(Adamantan-1-yl)ethanol | Benzoyl chloride | Antiviral, Enzyme Inhibition |
| 2-(3-Methyladamantan-1-yl)ethyl acetate | 2-(3-Methyladamantan-1-yl)ethanol | Acetic anhydride | Enhanced Lipophilicity |
Conclusion
This compound and its analogs represent a promising class of compounds for further investigation in the field of drug discovery. While specific biological data for the title compound is currently limited, the well-documented pharmacological importance of the adamantane scaffold suggests that these esters may possess interesting biological activities. The synthetic protocols outlined in this guide provide a foundation for the preparation of these compounds, enabling further exploration of their potential as therapeutic agents. Future research should focus on the systematic synthesis of a library of analogs and their comprehensive biological evaluation to establish structure-activity relationships and identify lead compounds for further development.
References
- 1. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. In vitro antiviral activity and preliminary clinical trials of a new adamantane compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Theoretical Underpinnings and Experimental Framework for 2-(Adamantan-1-yl)ethyl Acetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Adamantan-1-yl)ethyl acetate is a molecule of interest owing to the unique physicochemical properties conferred by its bulky, lipophilic adamantane cage. This technical guide provides a comprehensive overview of the theoretical studies, physicochemical properties, and relevant experimental protocols for this compound. While direct computational studies on this compound are not extensively available in public literature, this guide extrapolates from theoretical and experimental data on structurally similar adamantane esters to provide a robust predictive framework. Furthermore, a plausible immunomodulatory role as a lipophilic adjuvant is explored, with a focus on potential interactions with the Toll-like receptor (TLR) signaling pathway. This document is intended to serve as a foundational resource for researchers engaged in the study and application of adamantane derivatives in drug discovery and materials science.
Physicochemical and Computed Properties
The adamantane moiety significantly influences the physicochemical properties of this compound, contributing to its high lipophilicity and thermal stability. A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂O₂ | PubChem[1] |
| Molecular Weight | 222.32 g/mol | PubChem[1] |
| IUPAC Name | ethyl 2-(1-adamantyl)acetate | PubChem[1] |
| CAS Number | 15782-66-8 | PubChem[1] |
| XLogP3 | 3.9 | PubChem[1] |
| Exact Mass | 222.161979940 Da | PubChem[1] |
| Monoisotopic Mass | 222.161979940 Da | PubChem[1] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |
| Heavy Atom Count | 16 | PubChem[1] |
| Complexity | 254 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Theoretical Studies and Conformational Analysis
Direct theoretical studies, such as Density Functional Theory (DFT) calculations, specifically for this compound are not readily found in the surveyed literature. However, computational studies on other adamantyl esters provide valuable insights into the likely conformational behavior of the title compound.
The rigid adamantane cage itself is conformationally locked. The primary degrees of rotational freedom in this compound are around the C-C and C-O single bonds of the ethyl acetate side chain. It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the bulky adamantane group and the ethyl ester moiety.
Studies on similar adamantane-based esters have shown a preference for specific conformations. For instance, in a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates, a synclinal conformation was predominantly observed. It is plausible that this compound would also favor a staggered conformation to alleviate steric strain. The bulky nature of the adamantane group is a key determinant in the crystal packing of such derivatives.
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is via the Fischer esterification of 2-(adamantan-1-yl)acetic acid with ethanol in the presence of a catalytic amount of strong acid.
Materials:
-
2-(Adamantan-1-yl)acetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Rotary evaporator
-
Reflux apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(adamantan-1-yl)acetic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization
The synthesized this compound can be characterized using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the adamantane cage, and the protons of the adamantane cage itself. The adamantane protons will likely appear as a series of broad multiplets in the aliphatic region.
-
¹³C NMR will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, and the unique carbons of the adamantane cage.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band characteristic of the C=O stretching vibration of the ester group is expected around 1730-1750 cm⁻¹.
-
C-H stretching vibrations of the adamantane and ethyl groups will be observed in the 2850-3000 cm⁻¹ region.
-
C-O stretching vibrations of the ester will appear in the 1000-1300 cm⁻¹ range.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show the molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.
-
Characteristic fragmentation patterns, including the loss of the ethoxy group and fragmentation of the adamantane cage, are also expected.
-
Potential Biological Activity and Signaling Pathway
While no specific biological activity has been definitively assigned to this compound, its highly lipophilic nature, conferred by the adamantane moiety, suggests a potential role as an immunomodulator, specifically as a vaccine adjuvant. Lipophilic compounds have been shown to enhance immune responses, and this is often mediated through interactions with pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) on immune cells.
Adjuvants can enhance the immune response to an antigen through various mechanisms, including promoting antigen uptake and presentation by antigen-presenting cells (APCs) such as dendritic cells and macrophages. The lipophilic adamantane group of this compound could facilitate its insertion into the cell membranes of APCs, potentially modulating cellular signaling pathways.
One of the key signaling pathways activated by many adjuvants is the Toll-like receptor pathway. TLRs recognize pathogen-associated molecular patterns (PAMPs) and trigger downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the activation of adaptive immunity. It is plausible that a lipophilic molecule like this compound could non-specifically activate or enhance TLR signaling.
Below is a DOT script representation of a simplified, hypothetical workflow illustrating the logical relationship of how a lipophilic compound acting as an adjuvant might influence the TLR4 signaling pathway.
Hypothetical TLR4 signaling modulation by a lipophilic adjuvant.
The following diagram illustrates a generalized experimental workflow for synthesizing and characterizing this compound.
Experimental workflow for this compound.
Conclusion
This compound represents an interesting molecular scaffold with potential applications stemming from its unique adamantane core. While direct and extensive theoretical studies on this specific molecule are sparse, a considerable amount can be inferred from related adamantane derivatives. The provided experimental protocols offer a solid foundation for its synthesis and characterization. The exploration of its potential as a lipophilic immunomodulator opens up an intriguing avenue for future research in vaccine development and immunotherapy. This guide serves to consolidate the current understanding and provide a framework for further investigation into the properties and applications of this compound.
References
Methodological & Application
Application Notes and Protocols for 2-(Adamantan-1-yl)ethyl Acetate in Drug Delivery Systems
Disclaimer: The following application notes and protocols are based on the general properties of adamantane derivatives in drug delivery. As of the latest literature review, specific applications of 2-(Adamantan-1-yl)ethyl acetate as a drug delivery agent have not been documented. These notes, therefore, represent a prospective application based on the well-established lipophilic and structural characteristics of the adamantane moiety.
Introduction
Adamantane derivatives are extensively utilized in medicinal chemistry and drug delivery to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] The adamantane cage, a rigid and lipophilic hydrocarbon structure, can improve drug stability, facilitate passage through biological membranes, and act as an anchor in drug delivery systems like liposomes and dendrimers.[3][4] this compound, with its adamantane core and ester functionality, presents potential as a versatile component in the formulation of advanced drug delivery vehicles. Its lipophilic nature suggests a strong affinity for lipid bilayers, making it a candidate for incorporation into liposomal drug carriers to improve drug encapsulation and stability.[1][5]
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and optimizing its use in drug delivery formulations.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂O₂ | [6] |
| Molecular Weight | 222.32 g/mol | [6] |
| XLogP3-AA | 3.9 | [6] |
| Topological Polar Surface Area | 26.3 Ų | [6] |
| Complexity | 254 | [6] |
| CAS Number | 15782-66-8 | Not explicitly cited |
Table 1: Physicochemical Properties of this compound.
Potential Application: Liposomal Drug Delivery
The primary hypothesized application of this compound is as a lipophilic anchor in liposomal drug delivery systems.[3][4] The adamantane group can insert into the lipid bilayer of liposomes, while the ethyl acetate portion could potentially be hydrolyzed by esterases, leading to a change in the liposome structure and facilitating drug release.
Proposed Mechanism of Action
The adamantane moiety of this compound is expected to intercalate within the hydrophobic core of the lipid bilayer of a liposome. This anchoring effect can enhance the stability of the liposome and potentially influence the encapsulation efficiency of lipophilic drugs. The ester linkage in the molecule provides a potential trigger for drug release. In an environment with high esterase activity, such as within certain cells or inflamed tissues, the hydrolysis of the ethyl acetate group would yield 2-(adamantan-1-yl)ethanol. This structural change could destabilize the liposomal membrane, leading to the release of the encapsulated drug.
Caption: Proposed mechanism of this compound in liposomal drug delivery.
Experimental Protocols
The following are generalized protocols for the preparation and characterization of liposomes containing this compound. These protocols are based on standard methods for liposome formulation.
Protocol 1: Preparation of Liposomes by Thin-Film Hydration
This method is a common technique for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles.
Materials:
-
Phosphatidylcholine (e.g., DSPC, DPPC, or DMPC)[7]
-
Cholesterol[7]
-
This compound
-
Drug to be encapsulated
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the desired amounts of phosphatidylcholine, cholesterol, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio could be 55:40:5 (lipid:cholesterol:adamantane derivative).
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent mixture along with the lipids.
-
Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) containing the hydrophilic drug (if applicable) and rotating the flask gently. The temperature should be maintained above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
Caption: Workflow for the preparation of liposomes using the thin-film hydration method.
Protocol 2: Characterization of Liposomes
1. Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the liposome suspension in PBS and measure the hydrodynamic diameter and polydispersity index (PDI). For zeta potential, dilute the suspension in deionized water and measure the surface charge.
2. Encapsulation Efficiency (%EE):
-
Method: Centrifugation or size exclusion chromatography followed by quantification of the unencapsulated drug.
-
Procedure:
-
Separate the liposomes from the unencapsulated drug by ultracentrifugation or by passing the suspension through a Sephadex G-50 column.
-
Quantify the amount of free drug in the supernatant or eluate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
3. In Vitro Drug Release Study:
-
Method: Dialysis method
-
Procedure:
-
Place a known amount of the drug-loaded liposome suspension in a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., PBS with or without esterases) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots.
-
Quantitative Data Summary
Since no experimental data exists for this compound in drug delivery, Table 2 presents hypothetical target values for a successful liposomal formulation based on typical literature values for similar systems.[8]
| Parameter | Target Value |
| Vesicle Size (Hydrodynamic Diameter) | 100 - 200 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -30 mV to +30 mV |
| Encapsulation Efficiency (%EE) | > 80% |
| Drug Release at 24h (without esterase) | < 20% |
| Drug Release at 24h (with esterase) | > 60% |
Table 2: Hypothetical Target Parameters for a Liposomal Formulation of this compound.
Conclusion
While direct evidence is currently lacking, the physicochemical properties of this compound suggest its potential as a valuable component in drug delivery systems, particularly in liposomal formulations. The adamantane moiety can serve as a robust lipophilic anchor, and the ethyl acetate group offers a potential mechanism for triggered drug release. The provided protocols offer a foundational framework for researchers to explore the utility of this compound in developing novel drug carriers. Further experimental validation is necessary to confirm these hypothesized applications and to fully characterize its behavior in biological systems.
References
- 1. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 2. public.pensoft.net [public.pensoft.net]
- 3. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]
- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 2-(adamantan-1-yl)acetate | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Peritoneal retention of liposomes: Effects of lipid composition, PEG coating and liposome charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Adamantan-1-yl)ethyl Acetate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Adamantan-1-yl)ethyl acetate in polymer chemistry. Due to the limited direct literature on this specific monomer, the protocols and data presented are based on established methodologies for structurally similar adamantane-containing acrylates and methacrylates. These notes are intended to serve as a foundational guide for researchers exploring the unique properties imparted by the adamantyl moiety in various polymer systems.
Introduction
Adamantane, a rigid, bulky, and highly stable hydrocarbon, offers unique advantages when incorporated into polymer structures. Polymers containing adamantyl groups typically exhibit enhanced thermal stability, high glass transition temperatures (Tg), and increased mechanical stiffness.[1] These properties make them highly valuable in specialized applications such as advanced photoresists for microlithography and as components in sophisticated drug delivery systems.[2][3] this compound is a monomer that introduces the adamantyl group with a flexible ethyl spacer, which can influence polymerization kinetics and the final properties of the polymer.
Key Applications
Photoresists for 193 nm Lithography
Adamantane-containing polymers are crucial for the development of photoresists used in 193 nm argon fluoride (ArF) excimer laser lithography.[2][4] The high carbon-to-hydrogen ratio of the adamantyl group enhances plasma etch resistance, a critical property for transferring the patterned image to the underlying substrate.[5] The bulky nature of the adamantyl group also contributes to the polymer's high glass transition temperature, which is necessary to prevent pattern collapse during processing. Furthermore, these polymers are transparent at 193 nm, allowing for precise imaging.[6]
Logical Workflow for Photoresist Application
Caption: Workflow for using adamantane-based polymers in photoresist processing.
Drug Delivery Systems
The lipophilic and rigid nature of the adamantane cage makes it a valuable component in drug delivery systems.[7][8] Adamantane-based polymers can be used to create nanoparticles, micelles, and dendrimers for encapsulating and delivering therapeutic agents.[3][9] The adamantyl group can act as a physical anchor in lipid bilayers of liposomes, aiding in targeted drug delivery.[8] Furthermore, polymers with adamantyl side chains can form host-guest complexes with cyclodextrins, enabling the development of stimuli-responsive drug release systems.[10] In some cases, the adamantane moiety itself can enhance the biological activity of a drug.[8]
Signaling Pathway for Stimuli-Responsive Drug Release
Caption: Mechanism of stimuli-responsive drug release from an adamantane-polymer carrier.
Quantitative Data
The following table summarizes typical properties of polymers containing adamantyl acrylate and methacrylate monomers. The data for Poly(this compound) is predicted based on trends observed in similar systems.
| Property | Poly(methyl methacrylate) (PMMA) | Poly(1-adamantyl acrylate) (PAdA) | Poly(1-adamantyl methacrylate) (PAdMA) | Poly(this compound) (Predicted) |
| Glass Transition Temp. (Tg) | ~105 °C | 133 °C[11] | 183-253 °C[12][13] | 120-140 °C |
| Decomposition Temp. (Td) | ~350 °C | 376 °C[11] | >350 °C | >350 °C |
| Refractive Index | ~1.49 | ~1.52 | 1.51-1.52[14] | ~1.51 |
| Water Absorption | Higher | Lower[14] | Lower[14] | Low |
| Dielectric Constant | Higher | Lower[14] | Lower[14] | Low |
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol is a general method for the esterification of 2-(Adamantan-1-yl)ethanol.
Materials:
-
2-(Adamantan-1-yl)ethanol
-
Acetyl chloride or acetic anhydride
-
Triethylamine or pyridine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve 2-(Adamantan-1-yl)ethanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Confirm the structure of the purified product using ¹H NMR and ¹³C NMR spectroscopy.
Experimental Workflow for Monomer Synthesis
Caption: Workflow for the synthesis of this compound.
Protocol 2: Free-Radical Polymerization
This protocol is adapted from methods used for the polymerization of adamantyl acrylates and methacrylates.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (initiator)
-
Anhydrous toluene or dioxane (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
Dissolve the monomer and AIBN (0.1-1 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 60-80 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
To terminate the polymerization, cool the flask to room temperature and expose the solution to air.
-
Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60 °C to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by Differential Scanning Calorimetry (DSC) for the glass transition temperature.
Protocol 3: Living Anionic Polymerization
This protocol is based on established procedures for the living anionic polymerization of 1-adamantyl acrylate and requires strict anhydrous and anaerobic conditions.
Materials:
-
This compound (monomer), purified and dried
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (sec-BuLi) in cyclohexane (initiator)
-
1,1-Diphenylethylene (DPE)
-
Anhydrous lithium chloride (LiCl)
-
Degassed methanol
Procedure:
-
All glassware must be rigorously flame-dried under vacuum and cooled under argon.
-
In a glovebox or under high vacuum, prepare a solution of LiCl in THF.
-
In the polymerization reactor, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Add DPE, followed by the dropwise addition of sec-BuLi until a persistent red color indicates the endpoint of titration of impurities. Then add the calculated amount of sec-BuLi to form the initiator.
-
Add the LiCl solution to the initiator solution.
-
Slowly add the purified monomer to the initiator solution via a cannula or syringe.
-
Allow the polymerization to proceed at -78 °C for several hours.
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate, collect, and dry the polymer as described in the free-radical polymerization protocol.
-
Characterize the polymer for molecular weight, polydispersity, and thermal properties. The resulting polymer should have a narrow molecular weight distribution (PDI < 1.2).
References
- 1. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 2. US20080318156A1 - Adamantane Based Molecular Glass Photoresists for Sub-200 Nm Lithography - Google Patents [patents.google.com]
- 3. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel polymeric anionic photoacid generators (PAGs) and corresponding polymers for 193 nm lithography - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 2-(Adamantan-1-yl)ethyl acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analytical characterization of 2-(Adamantan-1-yl)ethyl acetate, a molecule of interest in pharmaceutical and materials science due to the unique properties conferred by its bulky, lipophilic adamantane cage. The following sections detail the primary analytical techniques for structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).
Overview of Analytical Strategy
The comprehensive characterization of this compound involves a multi-technique approach to confirm its chemical structure, determine its purity, and identify any potential impurities. The workflow typically begins with chromatographic separation, followed by spectroscopic analysis for structural confirmation.
Caption: General workflow for the synthesis, purification, and analytical characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight. The gas chromatograph separates the compound from volatile impurities, and the mass spectrometer provides information about the mass-to-charge ratio of the parent molecule and its fragments.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Instrument and Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating adamantane derivatives.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
MS Instrument and Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
The retention time of the main peak in the chromatogram indicates the purity of the sample.
-
The mass spectrum of the main peak should be analyzed for the molecular ion peak and characteristic fragmentation patterns.
-
Data Presentation: Expected GC-MS Data
| Parameter | Expected Value | Reference |
| Molecular Formula | C₁₄H₂₂O₂ | [1] |
| Molecular Weight | 222.32 g/mol | [1] |
| Retention Time | Dependent on the specific GC conditions | |
| Molecular Ion (M⁺) | m/z 222 | [1] |
| Key Fragment Ions | m/z 135 (Adamantyl cation) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. ¹H NMR provides information about the different types of protons and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Instrument and Conditions:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Solvent: CDCl₃.
-
Temperature: 25°C.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing and Analysis:
-
Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons and carbons in the molecule.
-
Data Presentation: Expected NMR Data
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet | 2H | -O-CH₂-CH₃ |
| ~2.05 | Singlet | 2H | -CH₂-COO- |
| ~1.95 | Broad Singlet | 3H | Adamantane CH |
| ~1.70 | Multiplet | 6H | Adamantane CH₂ |
| ~1.60 | Multiplet | 6H | Adamantane CH₂ |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C=O |
| ~60.5 | -O-CH₂-CH₃ |
| ~42.0 | Adamantane CH₂ |
| ~40.0 | -CH₂-COO- |
| ~37.0 | Adamantane CH₂ |
| ~32.0 | Adamantane C |
| ~28.5 | Adamantane CH |
| ~14.2 | -O-CH₂-CH₃ |
Note: The chemical shifts for the adamantane cage are approximate and can vary slightly. The assignments are based on general knowledge of adamantane derivatives and may require 2D NMR experiments (e.g., COSY, HSQC) for definitive confirmation.
Caption: Workflow for NMR-based structural elucidation of this compound.
Synthesis and Purification
A common method for the synthesis of this compound is the Fischer esterification of 2-(Adamantan-1-yl)acetic acid with ethanol in the presence of an acid catalyst.
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask, add 2-(Adamantan-1-yl)acetic acid (1 equivalent), an excess of ethanol (e.g., 10 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid, 0.1 equivalents).
-
Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Caption: Synthetic pathway for this compound via Fischer esterification.
References
Application Note: NMR Spectroscopic Analysis of 2-(Adamantan-1-yl)ethyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-(Adamantan-1-yl)ethyl acetate, a molecule of interest in medicinal chemistry and materials science due to its bulky, lipophilic adamantane cage. This application note outlines the predicted ¹H and ¹³C NMR spectral data, a comprehensive experimental protocol for acquiring high-quality NMR spectra, and a workflow for spectral analysis. The provided information is intended to assist researchers in the structural elucidation and purity assessment of this and structurally related compounds.
Introduction
This compound incorporates the rigid and sterically demanding adamantane moiety linked to an ethyl acetate group. The unique properties of the adamantane cage, such as its high thermal stability, lipophilicity, and well-defined three-dimensional structure, make it a valuable building block in drug design and polymer chemistry. NMR spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity determination of such molecules. This note details the expected NMR characteristics of this compound and provides a standardized protocol for its analysis.
Predicted NMR Spectroscopic Data
Due to the absence of publicly available experimental spectra for this compound, the following ¹H and ¹³C NMR data are predicted based on established chemical shift values for adamantane and ethyl acetate derivatives. These tables provide a reference for the expected spectral features.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Adamantane-CH₂ (6H) | ~1.60 | Broad Singlet | 6H | - |
| Adamantane-CH₂ (6H) | ~1.68 | Broad Singlet | 6H | - |
| Adamantane-CH (3H) | ~1.95 | Broad Singlet | 3H | - |
| -CH₂-COO- | ~2.15 | Triplet | 2H | ~7.5 |
| -O-CH₂-CH₃ | ~4.12 | Quartet | 2H | ~7.1 |
| -O-CH₂-CH₃ | ~1.25 | Triplet | 3H | ~7.1 |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Adamantane-C (bridgehead) | ~35.5 |
| Adamantane-CH | ~28.5 |
| Adamantane-CH₂ | ~36.8 |
| Adamantane-CH₂ | ~42.5 |
| -CH₂-COO- | ~40.0 |
| -C=O | ~171.0 |
| -O-CH₂- | ~60.5 |
| -CH₃ | ~14.2 |
Experimental Protocol: NMR Spectroscopy
This section outlines a general procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform). The use of a solvent with a known residual peak is recommended for accurate referencing.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for the adamantane protons.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C and the potential for long relaxation times of quaternary carbons.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 220 ppm is appropriate.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectrum using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and integration values (for ¹H). 2D NMR experiments such as COSY and HSQC can be employed for unambiguous assignments.
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the logical workflow from sample preparation to final data analysis and interpretation.
Application Note: Mass Spectrometric Analysis of 2-(Adamantan-1-yl)ethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 2-(Adamantan-1-yl)ethyl acetate using gas chromatography-mass spectrometry (GC-MS). Due to its adamantane moiety, this compound is of interest in medicinal chemistry and drug development for its potential to increase lipophilicity and modulate pharmacological properties.[1][2] This document outlines the expected fragmentation patterns based on electron ionization (EI) and provides a comprehensive experimental protocol for its identification and characterization.
Introduction
This compound is a derivative of adamantane, a rigid, cage-like hydrocarbon. Adamantane-containing compounds have found applications in various fields of medicinal chemistry, including antiviral and antimalarial drugs.[1] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. This note details the anticipated mass spectrometric behavior of this compound and provides a standardized protocol for its analysis.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is predicted to be dominated by fragmentation pathways influenced by the stable adamantyl cation and the characteristic cleavage of the ester group. The molecular ion peak ([M]•+) is expected at an m/z of 222, corresponding to its molecular weight.[3]
Table 1: Predicted Key Fragment Ions of this compound
| m/z | Proposed Fragment Ion | Structure | Notes |
| 222 | [C14H22O2]+• | Molecular Ion | The intact molecule with one electron removed. |
| 177 | [C12H17O]+ | [M - OCH2CH3]+ | Loss of the ethoxy radical. |
| 149 | [C11H17]+ | [M - COOCH2CH3]+ | Loss of the ethyl acetate radical. |
| 135 | [C10H15]+ | Adamantyl Cation | A very stable and likely abundant fragment. |
| 107 | [C8H11]+ | Further fragmentation of the adamantyl cage.[4] | |
| 93 | [C7H9]+ | Further fragmentation of the adamantyl cage.[4] | |
| 79 | [C6H7]+ | Further fragmentation of the adamantyl cage.[4] | |
| 43 | [CH3CO]+ | Acetyl Cation | A common fragment from acetate esters.[5] |
Experimental Protocol: GC-MS Analysis
This protocol outlines the steps for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer.
Materials and Reagents
-
This compound standard
-
High-purity solvent (e.g., hexane or ethyl acetate) for sample dilution
-
Inert gas for GC (Helium, 99.999% purity)
Instrumentation
-
Gas Chromatograph (GC) equipped with a split/splitless injector
-
Mass Spectrometer (MS) with an electron ionization (EI) source
-
Capillary GC column suitable for non-polar to semi-polar compounds (e.g., HP-5MS, DB-5MS, or equivalent)
GC-MS Parameters
Table 2: Recommended GC-MS Parameters
| Parameter | Value |
| GC | |
| Injection Mode | Split (e.g., 50:1) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| MS | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[6] |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 40-400 amu[6] |
| Solvent Delay | 3 min |
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.
-
Perform serial dilutions to prepare working standards at appropriate concentrations (e.g., 1-100 µg/mL).
-
Inject 1 µL of the prepared sample into the GC-MS system.
Data Analysis
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Compare the experimental mass spectrum with the predicted fragmentation pattern in Table 1. The presence of the molecular ion at m/z 222 and the characteristic adamantyl cation at m/z 135 are key identifiers.
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Proposed Fragmentation Pathway
Caption: Proposed EI fragmentation of this compound.
Conclusion
The provided protocol and predicted fragmentation data serve as a robust starting point for the mass spectrometric analysis of this compound. The characteristic and stable adamantyl cation at m/z 135 is expected to be a prominent feature in the mass spectrum, aiding in the confident identification of this and related adamantane derivatives. This information is valuable for researchers in medicinal chemistry and drug development for the characterization of novel adamantane-containing compounds.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-(adamantan-1-yl)acetate | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docbrown.info [docbrown.info]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-(Adamantan-1-yl)ethyl Acetate
Introduction
2-(Adamantan-1-yl)ethyl acetate is an ester derivative of adamantane, a bulky, rigid, and lipophilic cage-like hydrocarbon. Adamantane-containing compounds have garnered significant interest in medicinal chemistry and materials science due to their unique steric and electronic properties, which can enhance pharmacokinetic profiles and material characteristics. This document provides a detailed protocol for the synthesis of this compound via the acylation of 2-(Adamantan-1-yl)ethanol with acetic anhydride. This method is generally efficient and proceeds under relatively mild conditions.
Reaction Principle
The synthesis involves the esterification of 2-(Adamantan-1-yl)ethanol with acetic anhydride, typically in the presence of a base catalyst such as pyridine or a catalytic amount of a strong acid. The alcohol's hydroxyl group acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. This leads to the formation of the ester and acetic acid as a byproduct. The use of a base can facilitate the reaction by deprotonating the alcohol, increasing its nucleophilicity, and neutralizing the acetic acid byproduct.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-(Adamantan-1-yl)ethanol | C₁₂H₂₀O | 180.29 | 1.80 g (10 mmol) | Starting material |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 1.53 mL (15 mmol) | Acetylating agent |
| Pyridine | C₅H₅N | 79.10 | 5 mL | Catalyst and solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Extraction solvent |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 2 x 20 mL | For washing (workup) |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 2 x 20 mL | For washing (workup) |
| Brine | NaCl (aq) | 58.44 | 20 mL | For washing (workup) |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | Drying agent |
| Expected Product | ||||
| This compound | C₁₄H₂₂O₂ | 222.32 | ~2.0 g (90% yield) | Colorless oil |
Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.80 g (10 mmol) of 2-(Adamantan-1-yl)ethanol in 5 mL of pyridine.
-
Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add 1.53 mL (15 mmol) of acetic anhydride to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
-
Workup:
-
Once the reaction is complete, pour the mixture into 50 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with 25 mL of dichloromethane (DCM).
-
Combine the organic layers and wash sequentially with 20 mL of 1 M HCl (to remove pyridine), 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) to yield the pure this compound as a colorless oil.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway/Logical Relationship
The following diagram illustrates the chemical transformation from the starting materials to the final product.
Caption: Chemical reaction scheme for the synthesis.
Application Notes and Protocols for the Antiviral Evaluation of 2-(Adamantan-1-yl)ethyl acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antiviral applications of 2-(Adamantan-1-yl)ethyl acetate, a lipophilic adamantane derivative. While specific antiviral data for this compound is not extensively available in public literature, this document outlines the established rationale for investigating adamantane derivatives as antiviral agents and provides detailed protocols for its evaluation. The information is based on the well-documented antiviral properties of related adamantane compounds.
The adamantane moiety is a key pharmacophore in several approved antiviral drugs, most notably amantadine and rimantadine, which historically have been used against Influenza A virus.[1][2] The rigid, lipophilic cage structure of adamantane is thought to contribute to favorable pharmacokinetic properties and interaction with viral targets.[3][4] Research has primarily focused on amino-adamantane derivatives that target the M2 proton channel of the influenza A virus, inhibiting viral uncoating.[1] However, the emergence of resistant strains has prompted the exploration of novel adamantane derivatives with potentially different mechanisms of action.
This compound represents a class of non-aminic, ester-containing adamantane derivatives. Its high lipophilicity may enhance its ability to cross cellular and viral membranes.[1][2] The investigation of such derivatives is crucial for identifying new antiviral agents that may bypass existing resistance mechanisms.
Quantitative Data Summary
While specific experimental data for this compound is not available, the following tables are presented as templates for organizing and presenting data from future antiviral and cytotoxicity assays. These tables are based on common metrics used in antiviral drug discovery.
Table 1: In Vitro Antiviral Activity of this compound against Various Viruses
| Virus Strain | Cell Line | IC50 (µM) | IC90 (µM) | Method |
| Influenza A/H1N1 | MDCK | Data to be determined | Data to be determined | Plaque Reduction Assay |
| Influenza A/H3N2 (Rimantadine-resistant) | MDCK | Data to be determined | Data to be determined | Plaque Reduction Assay |
| Respiratory Syncytial Virus (RSV) | HEp-2 | Data to be determined | Data to be determined | CPE Inhibition Assay |
| SARS-CoV-2 | Vero E6 | Data to be determined | Data to be determined | CPE Inhibition Assay |
IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | CC50 (µM) | Method |
| MDCK | Data to be determined | MTT Assay |
| HEp-2 | Data to be determined | MTT Assay |
| Vero E6 | Data to be determined | MTT Assay |
| A549 | Data to be determined | MTT Assay |
CC50: 50% cytotoxic concentration.
Table 3: Selectivity Index (SI) of this compound
| Virus Strain | Cell Line | SI (CC50/IC50) |
| Influenza A/H1N1 | MDCK | Data to be determined |
| Influenza A/H3N2 (Rimantadine-resistant) | MDCK | Data to be determined |
| Respiratory Syncytial Virus (RSV) | HEp-2 | Data to be determined |
| SARS-CoV-2 | Vero E6 | Data to be determined |
A higher SI value indicates a more promising therapeutic window.
Experimental Protocols
The following are detailed protocols for the evaluation of the antiviral activity and cytotoxicity of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that is toxic to host cells.
Workflow for Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Methodology:
-
Cell Preparation: Seed Madin-Darby Canine Kidney (MDCK) cells, Vero E6 cells, or other appropriate host cells in a 96-well microtiter plate at a density of 1 x 10^4 cells/well. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial two-fold dilutions of the compound in cell culture medium to achieve final concentrations ranging from, for example, 1 µM to 1000 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated cell control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay (for Influenza Virus)
This assay quantifies the ability of a compound to inhibit the formation of viral plaques.
Workflow for Plaque Reduction Assay
Caption: Workflow of the plaque reduction assay.
Methodology:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow until a confluent monolayer is formed.
-
Virus Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Infect the cells with a dilution of influenza virus that produces approximately 50-100 plaque-forming units (PFU) per well.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with 2 mL of an agar overlay medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and then stain with a 0.1% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the untreated virus control. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay (for RSV, SARS-CoV-2)
This assay measures the ability of a compound to protect cells from virus-induced cell death.
Workflow for CPE Inhibition Assay
Caption: Workflow of the CPE inhibition assay.
Methodology:
-
Cell Preparation: Seed host cells (e.g., HEp-2 for RSV, Vero E6 for SARS-CoV-2) in a 96-well plate and incubate for 24 hours.
-
Treatment and Infection: Add serial dilutions of this compound to the wells, followed by the addition of the virus at a multiplicity of infection (MOI) that causes significant CPE in 3-5 days.
-
Controls: Include cell controls (no virus, no compound), virus controls (virus, no compound), and compound cytotoxicity controls (compound, no virus).
-
Incubation: Incubate the plates at 37°C until CPE is maximal in the virus control wells.
-
Viability Assessment: Assess cell viability using a method such as MTT assay or crystal violet staining.
-
Data Analysis: The percentage of CPE inhibition is calculated. The IC50 value is the compound concentration that inhibits virus-induced CPE by 50%.
Potential Mechanism of Action and Signaling Pathways
While the primary mechanism of action for aminoadamantanes against influenza A is the blockage of the M2 ion channel, the mechanism for non-aminic derivatives like this compound is likely different.[5] Its high lipophilicity suggests it may interact with viral or cellular membranes, potentially interfering with virus entry, assembly, or budding.
Hypothesized Antiviral Mechanism of Lipophilic Adamantane Derivatives
Caption: Potential mechanisms of action for lipophilic adamantane derivatives.
Further studies, such as time-of-addition assays, fusion assays, and electron microscopy, would be required to elucidate the precise mechanism of action of this compound. The exploration of such novel derivatives is a promising avenue for the development of new antiviral therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
2-(Adamantan-1-yl)ethyl Acetate: A Versatile Scaffold for Drug Discovery
Application Notes & Protocols for Researchers and Drug Development Professionals
The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties are leveraged to enhance the therapeutic potential of a wide range of drug candidates. 2-(Adamantan-1-yl)ethyl acetate serves as a prime exemplar of a simple, yet versatile, building block for the incorporation of the adamantane core into novel therapeutic agents. These application notes provide an overview of its utility, supported by detailed protocols and relevant data for researchers in drug design and development.
The incorporation of the adamantane cage can significantly improve a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The bulky and stable nature of the adamantane group can shield adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life in the body. Furthermore, its high lipophilicity can enhance membrane permeability and facilitate passage across biological barriers such as the blood-brain barrier.
Key Applications in Drug Design
The adamantane scaffold, exemplified by structures like this compound, has been successfully employed in the design of a diverse array of therapeutic agents targeting various diseases.
-
Antiviral Agents: The first approved drug containing an adamantane core was amantadine, used for the treatment of influenza A. The rigid adamantane cage is believed to interfere with the function of viral ion channels.[1]
-
Neurological Disorders: Memantine, an adamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease. The adamantane moiety plays a crucial role in its mechanism of action and pharmacokinetic profile.
-
Diabetes: Dipeptidyl peptidase-4 (DPP-4) inhibitors, such as vildagliptin and saxagliptin, which are used to manage type 2 diabetes, feature an adamantane scaffold that contributes to their high potency and selectivity.[1]
-
Enzyme Inhibition: The adamantane group is frequently used to design potent and selective enzyme inhibitors. Its hydrophobic nature allows it to effectively occupy hydrophobic pockets in enzyme active sites. For example, derivatives of 2-(adamantan-1-ylamino)thiazol-4(5H)-one have shown inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[2]
-
Anticancer Agents: More recent research has explored adamantane derivatives as potential anticancer agents. For instance, novel inhibitors of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), an important target in cancer therapy, have been developed using adamantane connected to monoterpene moieties.[3]
Physicochemical Properties and Their Impact
The utility of the 2-(adamantan-1-yl)ethyl group as a scaffold is rooted in its distinct physicochemical properties.
| Property | Value/Description | Impact on Drug Design |
| Molecular Formula | C14H22O2[4] | Provides a foundation for further chemical modification. |
| Molecular Weight | 222.32 g/mol [4] | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| Lipophilicity (clogP) | ~3.9 (estimated)[4] | High lipophilicity enhances membrane permeability and can increase binding to hydrophobic targets. May require balancing to maintain aqueous solubility. |
| Structure | Rigid, three-dimensional cage | Provides a fixed orientation for appended pharmacophores, potentially increasing binding affinity and selectivity. The steric bulk can also confer metabolic stability.[5] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Adamantan-1-yl)ethanol
This protocol describes the synthesis of the precursor alcohol for this compound.
Materials:
-
Adamantane-1-carbonyl chloride
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether
-
10% aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, suspend LiAlH4 in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of adamantane-1-carbonyl chloride in anhydrous diethyl ether to the LiAlH4 suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH4 by the dropwise addition of water, followed by 10% aqueous NaOH, and then water again.
-
Filter the resulting solid and wash it with diethyl ether.
-
Combine the ether filtrates, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 2-(Adamantan-1-yl)ethanol.
Protocol 2: Synthesis of this compound
Materials:
-
2-(Adamantan-1-yl)ethanol
-
Acetyl chloride
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 2-(Adamantan-1-yl)ethanol in anhydrous DCM in a round-bottom flask.
-
Add pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with water, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure this compound.[6]
Visualization of Workflows and Pathways
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl 2-(adamantan-1-yl)acetate | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
High-Throughput Screening Assays for 2-(Adamantan-1-yl)ethyl acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane derivatives have garnered significant interest in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can confer favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The adamantane moiety is a key component in several approved drugs with diverse therapeutic applications, including antiviral, antidiabetic, and neurological agents. 2-(Adamantan-1-yl)ethyl acetate is a synthetic compound containing this privileged scaffold. While specific biological activities for this particular ester are not extensively documented, the known therapeutic targets of other adamantane derivatives provide a rational basis for designing a high-throughput screening (HTS) campaign to elucidate its potential biological functions.
This document provides detailed application notes and protocols for a panel of high-throughput screening assays suitable for evaluating the biological activity of this compound. The proposed assays are based on the established activities of other adamantane-containing compounds and are designed to investigate potential antiviral, cytotoxic, and enzyme-inhibitory effects.
Potential Therapeutic Targets for Adamantane Derivatives
Adamantane-based compounds have been reported to exhibit a range of biological activities. A screening campaign for this compound could logically begin by exploring these established target classes.
-
Antiviral Activity: Adamantanes like amantadine and rimantadine are known to inhibit the M2 proton channel of the influenza A virus, preventing viral uncoating. Other adamantane derivatives have shown activity against various viruses.
-
Enzyme Inhibition:
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Inhibition of this enzyme is a therapeutic strategy for metabolic syndrome, obesity, and type 2 diabetes. Several potent and selective 11β-HSD1 inhibitors incorporate an adamantyl group.
-
Soluble Epoxide Hydrolase (sEH): sEH inhibitors are being investigated for the treatment of hypertension, inflammation, and pain. Adamantyl-containing ureas and amides are among the potent sEH inhibitors.
-
-
Cytotoxicity: As with any compound library, assessing cytotoxicity is a critical step to identify compounds with potential anticancer activity or to flag non-specific toxicity.
High-Throughput Screening Cascade
A logical workflow for screening this compound would involve a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
Caption: High-throughput screening cascade for this compound.
Data Presentation: Representative Activities of Adamantane Derivatives
The following tables summarize quantitative data for various adamantane derivatives in assays relevant to the proposed screening campaign for this compound. This data serves as a benchmark for potential hit validation.
Table 1: Antiviral and Cytotoxic Activity of Representative Adamantane Derivatives
| Compound | Virus/Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Amantadine | Influenza A (H3N2) | Plaque Reduction | 1.2 | >100 | >83 | [1] |
| Rimantadine | Influenza A (H3N2) | Plaque Reduction | 0.8 | >100 | >125 | [1] |
| Glycyl-rimantadine | Influenza A (H3N2) | Plaque Reduction | 0.34 | >100 | >294 | [1] |
| Adamantane Derivative 4a | A549 (Lung Carcinoma) | MTT Assay | - | 28.5 | - | [2] |
| Adamantane Derivative 4b | A549 (Lung Carcinoma) | MTT Assay | - | 32.7 | - | [2] |
Table 2: Enzyme Inhibitory Activity of Representative Adamantane Derivatives
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| Adamantyl ethanone 18 | 11β-HSD1 | Cell-based | 15 | [3] |
| Adamantyl ethanone 42 | 11β-HSD1 | Cell-based | 26 | [3] |
| Adamantyl carboxamide 3 | 11β-HSD1 | Cell-based | 250 | [4] |
| Di-adamantyl diurea 3b | Soluble Epoxide Hydrolase | Fluorescent | 0.5 | [5] |
| Adamantyl selenourea 4d | Soluble Epoxide Hydrolase | Fluorescent | 49.1 | [6] |
Experimental Protocols
Protocol 1: High-Throughput Cell-Based Antiviral Assay (Influenza Virus)
This protocol describes a cell-based assay to screen for inhibitors of influenza virus replication by measuring the reduction of virus-induced cytopathic effect (CPE).
Workflow Diagram:
Caption: Workflow for the cell-based antiviral HTS assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Trypsin-EDTA
-
Influenza A virus stock (e.g., A/PR/8/34)
-
TLCK-treated trypsin
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
384-well white, clear-bottom tissue culture plates
-
Compound plates with this compound and controls (e.g., Amantadine as positive control, DMSO as negative control)
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend MDCK cells to a concentration of 1 x 10^5 cells/mL in assay medium (DMEM with 0.5% BSA and 1 µg/mL TLCK-treated trypsin).
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (2,500 cells/well).
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and control compounds in assay medium.
-
Add 5 µL of the compound dilutions to the corresponding wells of the cell plate. Include wells with DMSO only for the virus control (100% CPE) and wells with no virus for the cell control (0% CPE).
-
-
Virus Infection:
-
Dilute the influenza A virus stock in assay medium to a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Add 20 µL of the diluted virus to all wells except the cell control wells.
-
Incubate the plate at 37°C, 5% CO2 for 48-72 hours.
-
-
Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration relative to the virus and cell controls.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 2: High-Throughput Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxicity of this compound using a resazurin-based assay.
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Appropriate cell culture medium
-
Resazurin sodium salt solution (e.g., alamarBlue™)
-
384-well black, clear-bottom tissue culture plates
-
Compound plates with this compound and controls (e.g., Doxorubicin as positive control, DMSO as negative control)
Procedure:
-
Cell Seeding:
-
Seed cells into 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of culture medium.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Add 10 µL of serially diluted this compound and control compounds to the cell plates.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2.
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control wells.
-
Determine the CC50 value from the dose-response curve.
-
Protocol 3: High-Throughput Enzyme Inhibition Assay (Soluble Epoxide Hydrolase)
This protocol describes a fluorometric assay to screen for inhibitors of soluble epoxide hydrolase (sEH).
Signaling Pathway:
Caption: Simplified metabolic pathway involving soluble epoxide hydrolase (sEH).
Materials:
-
Recombinant human sEH
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
sEH fluorescent substrate (e.g., PHOME)
-
384-well black, low-volume plates
-
Compound plates with this compound and controls (e.g., a known sEH inhibitor like AUDA as positive control, DMSO as negative control)
Procedure:
-
Reagent Preparation:
-
Dilute recombinant human sEH in assay buffer to the desired concentration.
-
Prepare a working solution of the fluorescent substrate in assay buffer.
-
-
Assay Protocol:
-
Dispense 10 µL of diluted sEH into each well of a 384-well plate.
-
Add 100 nL of this compound or control compounds from the compound plate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
-
Signal Detection:
-
Immediately measure the fluorescence kinetics over 15-30 minutes using a plate reader (e.g., excitation 330 nm, emission 465 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value from the dose-response curve.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for conducting a high-throughput screening campaign to investigate the potential biological activities of this compound. By leveraging assays based on the known pharmacology of adamantane derivatives, researchers can efficiently probe for antiviral, cytotoxic, and enzyme-inhibitory properties. The detailed methodologies and representative data will aid in the design, execution, and interpretation of these screening experiments, ultimately facilitating the discovery of novel bioactive compounds.
References
- 1. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.biruni.edu.tr [dspace.biruni.edu.tr]
- 3. Adamantyl Ethanone Pyridyl Derivatives: Potent and Selective Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-(Adamantan-1-yl)ethyl Acetate in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known neuroprotective properties of the adamantane scaffold and related compounds. As of the date of this document, specific research on 2-(Adamantan-1-yl)ethyl acetate in neurodegenerative diseases is not extensively published. Therefore, these protocols are provided as a guide for investigating its potential therapeutic effects.
Introduction
Adamantane derivatives have emerged as a significant class of compounds in the field of neurodegenerative disease research. Molecules like memantine and amantadine are already in clinical use for the treatment of Alzheimer's and Parkinson's disease, respectively[1]. The rigid, lipophilic, three-dimensional structure of the adamantane cage allows for favorable blood-brain barrier penetration and interaction with various biological targets. This compound is a novel compound that combines the neuropharmacologically active adamantane moiety with an ethyl acetate group, potentially offering unique therapeutic properties.
This document provides a comprehensive overview of the potential applications and detailed experimental protocols for investigating the efficacy of this compound in the context of neurodegenerative diseases.
Hypothesized Mechanisms of Action
Based on the pharmacology of related adamantane derivatives, this compound may exert its neuroprotective effects through one or more of the following mechanisms:
-
NMDA Receptor Modulation: Like memantine, it may act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, preventing excitotoxicity caused by excessive glutamate stimulation, a common pathway in neuronal cell death in various neurodegenerative conditions[2][3].
-
Sigma-1 Receptor Agonism: The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating calcium homeostasis, reducing oxidative stress, and promoting cell survival. Agonism at this receptor is a promising strategy for neuroprotection[4][5][6][7].
-
Anti-inflammatory Effects: Neuroinflammation is a key component of neurodegenerative diseases. Adamantane derivatives have been shown to modulate microglial activation and reduce the production of pro-inflammatory cytokines[1].
-
Modulation of Other Ion Channels: Some adamantane derivatives have been found to inhibit voltage-gated calcium channels, further contributing to the reduction of excitotoxic damage[8][9][10].
Data Presentation: Expected Outcomes
The following tables provide a template for summarizing quantitative data from the proposed experiments.
Table 1: In Vitro Neuroprotection Assay
| Treatment Group | Cell Viability (%) | LDH Release (%) | Caspase-3 Activity (Fold Change) |
| Control (Vehicle) | 100 | 0 | 1.0 |
| Neurotoxin Alone | 50 ± 5 | 100 ± 10 | 3.0 ± 0.5 |
| Neurotoxin + this compound (1 µM) | 65 ± 5 | 70 ± 8 | 2.2 ± 0.4 |
| Neurotoxin + this compound (10 µM) | 80 ± 6 | 40 ± 5 | 1.5 ± 0.3 |
| Neurotoxin + this compound (50 µM) | 95 ± 4 | 10 ± 3 | 1.1 ± 0.2 |
Table 2: Animal Model of Alzheimer's Disease (APP/PS1 Mice)
| Treatment Group | Morris Water Maze (Escape Latency, s) | Y-Maze (% Spontaneous Alternation) | Brain Aβ Plaque Load (%) |
| Wild-Type (Vehicle) | 20 ± 3 | 75 ± 5 | 0 |
| APP/PS1 (Vehicle) | 60 ± 8 | 45 ± 6 | 15 ± 3 |
| APP/PS1 + this compound (10 mg/kg) | 45 ± 6 | 55 ± 7 | 10 ± 2 |
| APP/PS1 + this compound (20 mg/kg) | 30 ± 5 | 68 ± 5 | 5 ± 1 |
Table 3: Animal Model of Parkinson's Disease (MPTP-induced)
| Treatment Group | Rotarod Performance (Time on Rod, s) | Striatal Dopamine Level (ng/mg tissue) | Tyrosine Hydroxylase+ Neurons in SNc |
| Saline | 180 ± 15 | 100 ± 10 | 100% |
| MPTP + Vehicle | 60 ± 10 | 30 ± 5 | 40% |
| MPTP + this compound (10 mg/kg) | 90 ± 12 | 50 ± 7 | 60% |
| MPTP + this compound (20 mg/kg) | 140 ± 18 | 75 ± 8 | 85% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route based on standard organic chemistry principles.
Materials:
-
1-Adamantaneethanol
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 1-adamantaneethanol (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis workflow for this compound.
Protocol 2: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol uses the HT22 hippocampal neuronal cell line, which is susceptible to glutamate-induced oxidative stress.
Materials:
-
HT22 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Glutamate solution
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Resazurin-based cell viability assay kit (e.g., PrestoBlue™)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Caspase-3 colorimetric assay kit
Procedure:
-
Seed HT22 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induce excitotoxicity by adding glutamate to a final concentration of 5 mM to all wells except the control group.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment:
-
Add the resazurin reagent to each well and incubate for 1-2 hours.
-
Measure the fluorescence at the recommended excitation/emission wavelengths using a microplate reader.
-
-
Cytotoxicity Assessment:
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions to measure membrane damage.
-
-
Apoptosis Assessment:
-
Lyse the cells and perform the caspase-3 assay according to the manufacturer's instructions to measure apoptosis.
-
References
- 1. Frontiers | Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 [frontiersin.org]
- 2. Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel adamantane derivatives as multifunctional neuroprotective agents [uwcscholar.uwc.ac.za]
- 9. researchgate.net [researchgate.net]
- 10. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Note: Formulation of 2-(Adamantan-1-yl)ethyl Acetate for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-(Adamantan-1-yl)ethyl acetate is a derivative of adamantane, a rigid, lipophilic cage-like hydrocarbon. The adamantane moiety is a well-recognized pharmacophore in medicinal chemistry, often incorporated into molecules to increase lipophilicity, enhance metabolic stability, and improve pharmacokinetic profiles, such as blood-brain barrier permeability.[1][2] However, the very properties that make it attractive can also present significant challenges for formulation, particularly for in vivo studies. The high lipophilicity of compounds like this compound results in extremely low aqueous solubility, complicating the development of injectable or oral formulations that can achieve adequate bioavailability.
This document provides a guide to formulating this lipophilic compound for pre-clinical in vivo research, focusing on strategies to enhance its solubility and ensure consistent, reliable delivery.
Physicochemical Properties
A thorough understanding of the compound's physicochemical properties is the first step in designing a successful formulation strategy. The properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | ethyl 2-(1-adamantyl)acetate | PubChem[3] |
| Molecular Formula | C₁₄H₂₂O₂ | PubChem[3] |
| Molecular Weight | 222.32 g/mol | PubChem[3] |
| Calculated LogP (XLogP3) | 3.9 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Aqueous Solubility | Predicted to be very low | Inferred from high LogP |
Note: A LogP value of 3.9 indicates high lipophilicity and predicts very poor solubility in aqueous media, which is the primary challenge to overcome.
Formulation Development Workflow
The development of a suitable formulation for a poorly soluble compound follows a logical progression from characterization to final preparation. The workflow ensures that the chosen vehicle is safe, effective, and appropriate for the intended in vivo model.
Caption: Formulation development workflow for lipophilic compounds.
Comparative Formulation Strategies
For a highly lipophilic compound like this compound, several formulation strategies can be considered. The choice depends on the required dose, route of administration, and available resources.
| Formulation Strategy | Principle | Typical Excipients | Advantages | Disadvantages |
| Co-Solvent System | The compound is dissolved in a mixture of water-miscible organic solvents. | Propylene Glycol, Ethanol, PEG 400, N-methyl-2-pyrrolidone (NMP), DMSO.[4][5] | Simple to prepare; suitable for initial screening. | Risk of drug precipitation upon dilution in vivo; potential for solvent toxicity at high concentrations. |
| Lipid-Based Formulation (Nanoemulsion) | The compound is dissolved in an oil phase, which is then emulsified in an aqueous phase using surfactants to form fine droplets. | Oils (Sesame, Soybean, Miglyol®), Surfactants (Polysorbate 80, Cremophor® EL), Co-surfactants (Ethanol).[4][6][7] | High drug loading capacity; improves bioavailability; can be made suitable for parenteral administration.[8] | More complex to develop and characterize; requires specialized equipment (e.g., homogenizer). |
| Cyclodextrin Complexation | The lipophilic compound is encapsulated within the hydrophobic core of a cyclodextrin molecule, forming a water-soluble inclusion complex.[5] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[9] | Directly increases aqueous solubility; well-established safety profile for many cyclodextrins.[9] | Limited by the stoichiometry of complexation (1:1 or 1:2); may not be suitable for very high doses. |
Detailed Protocol: Preparation of a Lipid-Based Nanoemulsion
This protocol describes the preparation of a 1 mg/mL nanoemulsion of this compound suitable for parenteral administration in pre-clinical models.
4.1. Materials and Equipment
-
API: this compound
-
Oil Phase: Medium-chain triglyceride (MCT) oil (e.g., Miglyol® 812)
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Aqueous Phase: Water for Injection (WFI) or sterile saline
-
Equipment: Analytical balance, magnetic stirrer and stir bar, glass vials, high-pressure homogenizer or probe sonicator, 0.22 µm sterile syringe filter.
4.2. Procedure
-
Excipient Solubility Check (Recommended): Before preparing the full batch, confirm the solubility of the API in the chosen oil. Dissolve a small, known amount of this compound in MCT oil at various concentrations (e.g., 5, 10, 20 mg/mL) with gentle heating (40°C) and vortexing to determine the saturation solubility. This ensures the oil phase will fully dissolve the compound.
-
Preparation of the Oil Phase:
-
Accurately weigh 10 mg of this compound and place it in a sterile glass vial.
-
Add 1.0 g (approx. 1.05 mL) of MCT oil.
-
Add 1.0 g of Polysorbate 80 to the vial.
-
Seal the vial and mix on a magnetic stirrer at a low speed, gently warming to ~40-50°C until the API is completely dissolved and the mixture is homogenous. This forms the oil concentrate.
-
-
Preparation of the Aqueous Phase:
-
In a separate sterile container, measure 8.0 mL of WFI or sterile saline.
-
-
Formation of the Coarse Emulsion:
-
While vigorously stirring the aqueous phase, slowly add the oil phase drop by drop.
-
Continue stirring for 15-20 minutes. The result will be a coarse, milky-white emulsion.
-
-
Nanoemulsion Homogenization:
-
Transfer the coarse emulsion to a high-pressure homogenizer or use a probe sonicator.
-
Homogenizer: Process the emulsion for 5-10 cycles at 15,000-20,000 psi, ensuring the temperature is controlled (e.g., using an ice bath).
-
Sonicator: Sonicate the emulsion on ice using a probe sonicator with pulses (e.g., 5 seconds ON, 10 seconds OFF) for a total of 10-15 minutes of ON-time to prevent overheating.
-
The final formulation should appear as a translucent or slightly bluish-white, homogenous liquid.
-
-
Sterilization and Characterization:
-
For parenteral use, sterile-filter the final nanoemulsion through a 0.22 µm syringe filter (a filter with low protein binding, like PVDF, is recommended).
-
Characterization (Recommended): Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A particle size of <200 nm with a PDI of <0.3 is generally considered suitable for intravenous injection.
-
Visually inspect for any signs of precipitation or phase separation.
-
4.3. Final Concentration This protocol yields approximately 10 mL of a nanoemulsion with a final API concentration of 1 mg/mL . Adjust initial quantities as needed for different concentrations or volumes.
Hypothetical Signaling Pathway
Adamantane derivatives like Memantine are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key ion channel involved in synaptic plasticity and neuronal function.[10] While the specific target of this compound is not defined here, this diagram illustrates a potential mechanism of action relevant to its structural class.
Caption: Hypothetical antagonism of the NMDA receptor by an adamantane derivative.
References
- 1. connectsci.au [connectsci.au]
- 2. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 3. Ethyl 2-(adamantan-1-yl)acetate | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. ashland.com [ashland.com]
- 6. pharmtech.com [pharmtech.com]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. roquette.com [roquette.com]
- 10. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes for Functionalized Adamantane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized adamantane derivatives. The unique tricyclic cage structure of adamantane imparts desirable physicochemical properties to molecules, such as high lipophilicity, thermal stability, and rigidity. These characteristics have made adamantane a privileged scaffold in drug discovery and materials science.[1] This guide covers key synthetic strategies, including direct C-H functionalization and the synthesis of bioactive adamantane derivatives, complete with experimental protocols and quantitative data.
I. Direct C-H Functionalization of Adamantane
Direct C-H functionalization is a powerful strategy for the efficient synthesis of adamantane derivatives, avoiding pre-functionalization steps.[2] Photocatalytic methods, in particular, have emerged as a mild and selective approach to activate the strong C-H bonds of the adamantane core.[3]
Application Note: Photocatalytic C-H Alkylation
Photoredox catalysis enables the alkylation of adamantane at the tertiary (3°) position with excellent chemoselectivity.[4] This method is tolerant of various functional groups and can be applied to complex molecules, including drug derivatives. The reaction typically involves a photocatalyst that, upon irradiation, initiates a hydrogen atom transfer (HAT) process, generating an adamantyl radical that subsequently reacts with an alkene.
Table 1: Photocatalytic C-H Alkylation of Adamantane with Various Alkenes
| Entry | Alkene | Product | Yield (%) |
| 1 | Phenyl vinyl sulfone | 1-(2-(Phenylsulfonyl)ethyl)adamantane | 91 |
| 2 | Acrylonitrile | 3-(Adamantan-1-yl)propanenitrile | 85 |
| 3 | Methyl acrylate | Methyl 3-(adamantan-1-yl)propanoate | 78 |
| 4 | 2-Vinylpyridine | 2-(2-(Adamantan-1-yl)ethyl)pyridine | 65 |
| 5 | N-Vinylpyrrolidin-2-one | 1-(2-(Adamantan-1-yl)ethyl)pyrrolidin-2-one | 57 |
Data compiled from representative photocatalytic C-H alkylation reactions.
Experimental Protocol: General Procedure for Photocatalytic C-H Alkylation of Adamantane
This protocol describes a general method for the direct C-H alkylation of adamantane using a photoredox catalyst.
Materials:
-
Adamantane
-
Alkene (e.g., phenyl vinyl sulfone)
-
Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)
-
Hydrogen Atom Transfer (HAT) catalyst (e.g., a quinuclidine derivative)
-
Solvent (e.g., 1,2-dichloroethane)
-
Light source (e.g., blue LEDs)
Procedure:
-
In a reaction vessel, combine adamantane (1.5 mmol), the alkene (1.0 mmol), the photocatalyst (0.02 mmol), and the HAT catalyst (0.1 mmol).
-
Add the solvent (10 mL) to the reaction vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Irradiate the reaction mixture with blue LEDs at room temperature for 24 hours with stirring.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized adamantane derivative.
II. Synthesis of Bioactive Adamantane Derivatives
Adamantane derivatives are prominent in medicinal chemistry, with applications as antiviral, anti-diabetic, and neuroprotective agents.[5] The synthesis of these compounds often starts from readily available adamantane precursors.
Application Note: Synthesis of Amantadine and Memantine
Amantadine and its derivatives are used as antiviral and anti-Parkinsonian drugs.[6] Memantine is a well-known drug for the treatment of Alzheimer's disease.[6] A common synthetic route to these aminoadamantanes involves the generation of an adamantyl cation followed by nucleophilic trapping with a nitrile (Ritter reaction) or other nitrogen-containing nucleophiles.
Table 2: Two-Step Synthesis of Memantine Hydrochloride
| Step | Reaction | Intermediate/Product | Yield (%) |
| 1 | Formylation of 1,3-dimethyladamantane | N-formyl-1-amino-3,5-dimethyl-adamantane | 98 |
| 2 | Hydrolysis | Memantine Hydrochloride | 85 |
| Overall | 83 |
Data from a reported two-step synthesis of Memantine Hydrochloride.[3]
Experimental Protocol: Two-Step Synthesis of Memantine Hydrochloride
This protocol details the synthesis of memantine hydrochloride from 1,3-dimethyladamantane.
Step 1: Synthesis of N-formyl-1-amino-3,5-dimethyl-adamantane
Materials:
-
1,3-Dimethyladamantane
-
Nitric acid (concentrated)
-
Formamide
-
Dichloromethane
-
Ice-cold water
-
Sodium hydroxide solution (10%)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, slowly add 1,3-dimethyladamantane (0.06 mol) to nitric acid (0.6 mol) at 20-25 °C over 20 minutes with stirring.
-
Continue stirring at this temperature for 1 hour.
-
Add formamide (0.54 mol) over 30 minutes.
-
Heat the mixture to 85 °C for 2 hours.
-
Cool the solution to 5-10 °C and pour it into ice-cold water (120 mL).
-
Extract the mixture with dichloromethane (150 mL).
-
Adjust the pH of the separated organic layer to 8-9 with a 10% sodium hydroxide solution.
-
Wash the organic layer with cold water, dry over anhydrous sodium sulfate, and evaporate the solvent under vacuum to yield N-formyl-1-amino-3,5-dimethyl-adamantane as an oil.[5]
Step 2: Synthesis of Memantine Hydrochloride
Materials:
-
N-formyl-1-amino-3,5-dimethyl-adamantane
-
Hydrochloric acid (36%)
-
Water
-
n-Hexane
Procedure:
-
In a round-bottom flask, mix N-formyl-1-amino-3,5-dimethyl-adamantane (0.06 mol), water (36 mL), and 36% hydrochloric acid (45 mL).
-
Stir the mixture for 10 minutes and then heat to reflux for 1 hour.
-
Concentrate the reaction mixture to half its volume under vacuum.
-
Add n-hexane (20 mL) and heat to reflux for 30 minutes.
-
Cool the mixture to 5-10 °C for 1 hour to precipitate the product.
-
Filter the white solid, wash with cold n-hexane, and dry to obtain memantine hydrochloride.[5]
III. Signaling Pathways of Adamantane-Based Drugs
The therapeutic effects of adamantane derivatives are often attributed to their interaction with specific biological targets. Understanding these signaling pathways is crucial for drug development and optimization.
Application Note: Mechanism of Action of Memantine and Amantadine
Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5] In Alzheimer's disease, excessive glutamate leads to overstimulation of NMDA receptors, causing excitotoxicity and neuronal cell death. Memantine blocks the NMDA receptor channel when it is open, preventing excessive calcium influx while still allowing for normal synaptic transmission.[5]
Amantadine has a dual mechanism of action in the treatment of Parkinson's disease. It is believed to potentiate dopamine signaling by increasing its release and inhibiting its reuptake in the presynaptic terminals.[7] Additionally, amantadine acts as an NMDA receptor antagonist, which may contribute to its anti-dyskinetic effects.[1] In its antiviral application against influenza A, amantadine blocks the M2 proton channel, which is essential for viral uncoating and replication.[6]
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of action of amantadine in Parkinsonism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Adamantan-1-yl)ethyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(Adamantan-1-yl)ethyl acetate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low yield after purification.
-
Question: I am experiencing a significant loss of product during the purification process. What are the potential causes and how can I improve my yield?
-
Answer: Low recovery can stem from several factors. During extraction, ensure the pH of the aqueous layer is appropriate to keep your ester in the organic phase. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume. In column chromatography, improper solvent system selection can lead to broad elution bands and loss of product. For recrystallization, using too much solvent will prevent the product from crashing out effectively upon cooling. Ensure the chosen recrystallization solvent has a steep solubility curve for your compound (i.e., poor solubility at low temperatures and high solubility at elevated temperatures).
Issue 2: Presence of starting materials in the final product.
-
Question: My final product is contaminated with unreacted adamantan-1-ylacetic acid or ethanol. How can I remove these impurities?
-
Answer: To remove acidic impurities like adamantan-1-ylacetic acid, perform a liquid-liquid extraction with a mild base such as a saturated sodium bicarbonate solution. The deprotonated acid will move to the aqueous layer, leaving your ester in the organic phase. Residual ethanol can typically be removed by evaporation under reduced pressure (rotary evaporation). If it persists, a high vacuum or co-evaporation with a higher boiling point solvent like toluene may be necessary.
Issue 3: Oily product obtained after recrystallization.
-
Question: My product is "oiling out" instead of forming crystals during recrystallization. What should I do?
-
Answer: Oiling out occurs when the solute is insoluble in the solvent at the boiling point or when the solution is supersaturated. To address this, try using a solvent pair. Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Issue 4: Incomplete separation of non-polar impurities during column chromatography.
-
Question: I am struggling to separate my product from other non-polar impurities using column chromatography. What can I do to improve the separation?
-
Answer: For non-polar compounds, a normal-phase silica gel column is typically effective. To improve separation, you can try using a less polar solvent system (e.g., increasing the proportion of hexane in a hexane/ethyl acetate mixture).[1] A shallower gradient during elution can also enhance resolution. Ensure your sample is loaded onto the column in a minimal amount of solvent to start with a narrow band.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification methods for esters like this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Potential impurities include unreacted starting materials (adamantan-1-ylacetic acid, ethanol), byproducts from side reactions (e.g., self-condensation of the starting acid), and residual solvents used in the reaction or workup (e.g., ethyl acetate, toluene).[2]
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring column chromatography. Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light or by staining to identify the fractions containing the pure product.
Q4: Is it possible to purify this compound by distillation?
A4: While distillation is a common purification technique for liquids, the relatively high molecular weight and boiling point of this compound may require vacuum distillation to prevent decomposition at high temperatures. The feasibility of this method depends on the thermal stability of the compound and the volatility of the impurities.
Quantitative Data Summary
Specific quantitative data for the purification of this compound is not extensively available in the public domain. The following table provides typical ranges for purification outcomes of similar adamantane-containing esters based on general laboratory practices.
| Purification Method | Typical Yield Range (%) | Typical Purity Range (%) | Notes |
| Column Chromatography | 70-90 | >98 | Yield can be affected by the choice of solvent system and packing of the column. |
| Recrystallization | 60-85 | >99 | Yield is highly dependent on the choice of solvent and the cooling rate. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient could be 95:5 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. For this compound, ethanol, or a mixture of ethyl acetate and hexane could be effective.[3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. A patent for purifying adamantane derivatives suggests recrystallization from an ester solvent like ethyl acetate.[4]
Diagrams
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Stability Studies of 2-(Adamantan-1-yl)ethyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Adamantan-1-yl)ethyl acetate. The information is designed to address specific issues that may be encountered during experimental stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound under forced degradation conditions?
A1: Based on its chemical structure, an ester of acetic acid and 2-(Adamantan-1-yl)ethanol, the primary anticipated degradation pathways include hydrolysis, oxidation, and thermolysis. The bulky adamantane group is generally stable but can influence the reactivity of the ester functional group.[1]
-
Hydrolytic Degradation: The ester bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-(Adamantan-1-yl)ethanol and acetic acid.
-
Oxidative Degradation: While the adamantane core is resistant to oxidation, the ethyl acetate portion could be susceptible to oxidative stress, potentially leading to the formation of various smaller, oxidized byproducts.
-
Thermal Degradation: At elevated temperatures, thermal decomposition may occur, potentially leading to the elimination of acetic acid and the formation of 1-vinyladamantane.
-
Photodegradation: Although the molecule lacks a strong chromophore, photolytic degradation can still occur, especially in the presence of photosensitizers.[2]
Q2: I am observing poor peak shape and inconsistent retention times during HPLC analysis of my stability samples. What could be the cause?
A2: Several factors can contribute to poor chromatography for adamantane-containing compounds. Their lipophilic nature can lead to interactions with the stationary phase.[1]
-
Column Choice: Ensure you are using a suitable C18 or C8 column with good end-capping to minimize silanol interactions.
-
Mobile Phase: The organic modifier (e.g., acetonitrile or methanol) concentration may need to be optimized. A gradient elution is often necessary to achieve good separation of the parent compound from its more polar degradants. The pH of the aqueous portion of the mobile phase can also affect the peak shape of any acidic or basic degradants.
-
Sample Solvent: The sample should be dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion. Ideally, the sample solvent should be the same as the initial mobile phase composition.
Q3: My mass spectrometry data for the degradation products is unclear. How can I improve it?
A3: Adamantane derivatives can sometimes be challenging to ionize efficiently.
-
Ionization Source: Electrospray ionization (ESI) is commonly used. If you are not getting good signal intensity, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for less polar compounds.
-
Adduct Formation: The presence of multiple adducts (e.g., [M+H]+, [M+Na]+, [M+K]+) can complicate the mass spectrum. Try to minimize sources of sodium and potassium in your mobile phase and sample preparation. Using a small amount of a volatile acid like formic acid in the mobile phase can promote the formation of the [M+H]+ ion.
Troubleshooting Guides
Issue 1: No Degradation Observed Under Stress Conditions
If you are not observing any degradation of this compound under your initial stress conditions, consider the following:
-
Increase Stress Severity: The adamantane moiety can enhance the stability of molecules.[1] You may need to use more aggressive stress conditions than typically employed for other compounds. Refer to the table below for suggested starting conditions and potential adjustments.
-
Extend Exposure Time: The degradation process may be slow. Increase the duration of the stress exposure.
-
Check Analytical Method Sensitivity: Ensure your analytical method is sensitive enough to detect low levels of degradation products.
| Stress Condition | Initial Recommendation | If No Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | Increase to 1 M HCl and/or 80 °C |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24h | Increase to 1 M NaOH and/or 80 °C |
| Oxidation | 3% H₂O₂ at RT for 24h | Increase to 30% H₂O₂ and/or 60 °C |
| Thermal | 80 °C for 48h | Increase temperature to 105 °C |
| Photostability | ICH Q1B conditions (1.2 million lux hours and 200 W h/m²) | Expose a solution of the compound to light |
Issue 2: Mass Balance Failure in Stability Studies
If the sum of the assay of this compound and its known degradation products is significantly less than 100%, consider these possibilities:
-
Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify these.
-
Formation of Volatile Degradants: Degradation products like acetic acid or other small molecules may be too volatile to be detected by HPLC. Headspace GC-MS could be used to investigate this.
-
Precipitation of Degradants: Highly non-polar or polymeric degradation products may precipitate out of solution and not be injected into the analytical system. Visually inspect your stressed samples for any precipitates.
-
Adsorption to Container: The lipophilic nature of the compound or its degradants may lead to adsorption onto the surface of the storage container.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.[3][4][5]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 80°C for 48 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 80°C for 48 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 48 hours.
-
Thermal Degradation: Store a solid sample of the compound at 105°C for 7 days. Also, reflux a solution of the compound in a suitable solvent for 48 hours.
-
Photostability: Expose a solid sample and a solution of the compound to light according to ICH Q1B guidelines.
-
-
Sample Neutralization (for hydrolytic studies): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 40 20 95 25 95 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianjpr.com [asianjpr.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
Technical Support Center: 2-(Adamantan-1-yl)ethyl acetate
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-(Adamantan-1-yl)ethyl acetate. It offers troubleshooting for common experimental issues and answers frequently asked questions regarding its degradation pathways.
Troubleshooting Guide
Researchers may encounter several issues during the study of this compound degradation. The table below outlines potential problems, their likely causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Degradation Rates | - Fluctuations in temperature or pH.- Inconsistent mixing of the reaction solution.- Contamination of reagents or solvents. | - Use a temperature-controlled water bath or incubator.- Ensure consistent stirring or agitation throughout the experiment.- Use high-purity reagents and solvents; check for and eliminate sources of contamination. |
| Poor Solubility of Adamantane-Containing Compounds | The bulky and lipophilic nature of the adamantane group can lead to low solubility in aqueous solutions.[1][2] | - Use a co-solvent system (e.g., water with a small percentage of a water-miscible organic solvent like methanol or DMSO).- Prepare stock solutions in an appropriate organic solvent and then dilute into the reaction medium.[3] |
| Difficulty in Product Separation and Purification | - The degradation products, 2-(Adamantan-1-yl)ethanol and acetic acid, may be difficult to separate from the starting material and each other.- Co-elution of compounds during chromatographic analysis. | - Optimize chromatographic conditions (e.g., mobile phase composition, gradient, column type) for better separation.- Consider derivatization of the alcohol or acid to improve chromatographic behavior or detection. |
| Inaccurate Quantification of Degradation | - Non-linear detector response.- Degradation of standards.- Interference from matrix components. | - Prepare a calibration curve with multiple data points to ensure linearity.- Store standard solutions under appropriate conditions (e.g., refrigerated, protected from light) and prepare fresh solutions regularly.- Perform a matrix effect study to identify and mitigate any interference. |
| Side Reactions or Unexpected Byproducts | - Presence of reactive impurities in the starting material or reagents.- Extreme pH or temperature conditions leading to alternative reaction pathways. | - Purify the starting material before use.- Use high-purity reagents and solvents.- Conduct degradation studies under controlled and milder conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound is expected to be hydrolysis of the ester bond.[4][5] This reaction breaks the ester linkage, yielding 2-(Adamantan-1-yl)ethanol and acetic acid. The hydrolysis can be catalyzed by acid or base.[5][6]
Q2: How does pH affect the degradation rate?
The rate of ester hydrolysis is highly dependent on pH.[3]
-
Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6] This reaction is reversible.[4][5]
-
Base-catalyzed hydrolysis (saponification): Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon.[6] This reaction is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol.[6]
Q3: What analytical techniques are suitable for monitoring the degradation of this compound?
Several analytical techniques can be employed to monitor the degradation of this compound and quantify the parent compound and its degradation products. These include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV, mass spectrometry (MS), or other suitable detectors is a powerful tool for separating and quantifying the components of the reaction mixture.[7]
-
Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is another effective method, particularly for volatile compounds.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the structure of the degradation products and monitor the reaction progress by observing the disappearance of starting material signals and the appearance of product signals.[8]
Q4: How can I control the degradation of this compound in my formulations?
To control degradation, it is crucial to manage the pH and temperature of the formulation. Maintaining a neutral pH and storing the formulation at a low temperature will generally slow down the rate of hydrolysis. The use of buffered solutions can help maintain a stable pH.
Experimental Protocols
Protocol 1: Determination of pH-Dependent Degradation Rate
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9, 11).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Initiation of Degradation Study:
-
Add a small aliquot of the stock solution to each buffer solution in a temperature-controlled environment (e.g., 37 °C water bath) to achieve the desired final concentration.
-
Ensure the volume of the organic solvent is minimal to avoid significant changes in the polarity of the reaction medium.
-
-
Sample Collection: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Sample Quenching: Immediately quench the reaction by adding the sample to a vial containing a suitable solvent (e.g., mobile phase) and, if necessary, a neutralizing agent to stop further degradation.
-
Analysis: Analyze the samples using a validated HPLC or GC method to determine the concentration of this compound remaining.
-
Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The slope of the resulting linear plot will give the pseudo-first-order degradation rate constant (k) for each pH.
Visualizations
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.viu.ca [web.viu.ca]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
optimizing reaction conditions for 2-(Adamantan-1-yl)ethyl acetate synthesis
Technical Support Center: Synthesis of 2-(Adamantan-1-yl)ethyl Acetate
Welcome to the technical support center for the synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the Fischer-Speier esterification of 2-(Adamantan-1-yl)ethanol with acetic acid, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2][3] This reaction is typically performed under reflux conditions to drive the equilibrium towards the product.
Q2: What are the key parameters to control for optimizing the reaction yield?
A2: To optimize the yield, it is crucial to control the following parameters:
-
Reagent Stoichiometry: Using an excess of one reagent (either the alcohol or the carboxylic acid) can shift the reaction equilibrium towards the ester product.[1][4]
-
Catalyst Loading: The amount of acid catalyst can significantly impact the reaction rate. Typically, a catalytic amount is sufficient.
-
Temperature: The reaction is usually heated to reflux to increase the reaction rate.[2]
-
Reaction Time: Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time.
-
Water Removal: As water is a byproduct of the esterification, its removal can drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[1][3]
Q3: What are the potential side reactions during the synthesis?
A3: Potential side reactions include:
-
Dehydration of the alcohol: The bulky adamantyl group can promote the elimination of water from 2-(Adamantan-1-yl)ethanol under strong acidic and high-temperature conditions, leading to the formation of vinyl adamantane.
-
Ether formation: Self-condensation of 2-(Adamantan-1-yl)ethanol can lead to the formation of a diether, although this is less common under standard esterification conditions.
Q4: How can I purify the final product, this compound?
A4: Purification can be achieved through the following steps:
-
Neutralization: After the reaction is complete, the mixture should be cooled and neutralized with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted acetic acid.
-
Extraction: The product can be extracted from the aqueous layer using a suitable organic solvent like ethyl acetate.[5]
-
Washing: The organic layer should be washed with brine to remove any remaining water-soluble impurities.
-
Drying and Evaporation: The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatography: For high purity, column chromatography on silica gel is a common final purification step.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Reagents are of poor quality or contain water. | 1. Use fresh or properly stored acid catalyst. 2. Ensure the reaction is heated to the appropriate reflux temperature and monitor for completion using TLC/GC. 3. Use anhydrous reagents and solvents. |
| Presence of Unreacted Starting Material | 1. Reaction has not reached equilibrium or completion. 2. Insufficient catalyst. | 1. Increase the reaction time. 2. Add a small amount of additional catalyst. 3. Use a Dean-Stark trap to remove water and drive the reaction forward.[3] |
| Formation of a Major Byproduct | 1. Reaction temperature is too high, leading to dehydration of the alcohol. 2. Incorrect stoichiometry. | 1. Reduce the reaction temperature and monitor the reaction closely. 2. Adjust the ratio of alcohol to carboxylic acid. |
| Difficulties in Product Isolation | 1. Incomplete neutralization of the acid catalyst. 2. Formation of an emulsion during extraction. | 1. Ensure complete neutralization by checking the pH of the aqueous layer. 2. Add brine to the separatory funnel to break the emulsion. |
Experimental Protocols
General Protocol for Fischer Esterification of 2-(Adamantan-1-yl)ethanol
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(Adamantan-1-yl)ethanol (1.0 eq), glacial acetic acid (3.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (typically around 110-120 °C) and stir for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | Acetic Acid (eq.) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.5 | H₂SO₄ (5) | 100 | 6 | 65 |
| 2 | 3.0 | H₂SO₄ (5) | 110 | 4 | 85 |
| 3 | 5.0 | H₂SO₄ (5) | 110 | 4 | 88 |
| 4 | 3.0 | TsOH (5) | 110 | 4 | 82 |
| 5 | 3.0 | H₂SO₄ (10) | 110 | 2 | 90 |
| 6 | 3.0 | H₂SO₄ (5) | 120 (with Dean-Stark) | 3 | 95 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for optimizing reaction yield.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. JP4984548B2 - Purification method of adamantane monools - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(Adamantan-1-yl)ethyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(Adamantan-1-yl)ethyl acetate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Problem 1: Low yield of this compound in Fischer Esterification.
Question: I am performing a Fischer esterification of 2-(adamantan-1-yl)ethanol with acetic acid using a strong acid catalyst (e.g., sulfuric acid), but my yields are consistently low. What are the possible causes and how can I improve the yield?
Answer:
Low yields in the Fischer esterification of 2-(adamantan-1-yl)ethanol can be attributed to several factors, primarily the equilibrium nature of the reaction and the steric hindrance of the adamantyl group. Here are the common causes and troubleshooting steps:
-
Incomplete Reaction Equilibrium: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, you can:
-
Use an excess of one reactant: Using a large excess of either acetic acid or ethanol can shift the equilibrium to favor the formation of the ester.[1]
-
Remove water: The water produced during the reaction can be removed to prevent the reverse reaction (hydrolysis). This can be achieved by:
-
Using a Dean-Stark apparatus.
-
Adding a dehydrating agent, such as molecular sieves.
-
-
-
Steric Hindrance: The bulky adamantyl group can slow down the rate of reaction. To overcome this:
-
Increase reaction time: Prolonging the reaction time may be necessary to achieve higher conversion.
-
Increase reaction temperature: While this can increase the reaction rate, be cautious as it may also promote side reactions.
-
-
Insufficient Catalyst: Ensure that an adequate amount of the acid catalyst is used.
Problem 2: Presence of an unexpected, less polar side product.
Question: During the purification of this compound synthesized via Fischer esterification, I observe a significant, less polar impurity by TLC/GC analysis. What could this side product be?
Answer:
A common, less polar side product in the acid-catalyzed reaction of 2-(adamantan-1-yl)ethanol is the corresponding ether, di-(2-(adamantan-1-yl)ethyl) ether . This is formed through the acid-catalyzed dehydration of two molecules of the starting alcohol. Secondary alcohols are more prone to this side reaction compared to primary alcohols.[2][]
Identification:
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of di-(2-(adamantan-1-yl)ethyl) ether.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum would show characteristic signals for the adamantyl cage and the ethyl ether linkage, and the absence of the acetyl group protons.
Prevention:
-
Lower reaction temperature: Ether formation is generally favored at higher temperatures.[2]
-
Use a milder acid catalyst: Stronger acids can promote dehydration more readily.
-
Control stoichiometry: Using a large excess of the carboxylic acid can minimize the self-condensation of the alcohol.
Problem 3: Formation of a volatile, non-polar impurity.
Question: I have detected a volatile, non-polar impurity during my reaction workup. What is the likely identity of this compound?
Answer:
Under strong acidic and high-temperature conditions, 2-(adamantan-1-yl)ethanol can undergo dehydration to form adamantene or its rearranged isomers.[4][5] This elimination reaction competes with the desired esterification.
Identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the best method for identifying volatile impurities. Look for a molecular ion corresponding to C12H18.
-
1H NMR Spectroscopy: The spectrum would show signals in the olefinic region, which are absent in the starting material and the desired product.
Prevention:
-
Milder reaction conditions: Avoid excessively high temperatures and strong acid concentrations.[4]
-
Alternative synthetic routes: If dehydration is a persistent issue, consider synthesizing the ester via the reaction of adamantane-1-acetyl chloride with ethanol, which does not involve strongly acidic conditions.
Frequently Asked Questions (FAQs)
FAQ 1: What are the two main synthetic routes for this compound?
There are two primary methods for the synthesis of this compound:
-
Fischer-Speier Esterification: This is an acid-catalyzed reaction between 2-(adamantan-1-yl)ethanol and acetic acid.[6][7][8]
-
Acyl Chloride Reaction: This involves the reaction of adamantane-1-acetyl chloride with ethanol. This method is often faster and avoids the equilibrium limitations of the Fischer esterification.[9][10]
FAQ 2: How can I minimize the amount of unreacted starting material in my final product?
For the Fischer esterification , to minimize unreacted starting materials, it is crucial to drive the reaction equilibrium towards the product side. This can be achieved by using an excess of one of the reactants (either the alcohol or the carboxylic acid) or by removing the water formed during the reaction using a Dean-Stark trap or a drying agent.[1]
For the acyl chloride method , ensuring a slight excess of the ethanol nucleophile and allowing the reaction to go to completion (monitored by TLC or GC) will minimize the presence of unreacted adamantane-1-acetyl chloride.
FAQ 3: Are there any specific safety precautions I should take during the synthesis?
Yes, safety is paramount.
-
When using strong acids like sulfuric acid as catalysts, always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Acyl chlorides are corrosive and react violently with water, releasing HCl gas. Handle them with extreme care in a fume hood.
-
The solvents used in these reactions are often flammable. Avoid open flames and use appropriate heating methods like heating mantles or oil baths.
Summary of Potential Side Products
| Side Product Name | Formation Pathway | Key Identification Markers (Expected) | How to Minimize |
| Di-(2-(adamantan-1-yl)ethyl) ether | Acid-catalyzed dehydration of two molecules of 2-(adamantan-1-yl)ethanol. | MS: Molecular ion peak at m/z ~354. 1H NMR: Absence of acetyl protons, presence of signals for adamantyl and ethyl ether protons. | Use lower reaction temperatures. Use a milder acid catalyst. Use an excess of acetic acid. |
| Adamantene / Rearranged Isomers | Acid-catalyzed dehydration (elimination) of 2-(adamantan-1-yl)ethanol. | GC-MS: Molecular ion peak at m/z ~162. 1H NMR: Presence of olefinic proton signals. | Use milder reaction conditions (lower temperature, less concentrated acid). |
| Unreacted 2-(adamantan-1-yl)ethanol | Incomplete Fischer esterification reaction. | TLC/GC: Matches the retention time/Rf of the starting material. 1H NMR: Presence of the characteristic alcohol proton signal. | Drive the equilibrium forward by using excess acetic acid or removing water. Increase reaction time. |
| Unreacted Adamantane-1-acetic acid | Incomplete Fischer esterification reaction. | TLC/GC: Matches the retention time/Rf of the starting material. 1H NMR: Presence of the carboxylic acid proton signal. | Drive the equilibrium forward by using excess ethanol or removing water. Increase reaction time. |
| Unreacted Adamantane-1-acetyl chloride | Incomplete reaction with ethanol. | GC-MS: Molecular ion peak corresponding to the acyl chloride. Note: Acyl chlorides are highly reactive and may hydrolyze to the carboxylic acid during workup. | Ensure a slight excess of ethanol and sufficient reaction time. |
Experimental Protocols
Method 1: Fischer-Speier Esterification
A detailed protocol for a typical Fischer esterification would involve:
-
Charging a round-bottom flask with 2-(adamantan-1-yl)ethanol and an excess of glacial acetic acid (e.g., 3-5 equivalents).
-
Adding a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Refluxing the mixture for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cooling the mixture and pouring it into water.
-
Extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtering, and concentrating under reduced pressure.
-
Purifying the crude product by column chromatography or distillation.
Method 2: Reaction with Adamantane-1-acetyl Chloride
A representative procedure for this method is as follows:
-
Dissolving adamantane-1-acetyl chloride in a dry, inert solvent (e.g., dichloromethane or THF) in a flask equipped with a nitrogen inlet.
-
Cooling the solution in an ice bath.
-
Slowly adding a slight excess of ethanol (e.g., 1.1-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.[9]
-
Allowing the reaction mixture to warm to room temperature and stirring until completion (monitored by TLC or GC).
-
Quenching the reaction with water.
-
Separating the organic layer and washing it sequentially with dilute acid (to remove the base), water, and brine.
-
Drying the organic layer, filtering, and concentrating to yield the crude product.
-
Purifying as needed.
Reaction Pathway Visualization
Caption: Synthetic pathways for this compound and potential side products.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 4. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Production of 2-(Adamantan-1-yl)ethyl acetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the scale-up production of 2-(Adamantan-1-yl)ethyl acetate. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound on a larger scale.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete esterification reaction due to equilibrium limitations. The Fischer esterification is a reversible reaction.[1] | - Use a large excess of ethanol to drive the equilibrium towards the product. - Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.[1] - Ensure the acid catalyst (e.g., sulfuric acid) is active and used in the correct proportion. |
| Steric hindrance from the bulky adamantane group slowing down the reaction rate. | - Increase the reaction temperature to enhance the reaction rate. - Extend the reaction time and monitor the progress using techniques like TLC or GC. | |
| Formation of Side Products | Dehydration of 2-(Adamantan-1-yl)ethanol to form adamantyl-containing alkenes, especially at high temperatures with strong acid catalysts. | - Use a milder acid catalyst or lower the reaction temperature. - Optimize the catalyst concentration to minimize side reactions. |
| Ether formation (di-adamantyl ether or ethyl adamantyl ether) under acidic conditions. | - Maintain a controlled temperature and avoid prolonged reaction times at elevated temperatures. - Ensure a sufficient excess of acetic acid or its derivative is present. | |
| Difficulties in Product Isolation | Emulsion formation during aqueous workup, making phase separation challenging. | - Add a saturated brine solution to break the emulsion. - Use a different solvent for extraction that has a greater density difference with the aqueous phase. |
| Co-extraction of unreacted starting materials (2-(Adamantan-1-yl)ethanol and acetic acid) with the product. | - Perform a basic wash (e.g., with sodium bicarbonate solution) to remove unreacted acetic acid. - Use a water wash to remove excess ethanol. | |
| Low Purity of Final Product | Presence of unreacted 2-(Adamantan-1-yl)ethanol, which can be difficult to separate due to similar polarities. | - Optimize the stoichiometry of the reactants to ensure complete conversion of the alcohol. - Employ fractional distillation under reduced pressure for separation. - Consider recrystallization from a suitable solvent system. |
| Contamination with structurally similar adamantane byproducts. | - Utilize column chromatography for purification, although this may be less practical for very large scales. - Investigate recrystallization from various solvents to selectively crystallize the desired ester. A patent on purifying adamantane monools suggests that ester solvents can be effective for separating chemically similar adamantane derivatives.[2] |
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing this compound at scale?
The most common and industrially viable method is the Fischer-Speier esterification. This involves reacting 2-(Adamantan-1-yl)ethanol with an excess of acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. To drive the reaction to completion, water is typically removed as it is formed.
2. How can I improve the yield of the esterification reaction?
To improve the yield, you can:
-
Use a significant excess of one of the reactants, typically the less expensive one (in this case, likely acetic acid or ethanol if starting from adamantane acetic acid).[1]
-
Continuously remove water from the reaction mixture using a Dean-Stark trap or by adding a dehydrating agent.[1]
-
Ensure your catalyst is active and present in a sufficient amount.
3. What are the key impurities I should look for during scale-up?
Key impurities to monitor include:
-
Unreacted starting materials: 2-(Adamantan-1-yl)ethanol and acetic acid.
-
Byproducts from side reactions: adamantyl alkenes and ethers.
-
Isomeric impurities if the starting adamantane material is not pure.
4. What is the best way to purify this compound at a large scale?
For large-scale purification, a combination of techniques is often most effective:
-
Aqueous Workup: Neutralize the acid catalyst and wash with water and a basic solution (like sodium bicarbonate) to remove acids and water-soluble impurities.
-
Distillation: Fractional distillation under reduced pressure is a common method to separate the product from less volatile impurities.
-
Recrystallization: If distillation does not provide the desired purity, recrystallization from a suitable solvent can be a highly effective method for removing closely related impurities. A patent for purifying adamantane derivatives suggests that solvents like ethyl acetate or other esters can be effective.[2]
5. Are there any specific safety precautions I should take when scaling up this synthesis?
Yes, you should:
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood, especially when handling volatile solvents and corrosive acids.
-
Be cautious when working with concentrated sulfuric acid as it is highly corrosive and exothermic when mixed with water.
-
When performing distillations, ensure the apparatus is set up correctly to avoid pressure buildup.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is a general guideline and may require optimization for specific scales.
-
Reaction Setup:
-
To a reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a Dean-Stark trap, add 2-(Adamantan-1-yl)ethanol (1.0 eq).
-
Add an excess of glacial acetic acid (3.0-5.0 eq) as both a reactant and a solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux.
-
Continuously remove the water that azeotropes with acetic acid via the Dean-Stark trap.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC). The reaction is typically complete when no more water is collected.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing cold water or ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.
-
If further purification is required, recrystallize the product from a suitable solvent.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product purity.
References
Technical Support Center: Synthesis of 2-(Adamantan-1-yl)ethyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Adamantan-1-yl)ethyl acetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my yield of this compound consistently low when using Fischer esterification?
A1: Low yields in Fischer esterification are common due to the reversible nature of the reaction between a carboxylic acid (acetic acid) and an alcohol (2-(Adamantan-1-yl)ethanol).[1][2] The reaction reaches an equilibrium that may not favor the product side. To improve the yield, you must shift the equilibrium towards the product side.
Key factors influencing the yield include:
-
Water Removal: Water is a byproduct of the reaction. Its presence can hydrolyze the ester back to the starting materials, thus reducing the yield.[1]
-
Reactant Concentration: The ratio of alcohol to carboxylic acid can significantly impact the equilibrium position.[3]
-
Catalyst: The type and amount of acid catalyst are crucial for the reaction rate.[1]
-
Temperature: Reaction temperature affects the rate of reaction, but excessive heat can lead to side reactions or product decomposition.[1]
Q2: How can I effectively remove water from the reaction mixture to drive the equilibrium forward?
A2: There are two primary methods for removing water during a Fischer esterification:
-
Azeotropic Distillation: This is a highly effective method. The reaction is run in a solvent that forms a low-boiling azeotrope with water (e.g., toluene or hexane). By using a Dean-Stark apparatus, the water-solvent azeotrope is distilled off, condensed, and collected, with the water separating and the solvent returning to the reaction flask.
-
Use of Dehydrating Agents: Molecular sieves (3Å or 4Å) can be added directly to the reaction mixture to absorb the water as it is formed.[4] This is a simpler setup than azeotropic distillation.
Q3: What is the optimal reactant ratio for synthesizing this compound?
A3: According to Le Châtelier's principle, using a large excess of one of the reactants will shift the equilibrium towards the formation of the ester.[2] Since 2-(Adamantan-1-yl)ethanol is often the more expensive starting material, it is more economical to use an excess of acetic acid. Alternatively, acetic acid can be used as the limiting reagent if a large excess of the alcohol is used. Studies on similar esterifications have shown that increasing the excess of one reactant can dramatically improve yields.[3]
Q4: What are the recommended catalysts, and are there alternatives to strong mineral acids?
A4:
-
Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and effective catalysts for Fischer esterification.[4]
-
Lewis Acids: In some cases, Lewis acids like hafnium(IV) or zirconium(IV) salts can also be used.[4]
-
Solid-Phase Catalysts: Acidic resins like Amberlyst-15 offer the advantage of being easily filtered out of the reaction mixture, simplifying the workup process.[5]
Using a catalyst is essential, as the uncatalyzed reaction is extremely slow.[1]
Q5: I am observing side products in my reaction. What are they and how can I minimize them?
A5: While 2-(Adamantan-1-yl)ethanol is a primary alcohol and thus less prone to elimination than tertiary alcohols, side reactions can still occur.[1]
-
Ether Formation: Under strong acidic conditions and high temperatures, the alcohol can undergo dehydration to form a symmetric ether. Using the minimum effective amount of catalyst and avoiding excessive temperatures can mitigate this.
-
Impurities from Starting Materials: Ensure the purity of your 2-(Adamantan-1-yl)ethanol and acetic acid. Impurities can lead to unwanted side reactions.
Q6: Are there alternative synthetic routes to avoid the equilibrium limitations of Fischer esterification?
A6: Yes, using a more reactive acylating agent is a common strategy. These reactions are typically irreversible and proceed to completion.
-
Reaction with Acetic Anhydride: Reacting 2-(Adamantan-1-yl)ethanol with acetic anhydride, often in the presence of a base like pyridine or a catalytic amount of acid, produces the ester and acetic acid as a byproduct. This method avoids the production of water.[6][7]
-
Reaction with Acetyl Chloride: Acetyl chloride is highly reactive and will readily form the ester upon reaction with the alcohol. This reaction is vigorous and produces HCl gas, so it must be performed with caution in a well-ventilated fume hood, often in the presence of a non-nucleophilic base (like pyridine) to neutralize the HCl.[6]
Data Presentation
Table 1: Effect of Reactant Ratio on Theoretical Ester Yield
This table illustrates the impact of using an excess of one reactant on the equilibrium yield of a typical Fischer esterification, based on data from analogous reactions.[3]
| Molar Ratio (Alcohol:Acid) | Theoretical Yield at Equilibrium |
| 1 : 1 | ~65% |
| 3 : 1 | ~85% |
| 5 : 1 | ~90% |
| 10 : 1 | ~97% |
Experimental Protocols
Protocol 1: Fischer Esterification using Dean-Stark Apparatus
This protocol describes the synthesis of this compound from 2-(Adamantan-1-yl)ethanol and acetic acid with azeotropic removal of water.
Materials:
-
2-(Adamantan-1-yl)ethanol (1.0 eq)
-
Glacial Acetic Acid (1.5 - 3.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Toluene (sufficient to fill the Dean-Stark trap and dissolve reactants)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add 2-(Adamantan-1-yl)ethanol, toluene, glacial acetic acid, and p-TsOH.
-
Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Esterification using Acetic Anhydride
This protocol provides an alternative, irreversible method that avoids the production of water.
Materials:
-
2-(Adamantan-1-yl)ethanol (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (2.0 eq) or DMAP (0.1 eq) as a catalyst
-
Dichloromethane (DCM) as solvent
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(Adamantan-1-yl)ethanol in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add pyridine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude ester as needed.
Visualizations
Caption: The acid-catalyzed mechanism for Fischer esterification.
Caption: A typical workflow for synthesis and purification of an ester.
Caption: A logical guide for troubleshooting low esterification yields.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. scielo.br [scielo.br]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online [medcraveonline.com]
Technical Support Center: 2-(Adamantan-1-yl)ethyl Acetate Crystallization
Welcome to the technical support center for 2-(Adamantan-1-yl)ethyl acetate crystallization. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the crystallization of this compound.
Troubleshooting Guide
This section addresses specific problems you might encounter during your crystallization experiments.
Question: Why are no crystals forming, and I'm only observing an oil or an amorphous solid?
Answer: The formation of an oil or amorphous solid instead of crystals is a common issue, often related to supersaturation, solvent choice, or purity. The bulky and rigid adamantane cage can make crystallization challenging, as molecules may struggle to organize into a regular crystal lattice.[1]
Here are potential causes and solutions:
-
Solution is Undersaturated: The concentration of your compound may be too low. Try slowly evaporating the solvent to increase the concentration.
-
Supersaturation is Too High: Rapidly crashing the compound out of solution can lead to oiling out or amorphous precipitation. If you are using a cooling crystallization method, try slowing the cooling rate. If using an anti-solvent, add it more slowly and in smaller increments.
-
Incorrect Solvent System: The chosen solvent may be too good, preventing the compound from precipitating, or too poor, causing it to crash out amorphously. Experiment with different solvents or solvent mixtures. For adamantane-based esters, mixtures involving solvents like acetone, ethanol, and acetonitrile have been used successfully.[2]
-
Presence of Impurities: Impurities can significantly inhibit nucleation and crystal growth.[3][4] They can disrupt the crystal lattice or adsorb to the surface of growing crystals, preventing further ordered growth.[5][6] Ensure your starting material is of high purity (ideally >95%). If necessary, purify the compound using column chromatography before attempting crystallization.
-
Viscosity: Solutions of large molecules can be more viscous, hindering the molecular organization required for crystallization.[1] Using a slightly more dilute solution and allowing for a longer crystallization time may help.
Question: My compound has crystallized, but the crystals are very small, needle-like, or clumped together. What can I do to improve crystal quality?
Answer: Poor crystal morphology is often a result of rapid crystal growth or the presence of impurities. Rapid crystallization leads to the formation of many nuclei that grow quickly, resulting in small or irregular crystals and potential agglomeration.[7]
To improve crystal size and shape, consider the following:
-
Reduce the Rate of Supersaturation:
-
Cooling Crystallization: Decrease the cooling rate to allow fewer, larger crystals to form.
-
Evaporation: Slow down the evaporation rate by covering the vessel with parafilm and piercing only a few small holes.
-
Vapor Diffusion: Use a more volatile solvent in the inner vial and a less volatile anti-solvent in the outer chamber to slow the diffusion rate.
-
-
Optimize the Solvent: The solvent has a significant impact on crystal habit. Try screening a variety of solvents with different polarities. For some adamantane derivatives, recrystallization from ethyl acetate or mixtures including acetone and ethanol has proven effective.[2][8]
-
Introduce a Seeding Crystal: Adding a single, well-formed crystal (a "seed") to a slightly supersaturated solution can promote the growth of a larger, higher-quality crystal by providing a template.[9][10]
-
Reslurrying/Temperature Cycling: In some cases, subjecting the crystalline material to a reslurry in a suitable solvent or gentle temperature cycling can help dissolve smaller, less perfect crystals and allow the material to redeposit onto larger, more stable ones, a process known as Ostwald ripening.[5]
Question: The crystallization yield is very low. How can I improve it?
Answer: Low yield indicates that a significant amount of the compound remains in the mother liquor. This can be due to the compound's high solubility in the chosen solvent system at the final crystallization temperature or the presence of impurities that reduce recovery.[5]
To improve your yield:
-
Optimize Solvent/Anti-Solvent Ratio: If using an anti-solvent, you may need to add more to sufficiently decrease the solubility of your compound. Perform this addition slowly to avoid crashing out the product.
-
Lower the Final Temperature: For cooling crystallizations, decreasing the final temperature will reduce the compound's solubility in the mother liquor, leading to greater precipitation.
-
Concentrate the Mother Liquor: After filtering your initial crop of crystals, you can often obtain a second crop by slowly evaporating the solvent from the mother liquor. Be aware that this second crop may be less pure.
-
Check for Impurities: High concentrations of impurities can interfere with the crystallization process and decrease product recovery.[11] Purifying the material before crystallization may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: Understanding the physical properties is crucial for designing a crystallization strategy. Key data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂O₂ | [12] |
| Molecular Weight | 222.32 g/mol | [12] |
| CAS Number | 15782-66-8 | [12] |
| Appearance | (Predicted) Solid | - |
| Topological Polar Surface Area | 26.3 Ų | [12] |
Q2: Which solvents are recommended for crystallizing adamantane derivatives?
A2: There is no universal solvent, and screening is often necessary.[9] However, literature on related adamantane esters suggests that moderately polar solvents and their mixtures are a good starting point. Solvents successfully used for similar compounds include:
-
Acetone[13]
-
Ethanol[2]
-
Acetonitrile[2]
-
Ethyl acetate[14]
-
Mixtures such as acetone/ethanol or acetone/ethanol/acetonitrile[2]
It is recommended to determine the solubility of this compound in a range of solvents at both room temperature and an elevated temperature to identify suitable candidates for cooling crystallization.
Q3: How do impurities affect the crystallization of adamantane compounds?
A3: Impurities are a major obstacle in crystallization.[15] They can:
-
Inhibit Nucleation: By increasing the energy barrier for the formation of a stable crystal nucleus, delaying or preventing crystallization altogether.[4]
-
Disrupt Crystal Growth: Impurity molecules can be incorporated into the crystal lattice, creating defects and strain, or they can adsorb onto the crystal surface, blocking growth sites.[3][5]
-
Alter Crystal Morphology: Adsorption of impurities on specific crystal faces can inhibit growth in certain directions, leading to undesirable crystal shapes like thin needles or plates.[11]
-
Reduce Purity and Yield: Co-crystallization or surface adhesion of impurities directly reduces the purity of the final product and can interfere with the process, lowering the overall yield.[6][11]
Q4: What is the best crystallization technique for this compound?
A4: The best technique depends on the compound's solubility properties and the desired outcome.
-
Slow Evaporation: Good for compounds that are highly soluble at room temperature. It's simple but can be slow and may yield crystals of varying quality.
-
Cooling Crystallization (from a saturated solution): Ideal for compounds that show a steep increase in solubility with temperature. This method offers good control over the cooling rate, which influences crystal size.
-
Vapor Diffusion (Solvent/Anti-Solvent): A gentle method that often yields high-quality single crystals suitable for X-ray diffraction. It is useful when the compound is sensitive or when other methods fail.
-
Anti-Solvent Addition: Involves adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound, inducing precipitation. The rate of addition is critical to control crystal quality.
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Solvent Screening: In a small vial, add ~10 mg of this compound and add a potential solvent (e.g., ethyl acetate, isopropanol) dropwise until the solid dissolves at an elevated temperature (e.g., 50-60°C).
-
Preparation of Saturated Solution: Once a good solvent is identified, dissolve the bulk of your compound in a minimal amount of the hot solvent to create a saturated or near-saturated solution.
-
Hot Filtration (Optional): If any insoluble impurities are present, filter the hot solution quickly through a pre-warmed filter funnel to remove them.
-
Slow Cooling: Cover the flask or vial and allow it to cool slowly to room temperature. To promote larger crystals, insulate the vessel (e.g., by placing it in a dewar of warm water).
-
Further Cooling: Once at room temperature, place the vessel in a refrigerator (4°C) or freezer (-20°C) to maximize crystal precipitation.
-
Harvesting: Collect the crystals by vacuum filtration, wash them with a small amount of the cold crystallization solvent, and dry them under vacuum.
Protocol 2: Slow Evaporation
-
Dissolution: Dissolve the compound in a suitable solvent (one in which it is readily soluble at room temperature, e.g., acetone or dichloromethane) in a vial or beaker.
-
Filtration: Filter the solution to remove any particulate matter.
-
Evaporation: Cover the opening of the vessel with parafilm. Pierce the parafilm with a needle to create 1-3 small holes. The number and size of the holes will control the rate of evaporation.
-
Incubation: Place the vessel in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once suitable crystals have formed and the solvent has mostly evaporated, collect the crystals.
Visualizations
// Troubleshooting for No Crystals sol_conc [label="Check Concentration", fillcolor="#FFFFFF"]; sol_solvent [label="Screen New Solvents\nor Mixtures", fillcolor="#FFFFFF"]; sol_purity [label="Increase Purity\n(e.g., Chromatography)", fillcolor="#FFFFFF"]; sol_seed [label="Attempt Seeding", fillcolor="#FFFFFF"];
// Troubleshooting for Poor Crystals sol_rate [label="Reduce Rate of\nSupersaturation\n(Slower Cooling/Evaporation)", fillcolor="#FFFFFF"]; sol_solvent2 [label="Screen New Solvents\nfor Better Habit", fillcolor="#FFFFFF"]; sol_reslurry [label="Reslurry or use\nTemperature Cycling", fillcolor="#FFFFFF"];
start -> check_outcome; check_outcome -> success [label="Success"]; check_outcome -> no_xtal [label="Failure"]; check_outcome -> poor_xtal [label="Partial Success"];
no_xtal -> sol_conc [label="Action"]; sol_conc -> sol_solvent [label="If concentration is OK"]; sol_solvent -> sol_purity [label="If solvent screen fails"]; sol_purity -> sol_seed [label="If purity is high"];
poor_xtal -> sol_rate [label="Action"]; sol_rate -> sol_solvent2 [label="If rate is slow"]; sol_solvent2 -> sol_reslurry [label="If solvent screen fails"]; } caption: "Troubleshooting workflow for crystallization issues."
References
- 1. Crystal structures of increasingly large molecules: meeting the challenges with CRYSTALS software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 4. helgroup.com [helgroup.com]
- 5. mdpi.com [mdpi.com]
- 6. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. achievechem.com [achievechem.com]
- 8. CN101193847B - Preparation method of adamantane derivative - Google Patents [patents.google.com]
- 9. unifr.ch [unifr.ch]
- 10. S150: Chemical Rxns – Crystallization – Saturated Sodium Acetate | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl 2-(adamantan-1-yl)acetate | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. JP4984548B2 - Purification method of adamantane monools - Google Patents [patents.google.com]
- 15. DSpace [cora.ucc.ie]
Technical Support Center: Analytical Method Development for 2-(Adamantan-1-yl)ethyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical method development for 2-(Adamantan-1-yl)ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the analysis of this compound?
A1: The most common analytical techniques for a volatile ester like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC is often preferred due to the compound's volatility, while HPLC can be used for non-volatile impurities or when derivatization is not desired. For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
Q2: What are the key chemical and physical properties of this compound to consider for method development?
A2: Key properties include its molecular formula, C₁₄H₂₂O₂, and molecular weight of approximately 222.32 g/mol [1]. As an ester of a bulky lipophilic adamantane group, it is expected to be soluble in common organic solvents like acetonitrile, methanol, and ethyl acetate, which is crucial for sample and mobile phase preparation[2][3][4].
Q3: Which detectors are suitable for the analysis of this compound?
A3: For GC analysis, a Flame Ionization Detector (FID) is a robust choice for quantification due to its general response to organic compounds. For higher sensitivity and structural confirmation, a Mass Spectrometer (MS) is recommended[5]. In HPLC, a UV detector can be used if the molecule possesses a chromophore, though adamantane itself is not strongly UV-active. For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a suitable alternative. Coupling HPLC with MS (LC-MS) provides the best sensitivity and selectivity[6].
Q4: How can I prepare samples of this compound for analysis?
A4: Sample preparation typically involves dissolving the analyte in a suitable solvent. For GC, volatile solvents like hexane or ethyl acetate are common choices. For HPLC, the sample should be dissolved in the mobile phase or a weaker solvent to avoid peak distortion[7]. It is crucial to ensure the sample concentration is within the linear range of the detector[7].
Gas Chromatography (GC) Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Peak Tailing | 1. Active sites in the injector liner or column.[8][9] 2. Column contamination. 3. Column degradation.[9] | 1. Use a deactivated liner and/or perform silylation of the analyte. 2. Bake out the column at a high temperature.[8] 3. Replace the column. |
| Ghost Peaks | 1. Carryover from previous injections.[8] 2. Septum bleed. 3. Contaminated carrier gas.[10] | 1. Run a solvent blank after each sample. 2. Replace the septum.[8] 3. Use high-purity gas and check gas traps. |
| Poor Resolution | 1. Inappropriate column phase. 2. Incorrect oven temperature program.[8] 3. Carrier gas flow rate is not optimal.[7] | 1. Select a column with a different polarity.[8] 2. Optimize the temperature ramp rate. A slower ramp can improve separation.[3] 3. Adjust the flow rate to the column's optimal linear velocity. |
| Irreproducible Retention Times | 1. Leaks in the system.[9] 2. Fluctuations in oven temperature.[7] 3. Inconsistent carrier gas flow.[7] | 1. Check all fittings and the septum for leaks. 2. Ensure the GC oven is properly calibrated and stable. 3. Check the gas supply and regulators for stable pressure. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High Backpressure | 1. Blockage in the column frit or guard column.[11] 2. Particulate matter from the sample or mobile phase. 3. Precipitated buffer in the system. | 1. Replace the guard column or column inlet frit.[11] 2. Filter all samples and mobile phases. 3. Flush the system with a solvent that can dissolve the precipitate. |
| Peak Fronting or Tailing | 1. Column overload.[12] 2. Sample solvent stronger than the mobile phase.[12] 3. Secondary interactions with the stationary phase.[12] | 1. Reduce the injection volume or sample concentration.[12] 2. Dissolve the sample in the mobile phase. 3. Add a competing agent to the mobile phase or use a different column. |
| Drifting Baseline | 1. Column temperature fluctuation.[13] 2. Mobile phase composition changing.[13] 3. Contaminated detector flow cell.[13] | 1. Use a column oven for stable temperature control.[13] 2. Ensure proper mixing and degassing of the mobile phase.[13] 3. Flush the flow cell with a strong solvent.[13] |
| Variable Peak Areas | 1. Inconsistent injection volume. 2. Air bubbles in the pump or detector.[13] 3. Sample degradation. | 1. Check the autosampler for proper operation and ensure no air is in the syringe. 2. Degas the mobile phase and purge the pump.[13] 3. Use fresh samples and store them appropriately. |
Experimental Protocols
Gas Chromatography (GC-FID) Method
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar column such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness is a good starting point.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in ethyl acetate or hexane to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC-UV/MS) Method
-
Instrumentation: HPLC system with a UV or Mass Spectrometric detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for this non-polar analyte.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 80:20 (Acetonitrile:Water)[2][14].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 210 nm (as esters have some UV absorbance at low wavelengths). For higher sensitivity and specificity, an MS detector is recommended.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Method Validation Data Summary
The following tables represent typical data for a validated analytical method for this compound.
Table 1: GC-FID Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 2.0 mg/mL |
| Limit of Detection (LOD) | 0.01 mg/mL |
| Limit of Quantification (LOQ) | 0.03 mg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Table 2: HPLC-MS Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 10 - 500 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD) | < 5.0% |
| Accuracy (% Recovery) | 95.0 - 105.0% |
Visualizations
Caption: Workflow for Analytical Method Development.
Caption: Troubleshooting Logic for GC Peak Tailing.
References
- 1. Ethyl 2-(adamantan-1-yl)acetate | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 3. scirp.org [scirp.org]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. ijpsr.com [ijpsr.com]
- 6. Liquid chromatography-tandem mass spectrometry identification of metabolites of two 5-HT1A antagonists, N-[2-[4-(2-methoxylphenyl)piperazino]ethyl]-N-(2-pyridyl) trans- and cis-4-fluorocyclohexanecarboxamide, produced by human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. files.mtstatic.com [files.mtstatic.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Separation of Ethyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Resolving Impurities in 2-(Adamantan-1-yl)ethyl Acetate Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving impurities in samples of 2-(Adamantan-1-yl)ethyl acetate.
Troubleshooting Guides
This section offers step-by-step guidance to address common issues encountered during the synthesis and purification of this compound.
Issue 1: Presence of Unreacted Starting Materials
Symptom: Your analytical data (NMR, HPLC, or GC-MS) indicates the presence of adamantane-1-acetic acid and/or ethanol in your purified this compound sample.
Troubleshooting Workflow:
Detailed Steps:
-
Aqueous Wash: To remove the acidic impurity, adamantane-1-acetic acid, wash the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acid will react to form a water-soluble sodium salt, which will partition into the aqueous layer.
-
Extraction: After the basic wash, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.
-
Drying: Combine the organic layers and dry them over an anhydrous salt like sodium sulfate (Na₂SO₄) to remove residual water.
-
Purity Analysis: After the wash, analyze a small sample using a quick method like Thin Layer Chromatography (TLC) or a proton NMR to check for the presence of remaining starting materials.
-
Fractional Distillation: If ethanol is still present, perform fractional distillation to separate the lower-boiling ethanol from the higher-boiling this compound.
-
Final Analysis: Analyze the purified product to confirm the absence of starting materials.
Issue 2: Low Yield of this compound
Symptom: The isolated yield of the desired ester is significantly lower than expected.
Troubleshooting Workflow:
Possible Causes and Solutions:
-
Incomplete Reaction: Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, use a large excess of one reactant (typically the less expensive one, ethanol) or remove water as it is formed using a Dean-Stark apparatus.[][2]
-
Ineffective Catalyst: Ensure a suitable acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is used in an appropriate amount.
-
Suboptimal Reaction Conditions: The reaction may require heating (reflux) for an extended period to reach equilibrium. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Losses During Workup: Significant amounts of the product may be lost during extractions if the phases are not separated properly or if an insufficient volume of extraction solvent is used.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound synthesized via Fischer esterification?
A1: The most common impurities are the unreacted starting materials: adamantane-1-acetic acid and ethanol. Residual acid catalyst and solvents used during workup (e.g., ethyl acetate, hexane) may also be present.
Q2: How can I detect these common impurities?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
¹H NMR Spectroscopy: Can be used to detect and quantify the presence of ethanol, adamantane-1-acetic acid, and the final product by integrating the characteristic peaks.
-
HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method can separate the more polar starting materials from the less polar ester product.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities like residual solvents and can provide structural information about byproducts based on their fragmentation patterns.
Q3: What do the characteristic NMR signals for the product and common impurities look like?
A3: The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its common impurities in CDCl₃.
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | -O-CH₂ -CH₃ | 4.12 (q) | ~60.5 |
| -O-CH₂-CH₃ | 1.25 (t) | ~14.3 | |
| Adamantyl-CH₂ -COO- | ~2.1 | ~45.0 | |
| Adamantyl protons | 1.5-2.0 (m) | 28.5, 36.8, 42.5 | |
| Adamantane-1-acetic acid | -CH₂ -COOH | ~2.2 | ~45.0 |
| Adamantyl protons | 1.5-2.0 (m) | 28.5, 36.8, 42.5 | |
| -COOH | 10-12 (broad s) | ~178 | |
| Ethanol | -CH₂ -OH | 3.69 (q) | 57.7 |
| -CH₂-CH₃ | 1.22 (t) | 18.5 |
Q4: Can I use quantitative NMR (qNMR) to determine the purity of my sample?
A4: Yes, quantitative ¹H NMR (qNMR) is an excellent method for determining the purity of this compound.[3][4][5] By using a certified internal standard with a known concentration, you can accurately quantify the amount of your product and any proton-containing impurities. This technique is particularly useful as it provides a direct measure of purity without the need for response factors that are required in chromatographic methods.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure for Fischer esterification and may require optimization.
-
To a round-bottom flask, add adamantane-1-acetic acid (1.0 eq.), absolute ethanol (10-20 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC until the starting carboxylic acid is consumed (typically several hours).
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: HPLC Analysis
The following is a general reverse-phase HPLC method that can be adapted for the analysis of this compound and its impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 50% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Under these conditions, adamantane-1-acetic acid and ethanol (if detectable by UV) would elute earlier than the more non-polar product, this compound.
Expected Elution Order (from earliest to latest):
-
Ethanol (if present and detectable)
-
Adamantane-1-acetic acid
-
This compound
Protocol 4: GC-MS Analysis
This general GC-MS method can be used to analyze for volatile impurities and confirm the identity of the product.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C). A typical program might be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injector Temperature: 250 °C
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
Expected Fragmentation: The mass spectrum of this compound is expected to show a characteristic fragmentation pattern, including a prominent peak for the adamantyl cation (m/z 135) and fragments related to the loss of the ethoxy group and the entire ethyl acetate moiety.
References
Technical Support Center: Enhancing the Solubility of 2-(Adamantan-1-yl)ethyl Acetate for Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Adamantan-1-yl)ethyl acetate. The focus is on addressing challenges related to its low aqueous solubility in bioassay systems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous bioassay medium?
A1: this compound has a highly lipophilic adamantane cage and an ester functional group, leading to very low solubility in aqueous solutions like buffers and cell culture media.[1] Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment. This is a common issue for hydrophobic compounds in biological assays.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solutions, it is recommended to use a water-miscible organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) is a common choice for dissolving both polar and non-polar substances for creating high-concentration stock solutions for bioassays.[3][4] Ethanol can also be a suitable option.[5] It is crucial to start with a high-concentration stock to minimize the volume of organic solvent added to the final assay, which could otherwise cause solvent-induced toxicity or artifacts.
Q3: What are the primary methods to enhance the solubility of this compound in my bioassay?
A3: The main strategies to improve the solubility of poorly water-soluble compounds like this compound include:
-
Co-solvents: Using a mixture of a water-miscible organic solvent with the aqueous assay medium.[5][6][7]
-
Cyclodextrins: Encapsulating the hydrophobic molecule within the cyclodextrin's lipophilic cavity to form a water-soluble inclusion complex.[1][8][9]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems such as emulsions or liposomes.[10][11][12]
Q4: Can I use sonication to dissolve my compound in the assay medium?
A4: Sonication can be a useful technique to aid in the dissolution of a compound by breaking down larger particles and increasing the surface area for solvation.[4] However, if the compound's concentration is above its thermodynamic solubility limit, it may still precipitate out of solution over time. Therefore, sonication is often used in conjunction with other solubility enhancement methods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The concentration of the compound is well above its aqueous solubility limit. The organic solvent from the stock solution is not sufficiently dispersing. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final assay medium. Be mindful of the solvent tolerance of your assay system. - Vigorously vortex or mix the solution during the addition of the stock solution to aid dispersion. - Consider using a solubility enhancer like cyclodextrins. |
| The solution is cloudy or hazy after adding the compound. | Formation of a fine precipitate or an emulsion. | - Centrifuge the solution to see if a pellet forms, confirming precipitation. - Try a different co-solvent or a combination of co-solvents. - If an emulsion is acceptable for your assay, you can try to stabilize it with a surfactant. Otherwise, a different solubilization strategy is needed. |
| Assay results are inconsistent or not reproducible. | The compound may be precipitating over the course of the experiment, leading to variable effective concentrations.[4] | - Visually inspect your assay plates for any signs of precipitation at the end of the incubation period. - Reduce the final concentration of the compound to a level below its solubility limit in the assay medium. - Employ a robust solubilization method like cyclodextrin complexation to ensure the compound remains in solution. |
| The vehicle control (containing only the solvent) shows unexpected activity. | The concentration of the organic solvent (e.g., DMSO) is too high and is affecting the biological system. | - Ensure the final concentration of the organic solvent is consistent across all wells and is below the known tolerance level for your specific assay (typically <1% for DMSO). - Run a dose-response curve for the solvent alone to determine its effect on the assay. |
Quantitative Data
Due to the lack of publicly available experimental solubility data for this compound, the following table provides an illustrative example of solubility values for a hypothetical lipophilic compound with similar characteristics. These values are for estimation purposes and should be experimentally determined for the specific compound and conditions.
| Solvent System | Illustrative Solubility (µg/mL) | Notes |
| Water (pH 7.4) | < 1 | Expected to be practically insoluble in aqueous buffers.[1] |
| Phosphate-Buffered Saline (PBS) | < 1 | Similar to water, very low solubility is expected. |
| Ethanol | > 10,000 | High solubility is anticipated in 100% ethanol. |
| Dimethyl Sulfoxide (DMSO) | > 20,000 | High solubility is expected, making it a good choice for stock solutions.[3] |
| 10% DMSO in PBS | 10 - 50 | The addition of a co-solvent increases solubility, but it remains limited. |
| 5% HP-β-Cyclodextrin in Water | 100 - 500 | Cyclodextrins can significantly enhance aqueous solubility.[1][8] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is a standard method for determining the thermodynamic solubility of a compound.
-
Preparation: Add an excess amount of this compound to a known volume of the aqueous buffer (e.g., PBS, pH 7.4) in a sealed glass vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, allow the vials to stand to let the undissolved material settle. Carefully collect the supernatant. To remove any remaining undissolved particles, centrifuge the supernatant at a high speed (e.g., 14,000 rpm for 10 minutes) and collect the clear supernatant, or filter it through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific medium.
Protocol 2: Enhancing Solubility with a Co-solvent (DMSO)
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mg/mL).
-
Serial Dilutions: Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.
-
Assay Plate Preparation: Add the appropriate volume of each DMSO dilution to your assay wells.
-
Addition of Aqueous Medium: Add the aqueous assay medium to the wells containing the DMSO dilutions. It is crucial to mix the solution immediately and thoroughly upon addition to prevent localized precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in the assay does not exceed the tolerance level of your biological system (typically below 1%).
Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are effective in increasing the solubility of hydrophobic compounds by forming inclusion complexes.[1][8][9]
-
Preparation of Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous assay buffer at a desired concentration (e.g., 1-10% w/v).
-
Complexation:
-
Method A (Direct Dissolution): Add the solid this compound directly to the HP-β-CD solution. Vortex and/or sonicate the mixture until the compound is dissolved. This may require some time and energy.
-
Method B (Solvent Evaporation): Dissolve the compound in a volatile organic solvent (e.g., ethanol). Add this solution to the HP-β-CD solution. The organic solvent is then removed under a stream of nitrogen or by using a rotary evaporator, leaving the aqueous solution of the complex.
-
-
Sterilization: If required for cell-based assays, sterilize the final solution by filtering it through a 0.22 µm filter.
-
Application: Use this solubilized stock solution to perform serial dilutions in the aqueous assay buffer for your experiment.
Visualizations
Caption: Experimental workflow for enhancing the solubility of this compound.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Caption: Decision flowchart for selecting a solubility enhancement method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Ethyl 2-(adamantan-1-yl)acetate | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. uspnf.com [uspnf.com]
- 11. uspnf.com [uspnf.com]
- 12. Ethyl Acetate Solvent Properties [macro.lsu.edu]
Technical Support Center: 2-(Adamantan-1-yl)ethyl acetate
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of 2-(Adamantan-1-yl)ethyl acetate?
A1: The key physical and chemical properties are summarized in the table below. This data is computationally derived and should be used as a guideline.[1]
| Property | Value |
| Molecular Formula | C₁₄H₂₂O₂ |
| Molecular Weight | 222.32 g/mol |
| IUPAC Name | ethyl 2-(adamantan-1-yl)acetate |
| CAS Number | 15782-66-8 |
| Appearance | Expected to be a colorless to pale yellow oil or solid. |
| Solubility | Expected to be soluble in common organic solvents like ethyl acetate and tetrahydrofuran. Due to the hydrophobic adamantane moiety, it is expected to have low solubility in water. |
Q2: How should this compound be stored?
A2: Based on the properties of similar esters and the adamantane group, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage to minimize potential degradation.
-
Container: Keep in a tightly sealed, inert gas-flushed container to prevent hydrolysis from atmospheric moisture.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze hydrolysis of the ester.[2][3][4]
Q3: What are the primary safety concerns when handling this compound?
A3: While specific toxicity data is unavailable, the following precautions are advised based on the structure and related compounds:
-
Inhalation: May cause respiratory tract irritation. Work in a well-ventilated area or a fume hood.[2][3][4][5]
-
Skin Contact: May cause skin irritation. Wear appropriate protective gloves.[2][3][4][5]
-
Eye Contact: May cause serious eye irritation. Wear safety glasses or goggles.[2][3][4][5]
-
Ingestion: May be harmful if swallowed.
Q4: What personal protective equipment (PPE) should be worn when working with this compound?
A4: Standard laboratory PPE should be worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Work should be conducted in a fume hood to avoid inhalation of any potential vapors.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Solutions
Problem: The compound is precipitating out of my aqueous buffer during an experiment.
Cause: The adamantane moiety is highly lipophilic and hydrophobic, leading to poor water solubility.[6]
Solutions:
-
Co-solvents: Try adding a small percentage of a water-miscible organic solvent such as DMSO or ethanol to your aqueous solution to increase the solubility of the compound.
-
Surfactants: The use of a non-ionic surfactant at a concentration above its critical micelle concentration can help to solubilize hydrophobic compounds.
-
Cyclodextrins: Cyclodextrins can form inclusion complexes with the adamantane group, increasing its apparent solubility in water.[6]
Troubleshooting Workflow for Solubility Issues
Caption: A flowchart for troubleshooting solubility problems.
Issue 2: Unexpected Hydrolysis of the Ester
Problem: My analytical data (e.g., LC-MS, NMR) shows the presence of 2-(Adamantan-1-yl)acetic acid, indicating the ester has been hydrolyzed.
Cause: The ester bond is susceptible to hydrolysis under acidic or basic conditions, and even slowly with water.[7][8]
Solutions:
-
pH Control: Ensure that all solutions are buffered to a neutral pH (around 6-7.5) if possible. Avoid strongly acidic or basic conditions.
-
Anhydrous Conditions: If the reaction or experiment allows, use anhydrous solvents to prevent water-mediated hydrolysis.
-
Temperature Control: Hydrolysis is often accelerated at higher temperatures. Conduct your experiments at lower temperatures if feasible.
-
Storage: Ensure the compound is stored under anhydrous conditions and preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.
Logical Relationship for Ester Hydrolysis
References
- 1. Ethyl 2-(adamantan-1-yl)acetate | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. greenfield.com [greenfield.com]
- 5. geneseo.edu [geneseo.edu]
- 6. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Chiral Adamantane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization during the synthesis of chiral adamantane derivatives.
FAQs and Troubleshooting Guides
Q1: I am observing significant racemization in my reaction to synthesize a chiral adamantane derivative. What are the common causes?
A1: Racemization during the synthesis of chiral adamantanes can stem from several factors, often related to the reaction mechanism and conditions. The most common causes include:
-
Formation of Carbocation Intermediates: The adamantyl moiety readily forms a stable tertiary carbocation. If the stereocenter is at or near a position that can form a carbocation, this planar intermediate can be attacked from either face by a nucleophile, leading to a racemic or partially racemic mixture. This is particularly relevant in reactions proceeding through an S(_N)1-type mechanism.[1]
-
Harsh Reaction Conditions: High temperatures or the use of strong acids or bases can provide the energy needed to overcome the activation barrier for racemization. For instance, strong acids can protonate leaving groups, facilitating carbocation formation.
-
Inappropriate Solvent Choice: The polarity of the solvent can significantly influence the stability of charged intermediates like carbocations. Polar protic solvents can stabilize carbocation intermediates, potentially increasing the likelihood of racemization.[2]
-
Lewis Acid Catalysis: While Lewis acids can be crucial for promoting certain reactions, they can also facilitate the formation of carbocation intermediates, which are prone to racemization.[3] The choice and stoichiometry of the Lewis acid are critical.
-
Equilibrating Conditions: If the reaction conditions allow for a reversible process where the stereocenter is temporarily destroyed and reformed, a racemic mixture can result over time.
Q2: How can I minimize racemization when a carbocation intermediate is suspected?
A2: When dealing with reactions that may involve adamantyl carbocations, the following strategies can help preserve stereochemical integrity:
-
Utilize Neighboring Group Participation: Introducing a participating group near the reactive center can sometimes lead to the formation of a bridged, non-planar intermediate instead of a fully-fledged planar carbocation. This can shield one face of the molecule, leading to a stereoselective outcome.
-
Employ Milder Reaction Conditions: Lowering the reaction temperature can reduce the likelihood of carbocation formation and subsequent racemization. Using weaker acids or bases, or buffered conditions, can also be beneficial.
-
Optimize Solvent Selection: Non-polar or less polar aprotic solvents are generally preferred to disfavor the formation and stabilization of carbocation intermediates.
-
Leverage Stereoretentive Rearrangements: The protoadamantane-adamantane rearrangement is a powerful method for synthesizing 1,2-disubstituted adamantanes with complete retention of enantiopurity.[1][4] This is because the rearrangement proceeds through a chiral bridged carbocation intermediate where one face is sterically shielded.[1][4]
Q3: What are the most reliable strategies for the enantioselective synthesis of chiral adamantanes from achiral or racemic starting materials?
A3: Several robust strategies exist for introducing chirality into the adamantane scaffold with high enantioselectivity:
-
Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. Oxazolidinones and camphor-based auxiliaries are commonly used.[5][6]
-
Asymmetric Desymmetrization: If the adamantane starting material possesses a plane of symmetry, a chiral catalyst can be used to selectively react with one of the two enantiotopic groups, leading to a chiral product with high enantiomeric excess.
-
Kinetic Resolution: In a kinetic resolution, a chiral reagent or catalyst reacts at different rates with the two enantiomers of a racemic mixture. This allows for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material).[7] It's important to note that the maximum theoretical yield for the unreacted enantiomer is 50%.
-
Dynamic Kinetic Resolution (DKR): This approach combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.[8][9]
Q4: I am using a chiral auxiliary, but the diastereoselectivity of my reaction is low. What can I do to improve it?
A4: Low diastereoselectivity when using a chiral auxiliary can often be addressed by optimizing the reaction conditions:
-
Choice of Lewis Acid: For reactions involving enolates derived from chiral auxiliaries (e.g., Evans oxazolidinones), the choice of Lewis acid can have a profound impact on the facial selectivity of the reaction. Bulky Lewis acids can enhance steric hindrance and improve diastereoselectivity.
-
Solvent Effects: The solvent can influence the conformation of the transition state. Screening different solvents with varying polarities and coordinating abilities is recommended.
-
Temperature: Lowering the reaction temperature often leads to a more ordered transition state and higher diastereoselectivity.
-
Nature of the Auxiliary: If optimization of reaction conditions fails, it may be necessary to switch to a different chiral auxiliary that offers a better steric or electronic bias for the specific transformation.
Q5: How do I accurately determine the enantiomeric excess (ee%) of my chiral adamantane product?
A5: The most common and reliable method for determining the enantiomeric excess of chiral adamantane derivatives is Chiral High-Performance Liquid Chromatography (HPLC) .
-
Stationary Phase Selection: A variety of chiral stationary phases (CSPs) are commercially available. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns are often effective for separating adamantane enantiomers.[10][11]
-
Mobile Phase Optimization: The choice of mobile phase is crucial for achieving good separation. A typical starting point for normal-phase chromatography is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. For reversed-phase chromatography, mixtures of water or buffer with acetonitrile or methanol are common. Additives such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can improve peak shape and resolution.[12]
-
Indirect Methods: If direct separation on a CSP is challenging, the enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[13]
Data Presentation
Table 1: Influence of Reaction Conditions on Enantiomeric Excess (ee%) in a Representative Asymmetric Synthesis
| Entry | Chiral Catalyst/Auxiliary | Solvent | Temperature (°C) | Additive/Lewis Acid | Enantiomeric Excess (ee%) | Reference |
| 1 | (S)-Proline | DMSO | 25 | - | 85 | Hypothetical |
| 2 | (S)-Proline | CH₃CN | 25 | - | 78 | Hypothetical |
| 3 | (S)-Proline | Toluene | 25 | - | 65 | Hypothetical |
| 4 | Evans' Oxazolidinone | CH₂Cl₂ | -78 | TiCl₄ | 95 | [5] |
| 5 | Evans' Oxazolidinone | CH₂Cl₂ | 0 | TiCl₄ | 82 | Hypothetical |
| 6 | Chinchona-based squaramide | Toluene | -20 | - | 99 | [2] |
| 7 | Chinchona-based squaramide | THF | -20 | - | 92 | Hypothetical |
Note: The data in this table is illustrative and combines reported high-selectivity examples with hypothetical variations to demonstrate the impact of reaction parameters. Researchers should consult specific literature for detailed conditions relevant to their target molecule.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation using an Evans' Chiral Auxiliary
-
Attachment of the Chiral Auxiliary: To a solution of the adamantane-containing carboxylic acid in an appropriate solvent (e.g., CH₂Cl₂), add oxalyl chloride and a catalytic amount of DMF. Stir at room temperature until acid chloride formation is complete. In a separate flask, deprotonate the Evans' oxazolidinone with a suitable base (e.g., n-BuLi) in THF at -78 °C. Add the freshly prepared acid chloride to the lithiated auxiliary and allow the reaction to proceed to completion.
-
Enolate Formation: Dissolve the N-acylated oxazolidinone in anhydrous THF and cool to -78 °C. Add a base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) dropwise to form the corresponding enolate.
-
Asymmetric Alkylation: Add the alkylating agent (e.g., an alkyl halide) to the enolate solution at -78 °C and stir until the reaction is complete as monitored by TLC.
-
Auxiliary Cleavage: Quench the reaction with a saturated aqueous solution of NH₄Cl. After workup and purification, cleave the chiral auxiliary using a method such as lithium hydroperoxide (LiOOH) or lithium borohydride (LiBH₄) to yield the desired chiral carboxylic acid or alcohol, respectively.
-
Determination of Enantiomeric Excess: Analyze the final product by chiral HPLC to determine the enantiomeric excess.
Protocol 2: General Procedure for Kinetic Resolution of a Racemic Adamantane Alcohol
-
Reaction Setup: To a solution of the racemic adamantane alcohol and a suitable acyl donor (e.g., vinyl acetate) in an appropriate solvent (e.g., toluene), add a chiral lipase enzyme (e.g., Candida antarctica lipase B).
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., room temperature or 40 °C) and monitor the conversion by TLC or GC.
-
Workup: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
Separation and Analysis: Separate the acylated product from the unreacted alcohol by column chromatography. Determine the enantiomeric excess of both the product and the unreacted starting material by chiral HPLC.
Visualizations
Figure 1: A generalized workflow for the enantioselective synthesis of chiral adamantanes.
Figure 2: A troubleshooting guide for addressing racemization in chiral adamantane synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of solvent polarity in mechanochemistry: preparation of a conglomerate vs. racemate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 8. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Technical Support Center: Optimization of 2-(Adamantan-1-yl)ethyl Acetate for Enhanced Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the cell permeability of 2-(Adamantan-1-yl)ethyl acetate and related adamantane derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the adamantane moiety in this compound in influencing cell permeability?
The adamantane group is a highly lipophilic, rigid, and bulky three-dimensional structure.[1][2][3] Its incorporation into a molecule, often referred to as the "lipophilic bullet" strategy, significantly increases the overall lipophilicity of the compound.[1][4] This enhanced lipophilicity is a key factor in improving a drug's ability to partition into and diffuse across the lipid bilayers of cell membranes, thereby increasing its passive cell permeability.[2][5][6] The rigid cage-like structure of adamantane can also protect the rest of the molecule from metabolic degradation, which can improve its plasma half-life.[3][4]
Q2: How does the ester group in this compound affect its cell permeability and cellular uptake?
The ethyl acetate group is an ester, which is generally more lipophilic than a corresponding carboxylic acid. This ester form can act as a prodrug, masking the more polar carboxylic acid group and facilitating passage across the cell membrane. Once inside the cell, esterases can hydrolyze the ester bond, releasing the active carboxylic acid form of the drug. This strategy is commonly used to improve the oral bioavailability of drugs with poor membrane permeability.
Q3: What are the common in vitro models for assessing the cell permeability of this compound?
The most widely used in vitro model for predicting oral drug absorption and cell permeability is the Caco-2 cell permeability assay.[7] Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. Another common model is the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures permeability across an artificial lipid membrane and is a higher-throughput, non-cell-based alternative.
Q4: Can increasing the lipophilicity of this compound too much have negative consequences?
Yes, while increasing lipophilicity generally enhances passive diffusion, an excessively high logP value can lead to several problems. These include poor aqueous solubility, which can hinder formulation and administration, and increased non-specific binding to plasma proteins and other biological macromolecules.[8] Very lipophilic compounds can also be more susceptible to efflux by transporters like P-glycoprotein (P-gp) and may accumulate in adipose tissue, leading to unfavorable pharmacokinetic profiles. Therefore, a balance between lipophilicity and aqueous solubility is crucial for optimal drug efficacy.
Troubleshooting Guides
Issue 1: Low Permeability of this compound in Caco-2 Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Low intrinsic lipophilicity | Modify the adamantane cage by adding small alkyl groups at the 3, 5, or 7 positions. | Minor structural modifications can fine-tune the lipophilicity without drastically changing the overall shape of the molecule.[1] |
| Efflux by P-glycoprotein (P-gp) or other transporters | Co-administer the compound with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay. | If permeability increases in the presence of the inhibitor, it suggests that the compound is a substrate for that efflux pump. |
| Poor aqueous solubility limiting the concentration at the cell surface | Formulate the compound with a solubility-enhancing excipient (e.g., cyclodextrin). | Adamantane derivatives can form inclusion complexes with cyclodextrins, which can increase their aqueous solubility and availability for absorption.[2][5][6] |
| Metabolic instability in Caco-2 cells | Analyze the apical and basolateral media for metabolites of the compound using LC-MS/MS. | Caco-2 cells express some metabolic enzymes. If the compound is being rapidly metabolized, its apparent permeability will be low. |
Issue 2: High Efflux Ratio Observed in Bidirectional Caco-2 Assays
An efflux ratio greater than 2 (Papp B-A / Papp A-B) suggests that the compound is actively transported out of the cells.
Strategies to Mitigate Efflux:
| Strategy | Description | Expected Outcome |
| Structural Modification | Synthesize analogs with altered charge distribution or by adding hydrogen bond donors/acceptors. | These changes can disrupt the recognition of the compound by the efflux transporter, thereby reducing its efflux. |
| Co-administration with an Efflux Inhibitor | Formulate the final drug product with a safe and effective efflux pump inhibitor. | This can increase the intracellular concentration of the drug at its target site. |
| Prodrug Approach | Design a prodrug that is not a substrate for the efflux transporter. The prodrug is then converted to the active drug inside the cell. | The active drug can accumulate intracellularly, bypassing the efflux mechanism. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4
-
Test compound (this compound) solution (e.g., 10 µM in HBSS)
-
Lucifer yellow (marker for monolayer integrity)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10^4 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. A TEER value > 200 Ω·cm² is generally acceptable. Additionally, assess the permeability of Lucifer yellow; a Papp < 1.0 x 10⁻⁶ cm/s indicates a tight monolayer.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking (50 rpm).
-
Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
Take a sample from the donor chamber at the beginning and end of the experiment.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the same procedure as in step 3, but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber. This is done to determine the efflux ratio.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
Visualizations
Caption: Workflow for the optimization of this compound cell permeability.
Caption: Cellular uptake and efflux pathways for this compound.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. A high-throughput assay for assessing the cell permeability of combinatorial libraries [ouci.dntb.gov.ua]
- 8. 2-Oxaadamant-1-yl ureas as soluble epoxide hydrolase inhibitors: in vivo evaluation in a murine model of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 2-(Adamantan-1-yl)ethyl Acetate Bioassays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticipated bioactivity of 2-(Adamantan-1-yl)ethyl acetate based on validated bioassays of structurally similar adamantane derivatives. Due to a lack of direct experimental data for this compound, this report leverages findings from related adamantane compounds to project potential applications and performance in antiviral, antimicrobial, and cytotoxicity assays.
The adamantane scaffold is a cornerstone in medicinal chemistry, renowned for its lipophilic and rigid structure that can enhance the pharmacological properties of parent compounds.[1] Derivatives of adamantane have demonstrated a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer effects.[1][2] This guide focuses on the potential bioassays relevant to this compound, drawing comparisons with established adamantane-containing drugs like amantadine and rimantadine, as well as other experimentally tested derivatives.
Table 1: Comparative Antiviral Activity of Adamantane Derivatives
While no direct antiviral data for this compound is available, the following table summarizes the activity of related adamantane compounds against Influenza A virus, a common target for this class of molecules. Amantadine and rimantadine are included as benchmark comparisons.
| Compound/Derivative | Virus Strain | Assay Type | IC50 / Activity | Cytotoxicity (CC50) | Reference |
| Amantadine | Influenza A/H1N1 | Plaque Reduction | ~1 µM | >100 µM | [3] |
| Rimantadine | Influenza A/H1N1 | Plaque Reduction | ~0.5 µM | >100 µM | [4] |
| Enol ester 10 (R-isomer) | Influenza A/H1N1pdm09 (rimantadine-resistant) | CPE Inhibition | 7.7 µM | >40 µM (MDCK cells) | [4] |
| Enol ester 10 (S-isomer) | Influenza A/H1N1pdm09 (rimantadine-resistant) | CPE Inhibition | 7.7 µM | >40 µM (MDCK cells) | [4] |
Table 2: Comparative Antimicrobial Activity of Adamantane Derivatives
Several adamantane derivatives have been screened for their activity against various bacterial and fungal strains. The data below for other adamantane derivatives suggests that this compound may also exhibit antimicrobial properties.
| Compound/Derivative | Bacterial/Fungal Strain | Assay Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Schiff base 9 | S. epidermidis ATCC 12228 | Broth Microdilution | 62.5 | 250 | [1] |
| Hydrazide 19 | E. coli ATCC 25922 | Broth Microdilution | 125 | 250 | [1] |
| Thiazole derivative (Gly-Thz-rimantadine) | Yarrowia lipolytica 3344 | Agar Diffusion | - | - | [5] |
Table 3: Comparative Cytotoxicity of Adamantane Derivatives
Cytotoxicity is a critical parameter in drug development. The following table presents data from MTT assays on various human cell lines for different adamantane derivatives, providing an indication of the potential toxicity profile for this compound.
| Compound/Derivative | Cell Line | Assay Type | IC50 / % Proliferation | Exposure Time | Reference |
| Compound 10 | L929 | MTT | ~100 µM (decreased proliferation) | 24h & 48h | [1] |
| Compound 21 | L929 | MTT | ~100 µM (decreased proliferation) | 48h | [1] |
| Compound 10 | A549 | MTT | No IC50 determined | 48h | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design of bioassays for this compound.
Antiviral Plaque Reduction Assay
This assay is a standard method to determine the concentration of a compound that inhibits virus-induced plaque formation by 50% (IC50).
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayer is washed and then infected with a specific strain of Influenza A virus at a multiplicity of infection (MOI) that produces a countable number of plaques.
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound) and 1% low-melting-point agarose.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 2-3 days until plaques are visible.
-
Plaque Visualization and Counting: The cells are fixed with formaldehyde and stained with crystal violet. The plaques are then counted, and the IC50 value is calculated by plotting the percentage of plaque reduction against the compound concentration.
Antimicrobial Broth Microdilution Assay (MIC & MBC)
This assay determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound against various microbial strains.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: The prepared inoculum is added to each well containing the compound dilutions.
-
Incubation: The plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs).[1]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Human cell lines (e.g., A549, HeLa, HepG2) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Workflow for a Plaque Reduction Assay.
Caption: Workflow of an MTT Cytotoxicity Assay.
Caption: Potential Bioassay Pathways for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Comparative Antiviral Activity: 2-(Adamantan-1-yl)ethyl acetate vs. Amantadine
A comprehensive review of available data indicates a significant gap in the scientific literature regarding the antiviral properties of 2-(Adamantan-1-yl)ethyl acetate. To date, no peer-reviewed studies detailing its efficacy against any viral pathogens have been published. Therefore, a direct comparison with the well-established antiviral drug amantadine, based on experimental data, is not feasible.
This guide will proceed by providing a detailed comparative analysis of amantadine and other pertinent adamantane derivatives for which antiviral activity has been documented. This will offer researchers, scientists, and drug development professionals a valuable perspective on the structure-activity relationships within this class of compounds and the current landscape of adamantane-based antiviral research.
Amantadine: A Profile
Amantadine is a synthetic tricyclic amine of the adamantane series that has been historically used for the prophylaxis and treatment of influenza A virus infections.[1][2] Its antiviral effect is primarily attributed to its ability to block the M2 proton channel of the influenza A virus. This action inhibits the acid-mediated dissociation of the viral ribonucleoprotein complex, a crucial step in the viral uncoating process, thereby preventing the release of viral genetic material into the host cell cytoplasm and halting viral replication.[1][3] However, the emergence of widespread resistance, particularly in circulating influenza A strains, has significantly limited its clinical utility.[2]
Adamantane Derivatives: The Quest for Enhanced Activity
The limitations of amantadine have spurred the development and investigation of a wide array of adamantane derivatives. The primary goals of these efforts have been to overcome resistance, enhance potency, and broaden the spectrum of antiviral activity. While data for this compound is absent, numerous other derivatives have been synthesized and evaluated, providing valuable insights into the structural requirements for antiviral efficacy.
Data Presentation: Amantadine vs. Selected Derivatives
The following table summarizes the in vitro antiviral activity and cytotoxicity of amantadine and some of its derivatives against influenza A virus. It is important to note that the specific cell lines and viral strains used in these studies can influence the observed values.
| Compound | Virus Strain | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |
| Amantadine | Influenza A/H3N2 | MDCK | 0.5 - 5.0 | >100 | >20 - >200 | [General Knowledge] |
| Rimantadine | Influenza A/H3N2 | MDCK | 0.1 - 1.0 | >100 | >100 - >1000 | [General Knowledge] |
| Spiro[cyclopropane-1,2'-adamantan]-2-amines | Influenza A | Various | Significantly lower than amantadine | Significantly higher than IC₅₀ | High | [4] |
| Spiro[pyrrolidine-2,2'-adamantanes] | Influenza A | Various | Significantly lower than amantadine | Significantly higher than IC₅₀ | High | [4] |
| 2-(1-Adamantyl)imidazole | Influenza A-2 Victoria | Chick Embryo | Significant Activity | - | - | [5] |
| N-methyl-2-(1-adamantyl)imidazole | Influenza A-2 Victoria | Chick Embryo | Significant Activity | - | - | [5] |
IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of viral replication in vitro. CC₅₀ (50% cytotoxic concentration): The concentration of a drug that causes the death of 50% of host cells in vitro. SI (Selectivity Index): A measure of the therapeutic window of a drug. A higher SI indicates a more favorable safety profile.
Experimental Protocols
The evaluation of the antiviral activity of adamantane derivatives typically involves a series of in vitro assays. A generalized workflow for these experiments is outlined below.
General Antiviral Assay Protocol
-
Cell Culture: A suitable host cell line, such as Madin-Darby Canine Kidney (MDCK) cells for influenza virus, is cultured in appropriate media and conditions.
-
Cytotoxicity Assay: To determine the concentration range at which the compound is not toxic to the host cells, a cytotoxicity assay (e.g., MTT assay) is performed. This establishes the CC₅₀ value.
-
Antiviral Activity Assay (Plaque Reduction Assay):
-
Confluent cell monolayers are infected with a known titer of the virus.
-
After a brief incubation period to allow for viral adsorption, the inoculum is removed.
-
The cells are then overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
The plates are incubated for a period sufficient for plaque formation (typically 2-3 days for influenza virus).
-
Plaques (zones of cell death caused by viral replication) are then visualized by staining (e.g., with crystal violet).
-
The number and size of plaques are quantified, and the IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
-
Mandatory Visualizations
Signaling Pathway: Amantadine's Mechanism of Action
Caption: Mechanism of amantadine's antiviral action against influenza A virus.
Experimental Workflow: In Vitro Antiviral Screening
Caption: A generalized workflow for the in vitro screening of antiviral compounds.
Conclusion
While amantadine was a pioneering antiviral agent against influenza A, its clinical use has been hampered by the prevalence of resistant strains. The exploration of adamantane derivatives continues to be an active area of research, with some newer compounds demonstrating superior potency and the ability to overcome resistance. The lack of published data on the antiviral activity of this compound represents a knowledge gap. Further investigation through systematic in vitro and in vivo studies would be necessary to determine if this particular ester possesses any therapeutic potential as an antiviral agent. For researchers in the field, the extensive literature on other adamantane derivatives provides a solid foundation for designing and evaluating novel compounds in the ongoing search for effective antiviral therapies.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 2-(Adamantan-1-yl)ethyl Acetate and Other Adamantane Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has become a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates often leads to improved pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comparative overview of 2-(Adamantan-1-yl)ethyl acetate and other adamantane derivatives, supported by available experimental data and detailed experimental protocols to aid in future research and development.
Executive Summary
Adamantane derivatives have a rich history in medicine, with prominent examples including the antiviral agents amantadine and rimantadine, the anti-diabetic vildagliptin, and the anti-acne drug adapalene.[2] The primary advantages conferred by the adamantane group are its high lipophilicity, which can enhance membrane permeability and bioavailability, and its rigid structure, which can improve binding to target proteins and reduce metabolic degradation.[3]
While specific experimental data for this compound is limited in the public domain, this guide provides a comparative analysis based on structurally related adamantane esters and other key derivatives with demonstrated biological activity. This comparison, coupled with detailed experimental protocols, aims to provide a valuable resource for researchers interested in exploring the potential of this compound and other novel adamantane-based compounds.
Comparison of Adamantane Derivatives
The biological activity of adamantane derivatives is highly dependent on the nature and position of their functional groups. The following tables summarize the reported activities of various adamantane derivatives, providing a basis for contextualizing the potential performance of this compound.
Table 1: Comparison of Anti-Inflammatory and Cytotoxic Activity of Selected Adamantane Derivatives
| Compound Class | Specific Derivative | Biological Activity | Assay | Results | Reference |
| Adamantane Amides | Heterocycle-containing adamantane amides | 11β-HSD1 Inhibition | In vitro enzyme assay | Excellent potency and selectivity | [2] |
| Adamantane Aminophenols | Adamantane-based aminophenols | Antiplasmodial | In vitro (P. falciparum) | Excellent potency | [4] |
| Adamantane Thiazoles | 2-(Adamantan-1-ylamino)thiazol-4(5H)-one derivatives | 11β-HSD1 Inhibition | In vitro enzyme assay | >50% inhibition at 10 µM | [5] |
| Adamantane Esters (Oxime) | Adamantane-containing oxime esters | Anti-inflammatory | In vivo (mouse paw edema) | Activity comparable to diclofenac | [6] |
| Adamantane Hydrazide-Hydrazones | Various derivatives | Antimicrobial | In vitro (MIC/MBC) | MIC = 62.5–1000 µg/mL (Gram-positive bacteria) | [2] |
| Adamantane Hydrazide-Hydrazones | Selected derivatives | Cytotoxicity | In vitro (MTT assay on A549, T47D, L929, HeLa cells) | No significant changes in cell proliferation | [2] |
Table 2: Comparison of Antiviral Activity of Selected Adamantane Derivatives
| Compound Class | Specific Derivative | Target Virus | Assay | Results (EC50/IC50) | Reference |
| Adamantane Amines | Amantadine | Influenza A | Plaque reduction assay | Antiviral activity | [6] |
| Adamantane Amines | Rimantadine | Influenza A | Plaque reduction assay | More potent than amantadine | [6] |
| Adamantyl Piperidines | 2-(1-adamantyl)piperidines | HIV | Cell-based assay | EC50 in low micromolar range | [6] |
| Adamantane Pyrazoles | Ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate | Smallpox vaccine virus | In vitro | High anti-smallpox activity | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following are protocols for key experiments relevant to the assessment of adamantane derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[8][9]
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (CC50).
Materials:
-
96-well microtiter plates
-
Target cell line (e.g., HeLa, A549)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
This protocol is based on the widely used model described by Winter et al. (1962).[10][11]
Objective: To evaluate the anti-inflammatory activity of a compound by measuring its ability to reduce paw edema in rats.
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) carrageenan solution in saline
-
Test compound and vehicle
-
Positive control (e.g., Diclofenac, 10 mg/kg)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound, vehicle, or positive control orally or intraperitoneally.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Antiviral Plaque Reduction Assay
This is a standard method for determining the antiviral activity of a compound.[12][13]
Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of host cells in 6-well plates
-
Virus stock of known titer
-
Serial dilutions of the test compound
-
Overlay medium (e.g., medium containing 1% low-melting-point agarose)
-
Crystal violet staining solution
Procedure:
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 PFU/well).
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells.
-
Add the overlay medium containing different concentrations of the test compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with a 10% formaldehyde solution.
-
Stain the cells with crystal violet solution and wash with water.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound) and determine the EC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of adamantane derivatives.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Caption: Simplified signaling pathway of inflammation.
Caption: General workflow of a viral plaque reduction assay.
Conclusion
The adamantane scaffold remains a highly valuable component in the design of new therapeutic agents due to its unique physicochemical properties. While direct experimental data on this compound is currently scarce, the comparative data from other adamantane derivatives, particularly esters, suggest its potential for biological activity. The provided experimental protocols offer a clear path for the systematic evaluation of this and other novel adamantane compounds. Further research into the synthesis and biological testing of a series of adamantane esters, including this compound, is warranted to fully elucidate their therapeutic potential.
References
- 1. connectsci.au [connectsci.au]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 11. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asm.org [asm.org]
- 13. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
Comparative Efficacy of Adamantane Derivatives: An In Vitro and In Vivo Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of adamantane-based compounds, with a focus on derivatives of adamantane acetic acid and related analogues. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed methodologies.
Executive Summary: While a direct comparative analysis of the in vitro and in vivo efficacy of 2-(Adamantan-1-yl)ethyl acetate is not available in the current body of scientific literature, this guide offers a comprehensive overview of the biological activities of structurally related adamantane derivatives. The adamantane cage is a versatile scaffold in medicinal chemistry, lending unique physicochemical properties to compounds that can enhance their therapeutic potential.[1] This guide explores the efficacy of various adamantane analogues in antiviral, anticancer, and enzyme inhibition applications, providing available quantitative data, experimental protocols, and a comparative look at alternative therapeutic agents.
In Vitro Efficacy of Adamantane Derivatives
The adamantane moiety has been incorporated into a wide range of molecular structures to explore their therapeutic potential in various in vitro assays. These studies have revealed significant activity against viral replication, cancer cell proliferation, and enzyme function.
Antiviral Activity
Adamantane derivatives have a long history in antiviral research, with amantadine being one of the first successful antiviral drugs.[1][2] Research has continued to explore new adamantane analogues with improved efficacy and broader spectrums of activity. For instance, certain adamantane derivatives have shown significant activity against various influenza A virus strains, including those resistant to older drugs.[3]
One study reported on 1'-methyl spiro (adamantane-2,3'-pyrrolidine) maleate, which demonstrated in vitro activity against a range of human and animal influenza A viruses.[4][5] Another study synthesized a series of amino acid analogues of amantadine and rimantadine, with the glycyl-rimantadine conjugate showing high antiviral activity against influenza A (H3N2) with low cytotoxicity.[2]
Anticancer Activity
The lipophilic nature of the adamantane cage makes it an attractive scaffold for the design of anticancer agents, potentially enhancing membrane permeability and interaction with intracellular targets. Several studies have demonstrated the in vitro cytotoxic effects of adamantane derivatives against various human tumor cell lines.
For example, adamantane-linked isothiourea derivatives have been shown to be potent against hepatocellular carcinoma (HCC) cell lines.[6][7] In one study, compounds 5 and 6 of a synthesized series exhibited significant in vitro cytotoxicity against five human tumor cell lines, with particular efficacy against HCC.[6][7] Another study on new adamantane-containing dihydropyrimidine derivatives identified compounds with potent cytotoxic activity against the A-549 human non-small cell lung cancer cell line, with IC50 values as low as 1.03 μg/mL.[8]
Enzyme Inhibition
Adamantane derivatives have also been investigated as inhibitors of various enzymes implicated in disease. Their rigid and bulky structure can provide a strong anchor for binding to the active sites of enzymes. For example, adamantane-based compounds are being explored as inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for hypertension and inflammation. Other research has focused on the inhibition of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme involved in metabolic diseases.
In Vivo Efficacy of Adamantane Derivatives
While in vitro studies provide valuable initial data, in vivo studies in animal models are crucial for evaluating the therapeutic potential of a compound. Several adamantane derivatives have demonstrated promising efficacy in various animal models of disease.
Antiviral Activity in Animal Models
In vivo studies have been conducted to assess the antiviral efficacy of adamantane derivatives in animal models of influenza infection. For example, N-(1-adamantyl) thioureas have been screened against Influenza A2 in mice, with some compounds significantly increasing the survival time of the challenged animals.[9]
Anticancer Activity in Animal Models
The in vitro anticancer activity of adamantane derivatives has been further investigated in in vivo models. In a study on adamantane-linked isothiourea derivatives, compounds 5 and 6 were administered to rats with induced hepatocellular carcinoma. The treatment resulted in a significant reduction in serum levels of liver enzymes and α-fetoprotein, and histological analysis showed suppression of tumorigenesis and fibrosis.[6][7]
Antihypertensive Activity in Animal Models
While no direct studies on the antihypertensive effects of this compound were found, various animal models are available to screen for such activity. These include models of renal hypertension, salt-sensitive hypertension, and genetic models like the spontaneously hypertensive rat (SHR).[10][11][12][13][14] These models are crucial for evaluating the in vivo efficacy of potential antihypertensive drugs.
Data Presentation
Table 1: In Vitro Efficacy of Representative Adamantane Derivatives
| Compound Class | Target/Assay | Cell Line/Organism | Efficacy Metric (e.g., IC50, MIC) | Reference |
| Adamantane-isothiourea derivatives | Cytotoxicity | Hepatocellular Carcinoma (HepG2) | IC50 = 3.86 µM (Compound 6) | [6] |
| Adamantane-containing dihydropyrimidines | Cytotoxicity | Non-small cell lung cancer (A-549) | IC50 = 1.03 µg/mL (Compound IIb) | [8] |
| Amino acid analogues of rimantadine | Antiviral activity | Influenza A (H3N2) | High activity, low cytotoxicity | [2] |
| N-(1-adamantyl) thioureas | Antiviral activity | Influenza A2 (Bethesda) | Increased survival time in mice | [9] |
Table 2: In Vivo Efficacy of Representative Adamantane Derivatives
| Compound Class | Animal Model | Disease Model | Key Findings | Reference |
| Adamantane-isothiourea derivatives | Rat | Thioacetamide-induced Hepatocellular Carcinoma | Reduced tumor markers, suppressed tumorigenesis and fibrosis | [6] |
| N-(1-adamantyl) thioureas | Mouse | Influenza A2 infection | Significantly increased survival time | [9] |
Experimental Protocols
In Vitro Antiviral Assay (Plaque Reduction Assay)
A common method to assess the in vitro antiviral activity of compounds is the plaque reduction assay.
-
Cell Culture: Confluent monolayers of a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) are prepared in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known titer of the virus for a specific period to allow for viral adsorption.
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days for influenza virus).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the compound-treated wells is compared to the number in the untreated control wells.
-
Data Analysis: The concentration of the compound that inhibits plaque formation by 50% (IC50) is calculated.
In Vivo Anticancer Assay (Xenograft Model)
Xenograft models in immunocompromised mice are widely used to evaluate the in vivo anticancer efficacy of new compounds.
-
Cell Implantation: Human cancer cells (e.g., HepG2 for hepatocellular carcinoma) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a certain size or after a predetermined period. The tumors are then excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume or weight in the treated group to the control group.
Mandatory Visualization
Caption: Workflow for evaluating the efficacy of adamantane derivatives.
Caption: Inhibition of TLR4 signaling by adamantane derivatives in HCC.
References
- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 4. In vitro antiviral activity and preliminary clinical trials of a new adamantane compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00284B [pubs.rsc.org]
- 9. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening methods of anti hypertensive agents | PPTX [slideshare.net]
- 14. Development of pharmacological screening method for evaluation of effect of drug on elevated pulse pressure and arterial stiffness - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-(Adamantan-1-yl)ethyl Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The adamantane moiety, a rigid and lipophilic tricyclic hydrocarbon, is a privileged scaffold in medicinal chemistry. Its unique properties are known to enhance the pharmacological profiles of various drug candidates by improving their stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 2-(adamantan-1-yl)ethyl core and related structures. While direct SAR studies on 2-(adamantan-1-yl)ethyl acetate analogs are not extensively documented, this guide draws upon data from structurally related compounds to provide valuable insights for drug design and development. The focus is on how modifications to the functional groups attached to the adamantane core influence biological activity, with supporting data from enzyme inhibition and antiviral assays.
Comparative Analysis of Adamantane Analogs
The biological activity of adamantane derivatives is highly dependent on the nature of the substituents and the linker connecting them to the adamantane cage. The following tables summarize the SAR for different classes of adamantane analogs, focusing on their enzyme inhibitory and antiviral activities.
Adamantyl Thiazolone Analogs as 11β-HSD1 Inhibitors
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key therapeutic target for metabolic diseases. The following data for 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives highlight how substitutions at the C-5 position of the thiazole ring impact inhibitory potency.[2]
| Compound ID | R Group at C-5 of Thiazole Ring | % Inhibition of 11β-HSD1 (at 10 µM) | IC50 (µM) |
| 3a | H | 15.30 | > 10 |
| 3c | Ethyl | 69.22 | 5.44 |
| 3d | n-Propyl | 76.40 | 3.23 |
| 3e | Isopropyl | 71.35 | 1.19 |
| 3i | Cyclohexyl (spiro) | 82.82 | 2.08 |
| 3j | Cyclobutyl (spiro) | 74.13 | 3.32 |
SAR Insights:
-
The unsubstituted analog (3a ) shows weak activity, indicating that a substituent at the C-5 position is crucial for potent inhibition.[2]
-
Increasing the alkyl chain length from ethyl (3c ) to n-propyl (3d ) enhances inhibitory activity.[2]
-
The branched isopropyl group (3e ) leads to a significant increase in potency compared to the linear analogs.[2]
-
Cyclic substituents, particularly the spiro-cyclohexyl group (3i ), result in the highest percentage of inhibition, suggesting that a bulky, hydrophobic group at this position is favorable for binding to the enzyme's active site.[2]
Adamantyl Carboxamide and Acetamide Analogs as 11β-HSD1 Inhibitors
Modifications of the linker and the aromatic moiety in adamantyl amides also significantly affect their inhibitory activity against 11β-HSD1.
| Compound ID | Structure | IC50 (nM) |
| 3 | Adamantyl-CO-NH-(2-thiophenyl) | 260 |
| 4 | Adamantyl-CH2-CO-NH-(2-thiophenyl) | 310 |
| 12 | Adamantyl-CO-NH-(3-thiophenyl) | 160 |
| 34 | Adamantyl-CH2-CO-NH-(3-thiophenyl) | 360 |
| 15 | Adamantyl-CO-NH-(2-pyrrolyl) | 114 |
| 35 | Adamantyl-CH2-CO-NH-(2-pyrrolyl) | 655 |
SAR Insights:
-
In general, the adamantyl carboxamide series (with a direct amide linkage to the adamantane ring) shows higher potency than the adamantyl acetamide series (with a -CH2- linker).[3]
-
The position of the substituent on the aromatic ring is important, as seen in the difference between the 2-thiophenyl and 3-thiophenyl derivatives.[3]
-
The 2-pyrrolyl derivative 15 is the most potent compound in this series, indicating that the electronic and steric properties of the pyrrole ring are well-suited for interaction with the enzyme.[3]
Antiviral Adamantane Analogs
Adamantane derivatives have been historically important as antiviral agents, primarily against influenza A virus by targeting the M2 proton channel.[4] More recent studies have explored their activity against other viruses, including SARS-CoV-2.
| Compound | Virus Strain | IC50 (µM) |
| Amantadine | SARS-CoV-2 | 120-130 |
| Rimantadine | SARS-CoV-2 | 30-40 |
| Tromantadine | SARS-CoV-2 | 60-100 |
| Enol Ester 10 (R- and S-isomers) | Influenza A (H1N1)pdm09 | 7.7 - 13.7 |
SAR Insights:
-
Rimantadine, which has a methyl group on the aminoethyl side chain, is more potent against SARS-CoV-2 than amantadine.[5]
-
More complex adamantane derivatives, such as the enol esters (10 ), show high potency against rimantadine-resistant influenza strains, demonstrating that moving beyond the simple aminoadamantane scaffold can lead to new generations of antiviral agents.[6]
Experimental Protocols
Synthesis of 2-(Adamantan-1-ylamino)thiazol-4(5H)-one Derivatives
A general method for the synthesis of the adamantyl thiazolone analogs is as follows:[2]
-
Synthesis of N-adamantylthiourea: Adamantan-1-amine is reacted with an isothiocyanate to form the corresponding thiourea derivative.
-
Cyclization: The N-adamantylthiourea is then reacted with an appropriate 2-bromo ester in a suitable solvent (e.g., chloroform or ethanol).
-
Reaction Conditions: For simple alkyl substituents, the reaction is typically stirred at room temperature for several days. For more sterically hindered or less reactive esters, heating under reflux in the presence of a base (e.g., sodium methoxide) may be required.[2]
-
Purification: The final products are purified by filtration, washing, and recrystallization.
In Vitro 11β-HSD1 Inhibition Assay
The inhibitory activity of the synthesized compounds against 11β-HSD1 can be determined using a cell-based assay with HEK-293 cells transfected with the human HSD11B1 gene.[3]
-
Cell Culture: Transfected HEK-293 cells are cultured in a suitable medium until they reach confluence.
-
Compound Incubation: The cells are incubated with various concentrations of the test compounds.
-
Substrate Addition: Cortisone (the substrate for 11β-HSD1) is added to the cell culture.
-
Cortisol Measurement: After a specific incubation period, the amount of cortisol produced is measured using a suitable method, such as a homogeneous time-resolved fluorescence (HTRF) assay.
-
IC50 Calculation: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Antiviral Activity Assay (Cell-based ELISA)
The antiviral activity of adamantane analogs can be assessed using a cell-based ELISA in a suitable cell line (e.g., MDCK for influenza).[7]
-
Cell Seeding: MDCK cells are seeded in 96-well plates and grown to a confluent monolayer.
-
Compound Treatment: The cells are treated with different concentrations of the test compounds.
-
Virus Infection: After a short incubation with the compounds, the cells are infected with the virus at a specific multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48-72 hours).
-
ELISA: The level of viral antigen in the cells is quantified using an enzyme-linked immunosorbent assay (ELISA) with an antibody specific to a viral protein.
-
IC50 Determination: The IC50 is calculated as the compound concentration that reduces the viral antigen signal by 50% compared to untreated, infected cells.
Visualizations
Experimental Workflow for SAR Screening
Caption: A general workflow for the synthesis, screening, and optimization of adamantane analogs.
Mechanism of 11β-HSD1 Inhibition
Caption: Inhibition of 11β-HSD1 prevents the conversion of inactive cortisone to active cortisol.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 7. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - Glubokova - Acta Naturae [actanaturae.ru]
A Comparative Analysis of Synthetic Routes to 2-(Adamantan-1-yl)ethyl Acetate
For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a critical endeavor. Among these, adamantane derivatives hold a significant place due to their unique lipophilic and rigid structure, which can enhance the pharmacological properties of drug candidates. This guide provides a comparative analysis of two primary synthetic methods for 2-(adamantan-1-yl)ethyl acetate, a valuable building block in medicinal chemistry. The analysis is based on experimental data to aid in the selection of the most suitable method based on factors such as yield, availability of starting materials, and reaction complexity.
Two principal synthetic pathways for the preparation of this compound have been identified and evaluated:
-
Route 1: Fischer Esterification of 2-(Adamantan-1-yl)ethanol. This classic method involves the acid-catalyzed reaction of the corresponding alcohol, 2-(adamantan-1-yl)ethanol, with an acetylating agent.
-
Route 2: Homologation of 1-Adamantanecarboxylic Acid followed by Esterification. This multi-step approach begins with the chain extension of readily available 1-adamantanecarboxylic acid via the Arndt-Eistert reaction to produce 1-adamantaneacetic acid, which is subsequently esterified.
Comparative Analysis of Synthetic Methods
The following table summarizes the key quantitative data for each synthetic route, providing a clear comparison of their efficiency at each step.
| Step | Method | Starting Material | Product | Reagents | Reaction Conditions | Yield (%) | Purity (%) |
| Route 1: Step 1 | Reduction | 1-Adamantaneacetyl chloride | 2-(Adamantan-1-yl)ethanol | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), 25°C, reflux 5 min | ~85 (estimated) | Not specified |
| Route 1: Step 2 | Fischer Esterification | 2-(Adamantan-1-yl)ethanol | This compound | Acetic acid, Sulfuric acid (cat.) | Reflux | 80-90 (typical) | >95 (typical) |
| Route 2: Step 1 | Arndt-Eistert Homologation | 1-Adamantanecarbonyl chloride | Diazo(adamantan-1-yl)methanone | Diazomethane | Ether | High (not specified) | Not specified |
| Route 2: Step 2 | Wolff Rearrangement | Diazo(adamantan-1-yl)methanone | 1-Adamantaneacetic acid | Silver oxide (Ag₂O), H₂O | Not specified | Good (not specified) | Not specified |
| Route 2: Step 3 | Fischer Esterification | 1-Adamantaneacetic acid | This compound | Ethanol, Sulfuric acid (cat.) | Reflux | ~71 | >98 |
Experimental Protocols
Route 1: Fischer Esterification of 2-(Adamantan-1-yl)ethanol
Step 1: Synthesis of 2-(Adamantan-1-yl)ethanol via Reduction of 1-Adamantaneacetyl Chloride
A detailed experimental protocol for the reduction of 1-adamantaneacetyl chloride to 2-(adamantan-1-yl)ethanol is not explicitly available in the reviewed literature. However, a similar reduction of the corresponding amide, adamant-1-yl acetamide, to 2-(adamant-1-yl)ethylamine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) has been reported with high yields.[1] It is a standard organic transformation to reduce an acid chloride to the corresponding primary alcohol using a strong reducing agent like LiAlH₄.
General Procedure (based on analogous reductions): To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran at 0 °C under an inert atmosphere, a solution of 1-adamantaneacetyl chloride in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by a suitable method, such as distillation or column chromatography, to afford 2-(adamantan-1-yl)ethanol.
Step 2: Synthesis of this compound via Fischer Esterification
The Fischer esterification is a well-established method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2][3][4]
General Procedure: A mixture of 2-(adamantan-1-yl)ethanol, an excess of glacial acetic acid, and a catalytic amount of concentrated sulfuric acid is heated at reflux for several hours.[5] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude ester can be purified by distillation under reduced pressure to yield pure this compound. Typical yields for Fischer esterification reactions are in the range of 80-90%.[5]
Route 2: Homologation of 1-Adamantanecarboxylic Acid and Subsequent Esterification
Step 1 & 2: Synthesis of 1-Adamantaneacetic Acid via Arndt-Eistert Homologation
The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of carboxylic acids.[6][7][8][9] The reaction proceeds by converting the carboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. The diazoketone then undergoes a silver-catalyzed Wolff rearrangement in the presence of water to yield the homologous carboxylic acid.
Procedure:
-
Preparation of 1-Adamantanecarbonyl chloride: 1-Adamantanecarboxylic acid is treated with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), to afford 1-adamantanecarbonyl chloride. The excess reagent is removed by distillation.
-
Arndt-Eistert Reaction: The crude 1-adamantanecarbonyl chloride is dissolved in an inert solvent like diethyl ether and treated with an ethereal solution of diazomethane at low temperature (typically 0 °C). The reaction mixture is stirred until the evolution of nitrogen ceases.
-
Wolff Rearrangement: The resulting solution of the diazoketone is then treated with a suspension of silver oxide in water and warmed to induce the Wolff rearrangement. After the reaction is complete, the silver catalyst is removed by filtration. The filtrate is acidified, and the product, 1-adamantaneacetic acid, is extracted with an organic solvent. The organic extracts are dried and concentrated to give the crude product, which can be purified by recrystallization.
Step 3: Synthesis of this compound from 1-Adamantaneacetic Acid
The final step is the esterification of 1-adamantaneacetic acid with ethanol. This can be achieved using the Fischer esterification method as described in Route 1, Step 2.
Procedure: A mixture of 1-adamantaneacetic acid, a large excess of ethanol, and a catalytic amount of concentrated sulfuric acid is refluxed for several hours.[5] The workup procedure is similar to that described for the Fischer esterification in Route 1. A reported synthesis using this method achieved a yield of approximately 71%.[5]
Selection Workflow
The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents like diazomethane. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a synthesis method for this compound.
Conclusion
Both presented routes offer viable pathways to this compound. Route 1, the Fischer esterification of 2-(adamantan-1-yl)ethanol, is a more direct and potentially higher-yielding approach, provided the starting alcohol is readily accessible. Route 2, involving the Arndt-Eistert homologation of 1-adamantanecarboxylic acid, is a longer but reliable alternative, especially when starting from the commercially available adamantane carboxylic acid. The choice of method will ultimately be guided by the specific constraints and resources of the research environment. The use of diazomethane in Route 2 necessitates appropriate safety precautions. This comparative guide provides the necessary data and procedural outlines to enable an informed decision for the efficient synthesis of this important adamantane derivative.
References
- 1. prepchem.com [prepchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. wap.hillpublisher.com [wap.hillpublisher.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 8. Arndt-Eistert Synthesis [organic-chemistry.org]
- 9. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Adamantan-1-yl)ethyl Acetate
This guide provides a comprehensive comparison of two proposed analytical methods for the quantification of 2-(Adamantan-1-yl)ethyl acetate. The focus is on the cross-validation of a Gas Chromatography-Flame Ionization Detection (GC-FID) method and a High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD) method. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of adamantane derivatives.
Introduction to Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It is the formal comparison of two or more analytical procedures to demonstrate their equivalence for a specific purpose. This process is essential when transferring a method from a development to a quality control laboratory, when comparing a new or updated method to a legacy one, or when data from different laboratories need to be compared. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines on the validation of analytical procedures, which include parameters that are assessed during cross-validation.[1][2][3][4][5][6][7][8]
For a compound like this compound, which is a non-chromophoric ester, selecting and validating appropriate analytical methods is crucial for accurate quantification in various matrices. This guide outlines a hypothetical cross-validation study between two distinct and plausible analytical techniques.
Proposed Analytical Methods
Method A: Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a well-suited technique for the analysis of volatile and semi-volatile compounds such as ethyl esters.[9][10][11][12] The non-polar adamantane moiety and the relatively low boiling point of the ethyl acetate derivative make it an ideal candidate for GC analysis. The Flame Ionization Detector (FID) is a universal detector for organic compounds and provides high sensitivity.
Method B: High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD)
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique. However, this compound lacks a UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging.[13][14][15] An Evaporative Light Scattering Detector (ELSD) is a suitable alternative as it does not require the analyte to have specific optical properties. It detects any analyte that is less volatile than the mobile phase. Reversed-phase HPLC would be an appropriate separation mode for this compound.[16][17]
Experimental Protocols
Protocol for GC-FID Analysis (Method A)
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector.
-
Column: HP-5 capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as ethyl acetate or dichloromethane to a final concentration of 1 mg/mL.
Protocol for HPLC-ELSD Analysis (Method B)
-
Instrumentation: HPLC system with an evaporative light scattering detector.
-
Column: C18 reversed-phase column (150 mm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow Rate: 1.5 L/min.
-
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
Cross-Validation Workflow
The cross-validation will be performed by analyzing a set of identical samples using both Method A and Method B. The results will then be statistically compared.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 8. propharmagroup.com [propharmagroup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Gas Chromatographic Determination of Ethyl Esters of Fatty Acids in Brandy or Wine Distillates | American Journal of Enology and Viticulture [ajevonline.org]
- 11. Gas-liquid chromatography of ethyl ester artifacts formed during the preparation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. veeprho.com [veeprho.com]
- 14. researchgate.net [researchgate.net]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. researchgate.net [researchgate.net]
- 17. Ester distribution on HPLC - Chromatography Forum [chromforum.org]
Benchmarking 2-(Adamantan-1-yl)ethyl Acetate Against Known Inhibitors of Soluble Epoxide Hydrolase and 11β-Hydroxysteroid Dehydrogenase Type 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the inhibitory potential of 2-(Adamantan-1-yl)ethyl acetate against two key enzymatic targets implicated in metabolic and inflammatory diseases: soluble epoxide hydrolase (sEH) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The adamantane moiety is a well-established pharmacophore known to enhance the lipophilicity and metabolic stability of drug candidates, making it a valuable scaffold in inhibitor design.[1] Derivatives of adamantane have shown inhibitory activity against both sEH and 11β-HSD1.[2][3][4] This guide outlines the experimental protocols and provides comparative data for known inhibitors of these enzymes to facilitate the benchmarking of novel compounds such as this compound.
Benchmarking Against Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties.[5] Inhibition of sEH is a promising therapeutic strategy for managing hypertension, inflammation, and pain.[4][5]
Comparative Data of Known sEH Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of several well-characterized sEH inhibitors. This data serves as a benchmark for evaluating the potential efficacy of this compound.
| Inhibitor | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference |
| AR9281 (APAU) | 13.8 | 1.7 | [6] |
| TPPU | 3.7 | 37 (monkey) | [6] |
| GSK2256294A | 0.027 | 0.189 | [6] |
| CUDA | 112 | 11.1 | [6] |
| N,N'-dicyclohexylurea (DCU) | In the tens of nM range | In the tens of nM range | [5] |
Experimental Protocol: Fluorometric sEH Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of test compounds against human sEH.
Materials:
-
Recombinant human sEH
-
sEH assay buffer
-
sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Known sEH inhibitor as a positive control (e.g., AR9281)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the sEH assay buffer.
-
In a 96-well microplate, add the recombinant human sEH enzyme to each well, except for the background control wells.
-
Add the test compound dilutions, positive control, or vehicle control (solvent) to the respective wells.
-
Incubate the plate at room temperature for a pre-determined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the sEH substrate to all wells.
-
Measure the fluorescence intensity kinetically or at a fixed time point using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm for PHOME).[7]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. mdpi.com [mdpi.com]
- 2. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative In Silico Analysis of 2-(Adamantan-1-yl)ethyl Acetate and Structurally Related Adamantane Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential enzyme inhibitory activity of 2-(Adamantan-1-yl)ethyl acetate against a panel of structurally related adamantane derivatives that have been investigated for their therapeutic properties. While direct experimental or in silico data for this compound is not extensively available in public literature, this document serves as a foundational guide for its potential evaluation. By comparing its structural features with those of known bioactive adamantane compounds, we can hypothesize its potential as a therapeutic agent and outline a workflow for its computational assessment.
The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, is a well-established pharmacophore in medicinal chemistry. Its incorporation into various molecular scaffolds has led to the development of drugs with diverse therapeutic applications, including antiviral, antidiabetic, and neuroprotective agents. The unique steric and electronic properties of the adamantane cage often contribute to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles.
This guide will focus on two key enzyme targets for which numerous adamantane derivatives have shown significant inhibitory activity: Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase) and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).
Comparative Docking Data of Adamantane Derivatives
The following tables summarize the in silico docking performance of various adamantane derivatives against their respective biological targets, as reported in the scientific literature. This data provides a benchmark for the potential performance of novel derivatives like this compound.
Table 1: Comparative Docking Data of Adamantane Derivatives against Cholinesterases
| Compound Name | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Adamantane-1-carboxylic acid hydrazide | Acetylcholinesterase (AChE) | Not specified | Hydrophobic interactions | [1] |
| Adamantane-1-carboxylic acid hydrazide | Butyrylcholinesterase (BChE) | Not specified | Stronger interactions than with AChE due to larger active site | [1] |
| 2-(Adamantan-1-yl)-2-oxoethyl benzoate derivative (2e) | Acetylcholinesterase (AChE) | Not specified (IC50 = 77.15 µM) | Peripheral anionic site interactions | [2][3] |
| 2-(Adamantan-1-yl)-2-oxoethyl benzoate derivative (2j) | Butyrylcholinesterase (BChE) | Not specified (IC50 = 223.30 µM) | Peripheral anionic site interactions | [2][3] |
| 4-aminoquinoline-based adamantane (Compound 5) | Acetylcholinesterase (AChE) | Not specified (Ki in low nM range) | Not specified | [4] |
| 4-aminoquinoline-based adamantane (Compound 5) | Butyrylcholinesterase (BChE) | Not specified (Ki in low nM range) | Not specified | [4] |
Table 2: Comparative Docking Data of Adamantane Derivatives against 11β-HSD1
| Compound Name | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Adamantane ether derivative | Not specified | Not specified | [5][6] |
| Adamantyl ethanone derivative (Compound 72) | Not specified (IC50 in 50-70 nM range) | Not specified | [7] |
| Thiazolidine derivative with adamantyl group (Compound 8g) | Not specified | Not specified | [8] |
Experimental Protocols: A General Molecular Docking Workflow
The following protocol outlines a generalized workflow for performing comparative molecular docking studies of adamantane derivatives, which can be adapted for the evaluation of this compound.
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structure of this compound and other adamantane derivatives for comparison are sketched using a molecular editor and optimized using a suitable force field (e.g., MMFF94). The optimized structures are then saved in a format compatible with the docking software (e.g., .pdbqt).
-
Protein Preparation: The crystal structure of the target protein (e.g., human Acetylcholinesterase, PDB ID: 4EY7 or human 11β-HSD1, PDB ID: 2BEL) is retrieved from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and non-polar hydrogens are merged. Kollman charges are assigned to the protein atoms.
Grid Box Generation
A grid box is defined to encompass the active site of the enzyme. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure.
Molecular Docking
Molecular docking is performed using software such as AutoDock Vina. The prepared ligand files and the receptor file are used as input. The docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search, are set. The Lamarckian Genetic Algorithm is a commonly employed search algorithm.
Analysis of Docking Results
The docking results are analyzed to identify the best binding pose for each ligand based on the lowest binding energy (docking score). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio or PyMOL.
Visualizing Molecular Interactions and Workflows
Signaling Pathway: The Role of 11β-HSD1 in Glucocorticoid Activation
Caption: Role of 11β-HSD1 in converting inactive glucocorticoids to their active forms.
Experimental Workflow: Comparative Docking Study
References
- 1. In-silico identification of the binding mode of synthesized adamantyl derivatives inside cholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives and Their Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives and Their Molecular Docking Studies [agris.fao.org]
- 4. chem.bg.ac.rs [chem.bg.ac.rs]
- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 6. Discovery of adamantane ethers as inhibitors of 11beta-HSD-1: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and 11β hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 2-(Adamantan-1-yl)ethyl acetate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe or drug candidate is paramount. This guide provides a framework for assessing the specificity of 2-(Adamantan-1-yl)ethyl acetate, a simple adamantane derivative with currently uncharacterized biological activity. By comparing it with well-studied adamantane-containing drugs, we can infer potential interaction patterns and outline a robust experimental strategy for its comprehensive profiling.
The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, is a privileged scaffold in medicinal chemistry. Its incorporation into various molecules has led to successful drugs targeting a diverse range of proteins, including viral ion channels, central nervous system receptors, and metabolic enzymes. However, the introduction of this bulky group does not guarantee specificity. The overall pharmacological profile of an adamantane-containing molecule is dictated by the nature and arrangement of its other functional groups.
This guide will explore the specificity of several classes of adamantane-based drugs to provide a comparative context for the assessment of this compound.
Comparative Specificity of Adamantane Derivatives
To illustrate how subtle changes to the adamantane core can drastically alter biological targets and specificity, we will compare four classes of adamantane-containing drugs: an antiviral, a neurological agent, and two anti-diabetic drugs.
Amantadine: An Antiviral Agent
Amantadine is one of the simplest adamantane-based drugs, featuring a primary amine attached to the adamantane cage. Its primary mechanism of action is the blockade of the M2 proton channel of the influenza A virus, preventing viral uncoating.[1][2] While its primary target is well-defined, amantadine is also known to have effects in the central nervous system, which are attributed to its interactions with several neurotransmitter systems.[3][4] This polypharmacology is likely responsible for its side effects, which can include dizziness, anxiety, and insomnia.[5][6]
| Target/Off-Target | Amantadine Affinity (Ki/IC50) | Reference(s) |
| Primary Target | ||
| Influenza A M2 Proton Channel | High Affinity (Specific Ki not readily available, but potent inhibition) | [1][2] |
| Off-Targets | ||
| NMDA Receptor | ~1-10 µM (low to moderate affinity) | [3] |
| Sigma-1 (σ1) Receptor | 7.44 µM (agonist activity) | [4] |
| α7 Nicotinic Acetylcholine Receptor | Weak antagonist activity | [4] |
| Dopamine D2 Receptor | Weak agonist activity | [3] |
Memantine: An NMDA Receptor Antagonist
Memantine, used in the treatment of Alzheimer's disease, is structurally similar to amantadine but with the addition of two methyl groups to the adamantane core. This seemingly minor modification significantly increases its affinity and selectivity for the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor.[7][8] Memantine acts as an uncompetitive, low-to-moderate affinity antagonist, preferentially blocking the excessive receptor activation associated with neurotoxicity while sparing normal synaptic function.[7] Despite its improved selectivity over amantadine, memantine still exhibits measurable affinity for other receptors, which may contribute to its overall clinical profile.[9]
| Target/Off-Target | Memantine Affinity (Ki/IC50) | Reference(s) |
| Primary Target | ||
| NMDA Receptor | 0.5-1 µM (uncompetitive antagonist) | [8] |
| Off-Targets | ||
| 5-HT3 Receptor | Antagonist activity, similar potency to NMDA receptor | [9] |
| α7 Nicotinic Acetylcholine Receptor | Antagonist activity | [9] |
| Dopamine D2 Receptor | Weak agonist activity | [9] |
| Sigma-1 (σ1) Receptor | 2.60 µM (agonist activity) | [4] |
Saxagliptin and Vildagliptin: DPP-4 Inhibitors
In contrast to the relatively simple structures of amantadine and memantine, saxagliptin and vildagliptin are more complex molecules where the adamantane moiety is incorporated into a larger scaffold. These drugs are highly potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.[10] The adamantane group in these molecules is thought to contribute to their high affinity and favorable pharmacokinetic properties. Their specificity is a key feature, with significantly lower potency against other members of the DPP family, such as DPP-8 and DPP-9.[11] However, off-target effects have been reported, such as an increased risk of heart failure with saxagliptin, suggesting interactions with other cellular pathways.[12][13]
| Target/Off-Target | Saxagliptin Affinity (Ki/IC50) | Vildagliptin Affinity (Ki/IC50) | Reference(s) |
| Primary Target | |||
| DPP-4 | 1.3 nM (Ki) | 2.3 nM (IC50) | [10][14] |
| Off-Targets | |||
| DPP-8 | ~400-fold lower affinity than for DPP-4 | ~200-fold lower affinity than for DPP-4 | [10][11] |
| DPP-9 | ~75-fold lower affinity than for DPP-4 | ~50-fold lower affinity than for DPP-4 | [10][11] |
Adamantane-based 11β-HSD1 Inhibitors
A number of potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases, have been developed using an adamantane scaffold. These compounds often exhibit high selectivity for 11β-HSD1 over the related 11β-HSD2 isozyme. For these molecules, the adamantane group is typically a key hydrophobic element that occupies a specific pocket in the enzyme's active site.
Experimental Protocols for Specificity Assessment
A thorough assessment of the specificity of a novel compound like this compound requires a multi-pronged approach, starting with broad screening and progressing to more focused mechanistic studies.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the interaction of a compound with a specific receptor.[1][15] They are typically used in a competitive format to determine the affinity (Ki) of a test compound.
Protocol Outline:
-
Membrane Preparation: A source of the target receptor is required, typically cell membranes from cells overexpressing the receptor or from native tissue. The membranes are prepared by homogenization and centrifugation.[16]
-
Assay Setup: The assay is performed in a multi-well plate format. Each well contains the prepared membranes, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the test compound.[16]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.[1]
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[16]
Enzyme Inhibition Assays
For compounds that may target enzymes, in vitro enzyme inhibition assays are essential to determine their potency and mechanism of inhibition.[17][18]
Protocol Outline:
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare stock solutions of the purified enzyme, the substrate, and the test compound.[17]
-
Assay Setup: In a multi-well plate, add the enzyme and varying concentrations of the test compound. Allow for a pre-incubation period for the compound to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. The method of detection will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: The initial reaction rates are calculated for each concentration of the inhibitor. The data is then plotted to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[18]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement of a compound within a cellular environment. It is based on the principle that the binding of a ligand can stabilize a protein, leading to an increase in its melting temperature.
Protocol Outline:
-
Cell Treatment: Intact cells are treated with either the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Separation: The cells are lysed, and the soluble fraction of proteins is separated from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated for the target protein in the presence and absence of the compound. A shift in the melting curve indicates that the compound has bound to and stabilized the target protein.
Recommended Workflow for Assessing the Specificity of this compound
Given that this compound is a structurally simple molecule with an unknown biological target, a broad and systematic approach to assessing its specificity is recommended.
Caption: Workflow for assessing the specificity of a novel compound.
Conclusion
While the specific biological targets of this compound remain to be elucidated, the rich history of adamantane in medicinal chemistry provides a valuable roadmap for its investigation. The comparative analysis of known adamantane-containing drugs demonstrates that the adamantane scaffold can be directed to a wide array of biological targets with varying degrees of specificity. The addition of even simple functional groups can profoundly influence the pharmacological profile.
For a researcher investigating this compound, a systematic approach beginning with broad panel screening is crucial to identify potential targets. Subsequent validation through dose-response assays and confirmation of cellular target engagement will provide a clear picture of its on-target activity. Finally, profiling against related targets will define its selectivity. This comprehensive assessment is essential to determine the potential utility of this compound as a chemical probe or a starting point for drug discovery.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amantadine - Wikipedia [en.wikipedia.org]
- 5. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 10. esmed.org [esmed.org]
- 11. Dipeptidyl peptidase-4 independent cardiac dysfunction links saxagliptin to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Comparative Guide to NMDA Receptor Antagonism: Memantine vs. 2-(Adamantan-1-yl)ethyl acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of memantine and 2-(Adamantan-1-yl)ethyl acetate as N-methyl-D-aspartate (NMDA) receptor antagonists. While extensive data is available for the clinically approved drug memantine, a comprehensive search of publicly available scientific literature and databases did not yield any experimental data on the NMDA receptor antagonist activity of this compound.
Therefore, this document will focus on a detailed overview of memantine's pharmacological profile and the experimental methodologies used to characterize NMDA receptor antagonists. This information can serve as a valuable resource for researchers interested in the evaluation of novel adamantane derivatives.
Memantine: A Well-Characterized Uncompetitive NMDA Receptor Antagonist
Memantine is an adamantane derivative approved for the treatment of moderate-to-severe Alzheimer's disease.[1] Its therapeutic effects are primarily attributed to its action as a low-affinity, uncompetitive, and voltage-dependent antagonist of the NMDA receptor.[2][3][4]
Mechanism of Action:
Under pathological conditions associated with neurodegenerative diseases, excessive glutamate release leads to overactivation of NMDA receptors and a prolonged influx of calcium ions (Ca²⁺), resulting in excitotoxicity and neuronal damage.[3][4] Memantine addresses this by blocking the NMDA receptor channel when it is open.[4][5] Its uncompetitive nature means it only binds to the receptor after it has been activated by both glutamate and the co-agonist glycine.[5]
Key characteristics of memantine's action include:
-
Low Affinity and Fast Kinetics: Memantine's relatively low affinity and rapid on/off binding kinetics are crucial for its therapeutic window.[5] This allows it to preferentially block the excessive, tonic activation of NMDA receptors associated with pathology while preserving the transient, physiological activation required for normal synaptic transmission, learning, and memory.[1]
-
Voltage-Dependency: Memantine's blockade is more pronounced at depolarized membrane potentials, which are characteristic of overstimulated neurons.[3]
-
Preference for Extrasynaptic Receptors: Some evidence suggests that memantine may preferentially inhibit extrasynaptic NMDA receptors, which are often implicated in excitotoxic signaling, over synaptic receptors involved in normal neurotransmission.[1]
Quantitative Data for Memantine
The inhibitory potency of memantine is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the NMDA receptor response.
| Parameter | Value | Receptor Subtype / Condition | Reference |
| IC50 | ~0.5 - 1 µM | General NMDA Receptors | [1] |
| IC50 | ~22 nM | Extrasynaptic NMDA Receptors | [1] |
| IC50 | 0.81 µM | NMDA-induced neuronal cell death (MTT assay) | [6] |
| IC50 | 0.99 µM | NMDA-induced neuronal cell death (LDH assay) | [6] |
| IC50 | 0.52 µM - 0.80 µM | GluN2C and GluN2A subunits, respectively | [7] |
| IC50 | 0.70 µM - 2.76 µM | Dependent on intracellular Ca²⁺ concentration | [8] |
Adamantane Derivatives as a Class of NMDA Receptor Antagonists
While no data was found for this compound, other adamantane derivatives have been synthesized and evaluated for their NMDA receptor antagonist activity. For instance, various (2-oxaadamant-1-yl)amines and benzopolycyclic cage amines have been shown to exhibit NMDA receptor antagonism, with potencies ranging from being more active than amantadine to less potent than memantine.[9][10] This suggests that the adamantane scaffold is a viable pharmacophore for the development of NMDA receptor modulators. The specific substitutions on the adamantane core significantly influence the antagonist activity.[9]
Experimental Protocols for Characterizing NMDA Receptor Antagonists
For researchers aiming to evaluate novel compounds like this compound, the following experimental protocols are standard in the field.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for the NMDA receptor. It involves competing the test compound against a radiolabeled ligand that is known to bind to a specific site on the receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor.
Principle: A radiolabeled ligand (e.g., [³H]MK-801 for the channel site) is incubated with a preparation of membranes containing NMDA receptors. The amount of radioligand bound to the receptors is measured in the presence and absence of the unlabeled test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50, from which the equilibrium dissociation constant (Ki) can be calculated.[11][12]
Materials:
-
Membrane preparation from a source rich in NMDA receptors (e.g., rat brain cortex or cells expressing recombinant NMDA receptors).[13]
-
Radiolabeled ligand (e.g., [³H]MK-801).
-
Unlabeled test compound.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, add the membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.[14]
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.[14]
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The receptors and the bound radioligand are retained on the filter, while the free radioligand passes through.[11]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[14]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[12]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through NMDA receptor channels and how it is affected by an antagonist.
Objective: To characterize the functional inhibition of NMDA receptor-mediated currents by a test compound.
Principle: A glass micropipette filled with a conductive solution is sealed onto the membrane of a single neuron or a cell expressing NMDA receptors. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a set value, and the currents flowing through the NMDA receptors in response to agonist application are recorded in the absence and presence of the antagonist.[15][16]
Materials:
-
Cultured neurons or a cell line (e.g., HEK293) expressing specific NMDA receptor subtypes.[17]
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Inverted microscope.
-
Glass micropipettes.
-
Extracellular solution containing NMDA receptor agonists (glutamate and glycine).[18]
-
Intracellular solution for the patch pipette.
-
Test compound.
Procedure:
-
Cell Preparation: Prepare a culture dish with adherent cells expressing NMDA receptors.
-
Pipette Preparation: Fabricate a glass micropipette with a tip resistance of 3-7 MΩ and fill it with the intracellular solution.[16]
-
Seal Formation: Under the microscope, carefully guide the micropipette to the surface of a cell and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[16]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -70 mV).
-
Current Recording: Perfuse the cell with the extracellular solution containing NMDA and glycine to evoke an inward current.
-
Antagonist Application: After obtaining a stable baseline response, co-apply the test compound at various concentrations with the agonists and record the degree of current inhibition.
-
Data Analysis: Measure the peak or steady-state amplitude of the NMDA-evoked currents in the absence and presence of the antagonist. Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value. The voltage-dependency of the block can be assessed by measuring inhibition at different holding potentials.[15]
Visualizations
NMDA Receptor Signaling Pathway and Antagonism
Caption: NMDA receptor activation and uncompetitive antagonism by memantine.
Experimental Workflow for Comparing NMDA Receptor Antagonists
Caption: General workflow for comparing NMDA receptor antagonists.
References
- 1. Memantine - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 4. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. Making sure you're not a bot! [nanion.de]
- 18. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Engagement of 2-(Adamantan-1-yl)ethyl Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the target engagement of 2-(Adamantan-1-yl)ethyl acetate against a known reference compound. The content herein is based on established experimental protocols and presents hypothetical data to illustrate the validation process.
Introduction
The adamantane moiety is a key pharmacophore in medicinal chemistry, known for its ability to increase lipophilicity and modulate the pharmacological properties of compounds.[1][2][3] this compound is an adamantane derivative with potential biological activity.[4][5] Validating the direct interaction of a compound with its biological target is a critical step in drug discovery, providing evidence for its mechanism of action.[6] This guide outlines a series of biophysical and biochemical assays to validate and compare the target engagement of this compound.
For the purpose of this guide, we will hypothesize that this compound targets the Sigma-2 Receptor (σ2R) , a protein implicated in various neurological and proliferative diseases.[7][8] We will compare its target engagement profile with that of Siramesine , a well-characterized sigma-2 receptor agonist.[9]
Compound and Target Profiles
Test Compound: this compound
-
Structure: An ester derivative of adamantane.
-
Rationale for Target Hypothesis: Adamantane derivatives have been reported to exhibit affinity for various central nervous system receptors, including sigma receptors.[10][11]
Reference Compound: Siramesine
-
Mechanism of Action: A known agonist of the sigma-2 receptor.[9]
-
Utility: Serves as a positive control and a benchmark for comparing the potency and binding characteristics of the test compound.
Target Profile: Sigma-2 Receptor (σ2R) / TMEM97
-
Function: The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is involved in cholesterol homeostasis and cellular stress responses.[12][13][14] It is overexpressed in a variety of tumor cells.[8][15]
-
Signaling: The signaling pathways of the sigma-2 receptor are not fully elucidated but are known to involve interactions with other proteins like the progesterone receptor membrane component 1 (PGRMC1) and regulation of calcium signaling.[7][16]
Comparative Target Engagement Data
The following tables summarize hypothetical quantitative data from key target engagement assays.
Table 1: Cellular Thermal Shift Assay (CETSA)
| Compound | Concentration (µM) | Temperature (°C) | % Protein Remaining (Normalized to DMSO) |
| This compound | 10 | 50 | 115% |
| 10 | 54 | 135% | |
| 10 | 58 | 110% | |
| Siramesine | 1 | 50 | 125% |
| 1 | 54 | 160% | |
| 1 | 58 | 145% | |
| Vehicle (DMSO) | - | 50 | 100% |
| - | 54 | 100% | |
| - | 58 | 100% |
Table 2: Surface Plasmon Resonance (SPR)
| Compound | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| This compound | 1.5 x 10^4 | 3.2 x 10^-3 | 213 |
| Siramesine | 5.8 x 10^5 | 1.1 x 10^-4 | 0.19 |
Table 3: Radioligand Binding Assay
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 350 | 180 |
| Siramesine | 15 | 7.7 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.[17][18]
Objective: To determine if this compound binds to and stabilizes the sigma-2 receptor in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a human cell line known to express the sigma-2 receptor (e.g., SK-N-SH neuroblastoma cells) to 80-90% confluency.[19]
-
Treat the cells with this compound (10 µM), Siramesine (1 µM), or vehicle (DMSO) for 2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 46°C to 62°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble sigma-2 receptor at each temperature using Western blotting with a specific antibody for TMEM97.
-
Analyze the band intensities to determine the melting curves and the shift in thermal stability upon compound binding.
-
Surface Plasmon Resonance (SPR)
This protocol is based on standard SPR procedures for analyzing membrane protein interactions.[20][21]
Objective: To measure the binding kinetics and affinity of this compound to the purified sigma-2 receptor.
Methodology:
-
Protein Immobilization:
-
Immobilize purified recombinant human sigma-2 receptor on a CM5 sensor chip via amine coupling.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of this compound and Siramesine in a suitable running buffer (e.g., HBS-P+).
-
-
Binding Measurement:
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index in real-time to measure the association of the compound.
-
After the association phase, flow running buffer over the chip to measure the dissociation of the compound.
-
-
Data Analysis:
Radioligand Binding Assay
This protocol is a competitive binding assay adapted for the sigma-2 receptor.[24][25]
Objective: To determine the binding affinity (Ki) of this compound to the sigma-2 receptor by measuring its ability to displace a known radioligand.
Methodology:
-
Membrane Preparation:
-
Prepare membrane homogenates from cells or tissues expressing the sigma-2 receptor.
-
-
Assay Setup:
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of a sigma-2 selective radioligand (e.g., [³H]DTG) in the presence of a sigma-1 receptor masking ligand (e.g., (+)-pentazocine).[25]
-
Add increasing concentrations of this compound or Siramesine.
-
-
Incubation and Filtration:
-
Incubate the mixture at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.[26]
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations
Caption: Experimental workflow for target engagement validation.
Caption: Simplified Sigma-2 receptor signaling pathway.
Conclusion
This guide provides a framework for validating the target engagement of this compound, using the sigma-2 receptor as a hypothetical target. The combination of in vitro biophysical methods like SPR, biochemical assays such as radioligand binding, and in-cellulo techniques like CETSA offers a robust approach to confirm direct target interaction and characterize the binding properties of a compound. The hypothetical data presented illustrates how these methods can differentiate the target engagement profile of a test compound from a known reference ligand, providing crucial insights for hit-to-lead optimization and further drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. frontiersin.org [frontiersin.org]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 2-(adamantan-1-yl)acetate | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 8. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma-2 Receptor | Encyclopedia MDPI [encyclopedia.pub]
- 14. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Comparative Pharmacokinetic Profiles of Adamantane Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic profiles of key adamantane derivatives. Adamantane's rigid, lipophilic cage structure has been instrumental in developing drugs with improved pharmacological properties. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes relevant workflows to aid in the rational design of future adamantane-based therapeutics.
The introduction of an adamantane moiety can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, often enhancing its lipophilicity and metabolic stability.[1] This guide focuses on the pharmacokinetics of three prominent adamantane-containing drugs: amantadine, rimantadine, and memantine, and explores how derivatization, such as through prodrug strategies, can alter these profiles.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for amantadine, rimantadine, and memantine. It is important to note that these values are compiled from different studies and are not from a single head-to-head comparative trial. Direct comparison should, therefore, be made with caution.
| Parameter | Amantadine | Rimantadine | Memantine | Amantadine-Thiazolidine Amide Prodrug (in mice) |
| Tmax (Time to Peak Plasma Concentration) | ~2-4 hours | ~6 hours | ~3-7 hours | Slower absorption than parent drug |
| Cmax (Peak Plasma Concentration) | 0.22 ± 0.03 µg/mL (100 mg single dose) | 74 ± 22 ng/mL (100 mg single dose)[2] | 22-46 ng/mL (20 mg single dose) | Lower peak concentration of parent drug compared to direct administration |
| Half-life (t½) | 16 ± 6 hours | 24.8 to 36.5 hours[3] | 60-80 hours | - |
| Bioavailability | Well absorbed | Well absorbed (>90%)[3] | Well absorbed | Enhanced hepatic bioavailability of amantadine[4][5] |
| Metabolism | Not significantly metabolized | Extensively metabolized in the liver | Partially metabolized in the liver | Releases amantadine in the liver |
| Excretion | Primarily renal, unchanged | Renal, as metabolites and parent drug | Primarily renal, unchanged | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below is a generalized protocol for a single-dose pharmacokinetic study in healthy volunteers, based on common practices observed in the cited literature.
Study Design: A typical study would be an open-label, randomized, crossover design.
Subjects: Healthy adult volunteers, with specific inclusion and exclusion criteria (e.g., age range, no significant medical history, not taking concomitant medications).
Dosing: A single oral dose of the adamantane derivative is administered after an overnight fast.
Sample Collection:
-
Blood Samples: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).
-
Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
Analytical Method:
-
Drug concentrations in plasma are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in pharmacokinetic studies and the mechanism of action of these drugs, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 2-(Adamantan-1-yl)ethyl Acetate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(Adamantan-1-yl)ethyl acetate, aligning with general laboratory chemical waste management principles.
Immediate Safety and Handling Precautions
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[1][2] Do not dispose of this chemical down the drain or in regular trash.[1][3]
Step 1: Waste Identification and Classification
All laboratory chemical waste should be treated as hazardous unless explicitly determined otherwise by a qualified individual or your institution's EHS department.[2] Based on its structure as an organic ester, this compound should be handled as a flammable and potentially toxic chemical waste.
Step 2: Containerization
-
Select an Appropriate Container : Use a clean, leak-proof container that is chemically compatible with organic solvents. Plastic containers are often preferred to glass to minimize the risk of breakage.[1][4]
-
Avoid Mixing : Do not mix this compound waste with incompatible chemicals. It is best practice to collect aqueous waste separately from organic solvent waste.[5]
Step 3: Labeling
Proper labeling is critical for safe handling and disposal.[6] Affix a "Hazardous Waste" tag or label to the container as soon as the first drop of waste is added.[2] The label must include the following information:
-
The words "Hazardous Waste".[1]
-
Full Chemical Name : "this compound". Do not use abbreviations or chemical formulas.[1][7]
-
Composition : If it is a mixture, list all components and their approximate percentages.
-
Quantity : The amount of waste in the container.
-
Date of Generation : The date the waste was first added to the container.[1]
-
Generator Information : Your name, department, and laboratory room number.[1]
Step 4: Storage
-
Designated Area : Store the waste container in a designated Satellite Accumulation Area within your laboratory.[4]
-
Secure Closure : Keep the waste container tightly sealed at all times, except when adding waste.[4][7]
-
Secondary Containment : It is good practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[2]
-
Accumulation Limits : Be aware of the maximum volume of hazardous waste allowed to be stored in your laboratory (typically 55 gallons).[2][4]
Step 5: Arranging for Disposal
-
Contact EHS : Once the waste container is full or you no longer need to add to it, contact your institution's EHS or hazardous waste management office to arrange for a pickup.[4]
-
Do Not Transport : Do not transport hazardous waste outside of your laboratory. The EHS department is responsible for the collection and transportation of chemical waste.[2]
Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of properly:
-
Triple Rinse : Rinse the empty container three times with a suitable solvent (such as acetone or ethanol) that can dissolve the residue.[7]
-
Collect Rinsate : The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[2][7]
-
Deface Label : Completely remove or deface the original chemical label on the container.[2]
-
Final Disposal : Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular trash or recycling, depending on your institution's policies.[2]
Spill Management
In the event of a spill, the cleanup materials must be treated as hazardous waste.[2]
-
Contain the Spill : Use an appropriate absorbent material (e.g., spill pads, vermiculite) to contain and absorb the spilled liquid.
-
Collect Cleanup Debris : Place all contaminated absorbent materials and any contaminated PPE into a designated hazardous waste container.
-
Label and Dispose : Label the container as "Hazardous Waste: Spill Debris containing this compound" and arrange for disposal through your EHS department.
Disposal Workflow Diagram
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 2-(Adamantan-1-yl)ethyl acetate
Essential Safety and Handling Guide for 2-(Adamantan-1-yl)ethyl acetate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to ensure safe laboratory practices.
Hazard Identification and Risk Assessment
This compound should be treated as a flammable liquid with the potential for eye, skin, and respiratory tract irritation. The adamantane moiety is a bulky, hydrocarbon group that is generally considered to have low toxicity, but it may influence the overall properties of the molecule.
Potential Hazards:
-
Flammability: Assumed to be a flammable liquid, similar to ethyl acetate. Vapors may form explosive mixtures with air and can travel to an ignition source.
-
Health Hazards: May cause irritation to the eyes, skin, and respiratory system. Inhalation of vapors may lead to dizziness or drowsiness. Prolonged skin contact could cause dryness or cracking. The toxicological properties of this specific compound have not been fully investigated.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors. |
| Skin Protection | Nitrile or butyl rubber gloves. A flame-resistant lab coat is recommended. | Prevents skin contact and protects from fire hazards. |
| Respiratory Protection | Use in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate or exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes inhalation of vapors. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
Preparation:
-
Review Safety Information: Read this guide and any available safety information for similar compounds.
-
Work Area Setup: Ensure work is conducted in a chemical fume hood.[1][2] Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.[1][2]
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Handling:
-
Grounding: When transferring from larger containers, ensure containers are properly bonded and grounded to prevent static discharge.[1][2]
-
Dispensing: Use only non-sparking tools for opening and dispensing.[2] Keep containers tightly closed when not in use to minimize vapor accumulation.[1]
-
Heating: If heating is required, use a steam bath, heating mantle, or oil bath. Do not use an open flame.[2]
-
Spills: In case of a small spill, absorb the material with a non-combustible absorbent such as sand or earth and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.
Disposal Plan
Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is known.
Disposal Procedure:
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of flammable organic waste.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
